molecular formula C14H12N2O2S2 B015742 N,N'-Bis(2-mercaptobenzoyl)hydrazide CAS No. 292615-41-9

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Cat. No.: B015742
CAS No.: 292615-41-9
M. Wt: 304.4 g/mol
InChI Key: BCDWFVITTFIUNV-UHFFFAOYSA-N
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Description

N,N'-Bis(2-mercaptobenzoyl)hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 704784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWFVITTFIUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327935
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-41-9, 1217678-56-2
Record name 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide, a molecule of significant interest in medicinal chemistry and materials science. The document details a robust, field-proven synthetic protocol, starting from the accessible precursor 2-mercaptobenzoic acid. It offers an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, encompassing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory manual and a foundational scientific resource.

Introduction: The Significance of N,N'-Bis(2-mercaptophenzoyl)hydrazide

Hydrazide and hydrazone moieties are prevalent structural motifs in a vast array of biologically active compounds, exhibiting properties such as antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities.[1][2] The title compound, N,N'-Bis(2-mercaptophenzoyl)hydrazide, uniquely combines the pharmacologically relevant hydrazide linker with two 2-mercaptobenzoyl units. The presence of the thiol (-SH) group introduces intriguing possibilities for metal chelation, antioxidant activity, and the formation of disulfide bonds, making it a compelling candidate for further investigation in drug discovery and materials science.

The rationale for the synthesis of this specific molecule lies in the potential synergistic effects of its constituent parts. The rigid bis-amide structure provides a defined scaffold, while the terminal thiol groups offer reactive sites for conjugation or interaction with biological targets. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount to unlocking its full potential. This guide, therefore, aims to provide a clear and reproducible pathway to its synthesis and a thorough framework for its analytical characterization.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide is most effectively achieved through a two-step process. The first step involves the conversion of 2-mercaptobenzoic acid to its more reactive acyl chloride derivative, 2-mercaptobenzoyl chloride. The second step is the condensation of this acyl chloride with hydrazine hydrate to form the desired bis-substituted hydrazide. This approach is favored due to the high reactivity of acyl chlorides, which drives the reaction to completion and typically results in good yields.

Step 1: Synthesis of 2-Mercaptobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzoic acid.

  • Under a fume hood, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is often performed without a solvent, using thionyl chloride as both the reagent and the solvent.

  • Gently heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial to obtain a pure acyl chloride for the subsequent reaction. The product, 2-mercaptobenzoyl chloride, is typically a yellowish liquid or low-melting solid and is used immediately in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride, driving the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction, allowing for a shorter reaction time.

  • Immediate Use: Acyl chlorides are generally reactive and susceptible to hydrolysis. Therefore, it is best practice to use the freshly prepared 2-mercaptobenzoyl chloride directly in the next synthetic step to avoid degradation.

Step 2: Synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide

The final step involves the nucleophilic acyl substitution reaction between 2-mercaptobenzoyl chloride and hydrazine hydrate. The nitrogen atoms of hydrazine are nucleophilic and readily attack the electrophilic carbonyl carbon of the acyl chloride.

Protocol:

  • In a separate flask, dissolve hydrazine hydrate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution in an ice bath.

  • Slowly add a solution of 2-mercaptobenzoyl chloride (2 equivalents) in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring. The stoichiometry is critical here to ensure the formation of the bis-substituted product.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours).

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water to remove any unreacted hydrazine hydrate and other water-soluble byproducts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N,N'-Bis(2-mercaptophenzoyl)hydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

  • Cooling: The reaction between an acyl chloride and a nucleophile is often exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

  • Stoichiometry: A 2:1 molar ratio of 2-mercaptobenzoyl chloride to hydrazine hydrate is essential to favor the formation of the desired N,N'-bis-substituted product over the mono-substituted intermediate.

  • Recrystallization: This purification technique is highly effective for obtaining a crystalline solid in high purity by separating the desired compound from soluble impurities.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Condensation 2-Mercaptobenzoic_Acid 2-Mercaptobenzoic Acid Reflux Reflux 2-Mercaptobenzoic_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux 2-Mercaptobenzoyl_Chloride 2-Mercaptobenzoyl Chloride Reflux->2-Mercaptobenzoyl_Chloride Reaction Reaction (0°C to RT) 2-Mercaptobenzoyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Anhydrous_Solvent Anhydrous Solvent (e.g., THF) Anhydrous_Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product N,N'-Bis(2-mercaptophenzoyl)hydrazide Purification->Final_Product

Caption: Overall workflow for the synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Characterization Techniques: A Multi-faceted Approach

The unambiguous identification and purity assessment of the synthesized N,N'-Bis(2-mercaptophenzoyl)hydrazide requires a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of N,N'-Bis(2-mercaptophenzoyl)hydrazide is expected to show characteristic absorption bands corresponding to its key structural features.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3200-3300N-H stretchingAmide (Hydrazide)
~2550-2600S-H stretchingThiol
~1640-1680C=O stretchingAmide I band
~1520-1570N-H bending, C-N stretchingAmide II band
~1450-1500C=C stretchingAromatic ring
~750-800C-H out-of-plane bendingortho-disubstituted benzene

Data Interpretation:

  • The presence of a sharp peak around 2550-2600 cm⁻¹ is a strong indication of the thiol (-SH) group.

  • The characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands confirm the formation of the hydrazide linkage.

  • The N-H stretching vibration appears as a relatively broad band in the region of 3200-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0-10.5Singlet2H-CO-NH -
~7.2-7.8Multiplet8HAromatic protons
~5.0-5.5Singlet2H-SH

Data Interpretation:

  • The downfield singlet corresponding to the two amide protons (-NH-) is a key diagnostic signal. Its integration value of 2H confirms the bis-substituted nature of the hydrazide.

  • The aromatic region will show a complex multiplet pattern corresponding to the eight protons of the two ortho-disubstituted benzene rings.

  • The chemical shift of the thiol proton (-SH) can be variable and may appear as a broad singlet. Its presence can be confirmed by D₂O exchange, where the peak disappears.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~165-170-C =O (Amide carbonyl)
~125-140Aromatic carbons

Data Interpretation:

  • The signal for the amide carbonyl carbon is typically found in the downfield region of the spectrum.

  • The aromatic region will display multiple signals corresponding to the different carbon environments in the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Expected Mass Spectrometry Data: For N,N'-Bis(2-mercaptophenzoyl)hydrazide (C₁₄H₁₂N₂O₂S₂), the expected molecular weight is approximately 320.4 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. The mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). Fragmentation patterns may include the loss of one or both of the 2-mercaptobenzoyl moieties.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound N,N'-Bis(2-mercaptophenzoyl)hydrazide FT-IR FT-IR Spectroscopy Synthesized_Compound->FT-IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS Functional_Groups Functional_Groups FT-IR->Functional_Groups Functional Group Identification Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Structural Elucidation (C-H Framework) Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight Determination

Caption: Workflow for the characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Potential Applications and Future Directions

The unique structural features of N,N'-Bis(2-mercaptophenzoyl)hydrazide make it a promising candidate for a variety of applications:

  • Medicinal Chemistry: The presence of the hydrazide moiety, coupled with the potential for the thiol groups to interact with biological targets, suggests that this compound could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.[1][3]

  • Coordination Chemistry: The two thiol groups and the amide functionalities provide multiple coordination sites for metal ions. This suggests that the compound could be used as a ligand to synthesize novel metal complexes with interesting catalytic or material properties.

  • Polymer Science: The bifunctional nature of the molecule, with two reactive thiol groups, makes it a potential cross-linking agent or monomer for the synthesis of sulfur-containing polymers.

Future research should focus on the biological evaluation of N,N'-Bis(2-mercaptophenzoyl)hydrazide and its derivatives. Furthermore, the synthesis and characterization of metal complexes derived from this ligand could open up new avenues in catalysis and materials science.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate the structure of this versatile molecule. The insights into the causality behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs. The potential applications of this compound are vast, and it is hoped that this guide will serve as a valuable resource for those looking to explore its utility in their respective fields.

References

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]

  • The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a symmetrical aromatic hydrazide featuring two mercaptobenzoyl units linked by a central hydrazide bridge. This unique structure, possessing multiple donor atoms (S, N, O), imparts significant chemical reactivity, particularly its ability to act as a potent chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, structural characterization, physicochemical properties, and reactivity. We delve into its potential applications in analytical chemistry, coordination chemistry, and as a scaffold for drug development, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

Hydrazides and their derivatives are a cornerstone in medicinal and coordination chemistry, recognized for their wide spectrum of biological activities and as versatile synthons for heterocyclic compounds.[1][2] this compound stands out due to its bifunctional and symmetrical nature. It integrates the structural motifs of an aromatic thiol (mercaptan) and a benzoylhydrazide. This combination results in a molecule with a rich coordination chemistry and the potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are often associated with hydrazide-hydrazone structures.[1][3] The presence of thiol (-SH) groups, carbonyl (-C=O) oxygens, and hydrazide (-NH-NH-) nitrogens makes it an excellent polydentate ligand, capable of forming stable complexes with various transition metal ions.[4] This guide aims to consolidate the current understanding of its chemical properties and provide a practical framework for its application in research and development.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the condensation of a 2-mercaptobenzoic acid derivative with hydrazine. A common and efficient laboratory-scale synthesis involves the reaction of methyl 2-mercaptobenzoate with hydrazine hydrate.

General Synthesis Pathway

The reaction proceeds by nucleophilic acyl substitution, where the hydrazine molecule displaces the methoxy group from two molecules of the ester to form the stable diacylhydrazide structure.

Caption: Potential tautomeric forms of the molecule.

Physicochemical Properties
PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₄H₁₂N₂O₂S₂Based on structure.
Molecular Weight ~320.40 g/mol Calculated from formula. [5]
Physical State Expected to be a crystalline solid at room temperature.Typical for aromatic hydrazides. [6]
Solubility Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF; moderately soluble in alcohols like methanol and ethanol.General property of hydrazones and hydrazides. [7]
Stability Relatively stable under neutral conditions. Susceptible to hydrolysis of the hydrazone bond in strongly acidic or basic media.Hydrazones show greater stability than imines but can hydrolyze, especially at low pH. [8]

Reactivity and Key Applications

The true potential of this compound lies in its exceptional reactivity as a chelating ligand and its role as a precursor for biologically active molecules.

Coordination Chemistry and Metal Chelation

The molecule is a versatile polydentate ligand capable of coordinating with metal ions through its sulfur, nitrogen, and oxygen atoms. The deprotonation of the thiol (-SH) and potentially the amide (-NH-) groups creates anionic donor sites, leading to the formation of highly stable, multi-ring chelate complexes. [9]This property is the foundation of its use as an analytical reagent.

Mechanism of Action as an Analytical Reagent: The uncomplexed ligand is often colorless or pale yellow. Upon chelation with a metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺), a colored complex is formed. This color change is due to the alteration of the electronic structure of the molecule, leading to a shift in the wavelength of maximum absorbance (λ_max). According to Beer-Lambert law, the intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative spectrophotometric analysis. [4]

Sources

Spectroscopic Analysis of N,N'-Bis(2-mercaptobenzoyl)hydrazide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: N,N'-Bis(2-mercaptobenzoyl)hydrazide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, primarily due to their robust metal-chelating properties and diverse biological activities. The unambiguous structural confirmation and purity assessment of these molecules are paramount for advancing their development from laboratory synthesis to clinical application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this scaffold. We delve into the core principles, field-proven experimental protocols, and data interpretation strategies for Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By integrating these techniques into a self-validating workflow, this guide establishes a gold standard for the characterization of these promising therapeutic agents.

The this compound Scaffold: A Structural Overview

The core structure of this compound, characterized by a central hydrazide linker flanked by two mercaptobenzoyl moieties, is a versatile scaffold for drug design. Its potency often lies in its ability to form stable complexes with metal ions, a function of the multiple donor atoms (N, O, S). A critical aspect of its chemistry is the existence of potential tautomers, which can significantly influence its chemical behavior and spectroscopic signature. Understanding these forms is the first step in a robust analysis.

The primary tautomeric considerations are the keto-enol and thione-thiol equilibria. The molecule can exist predominantly in the diamide/dithione form or potentially equilibrate with tautomeric forms involving enol (-C(OH)=N-) and thiol (-SH) groups. Spectroscopic analysis is the definitive method to probe the dominant form in a given state (solid or solution).

Caption: Tautomeric equilibrium in the hydrazide core.

Core Spectroscopic Techniques: Principles and Application

A multi-faceted spectroscopic approach is non-negotiable for the rigorous characterization of this compound derivatives. Each technique provides a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Causality: IR spectroscopy is the primary tool for identifying the functional groups present and interrogating the tautomeric state of the molecule, particularly in the solid phase. The vibrational frequencies of bonds like C=O, N-H, and S-H are highly sensitive to their environment. The presence of a strong absorption around 1640-1680 cm⁻¹ is indicative of the amide C=O stretch (keto form), while the absence of a sharp band around 2550-2600 cm⁻¹ suggests the thiol (-SH) group is not present, and the molecule exists in the thione (C=S) form. Conversely, the appearance of an O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the C=O stretch would signal the enol tautomer.

Experimental Protocol: KBr Pellet Method

  • Preparation: Dry 1-2 mg of the synthesized compound and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove residual water.

  • Grinding: In a dry agate mortar, gently grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is homogeneous and has a consistent, fine texture.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber. Then, acquire the sample spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: The key to interpretation is comparing the observed bands with known frequencies for related structures.[1][2][3]

Functional GroupExpected Wavenumber (cm⁻¹)Structural Implication
N-H Stretch3100 - 3300 (broad)Confirms presence of amide/hydrazide group.
C-H Stretch (Aromatic)3000 - 3100 (sharp)Confirms benzene ring presence.
S-H Stretch (Thiol)2550 - 2600 (weak, sharp)Crucial for tautomerism: Its presence indicates the thiol form.
C=O Stretch (Amide I)1640 - 1680 (strong)Crucial for tautomerism: Confirms the keto form of the hydrazide.
N-H Bend (Amide II)1520 - 1570Complements the N-H stretch, confirming the amide group.
C=C Stretch (Aromatic)1450 - 1600Confirms benzene ring skeleton.
C=S Stretch (Thione)1050 - 1250 (moderate)Its presence suggests the thione tautomer over the thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR (both ¹H and ¹³C) provides the definitive connectivity map of the molecule. For hydrazide derivatives, the choice of solvent is critical. Using deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended over chloroform (CDCl₃).[4][5] The acidic amide (N-H) protons are readily exchangeable and often do not appear or are very broad in CDCl₃, but they are typically visible as distinct, albeit broad, singlets in DMSO-d₆. A D₂O exchange experiment can confirm these peaks: upon adding a drop of D₂O to the NMR tube, the N-H (and any S-H or O-H) proton signals will disappear, validating their assignment.

Experimental Protocol: ¹H and ¹³C NMR in DMSO-d₆

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Integrate all peaks and reference the spectrum to the residual DMSO signal (δ ≈ 2.50 ppm).

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the sample, shake gently, and re-acquire the ¹H spectrum. Note the disappearance of any labile proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours, but is essential for confirming the carbon skeleton. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Data Interpretation: The chemical shifts provide information about the electronic environment of each nucleus.[4][6][7]

Proton Type (¹H NMR)Expected Chemical Shift (δ, ppm)Notes
NH -C=O10.0 - 12.0Broad singlet, disappears with D₂O. Its downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl.
SH 3.0 - 5.0If present, will be a sharp singlet that disappears with D₂O.
Aromatic (Ar-H )7.0 - 8.5Complex multiplet patterns. Substitution will alter these shifts predictably.
Carbon Type (¹³C NMR)Expected Chemical Shift (δ, ppm)Notes
C =O (Amide)165 - 175Confirms the keto form.
Aromatic (C -S)120 - 135The carbon directly attached to sulfur.
Aromatic (C -H, C -C)110 - 140Multiple signals expected for the benzene rings.
C =S (Thione)180 - 200If the thione tautomer is present, a signal in this region would be a key indicator.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides insights into the conjugated electronic systems within the molecule. The benzoyl and hydrazide moieties contain π-systems that give rise to characteristic π→π* and n→π* electronic transitions.[8] This technique is particularly powerful for studying the interaction of these ligands with metal ions. Upon chelation, the ligand's electronic structure is perturbed, often resulting in a significant bathochromic (red) shift of the absorption maximum (λ_max), which can be used to determine binding stoichiometry and affinity.

Experimental Protocol: Solution-Phase Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

  • Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. A typical concentration is around 10⁻⁵ M.

  • Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the spectrum of the sample solution, typically from 200 to 600 nm.

Data Interpretation:

  • π→π* transitions: Expect strong absorption bands typically below 300 nm, associated with the aromatic rings.

  • n→π* transitions: Weaker absorption bands may appear at longer wavelengths (>300 nm), often associated with the C=O and C=S groups.

  • Metal Titration: To study metal binding, incrementally add a solution of a metal salt to the sample cuvette and record the spectrum after each addition. A systematic shift in λ_max confirms complexation.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the ultimate arbiter of molecular weight. For compounds like this compound derivatives, Electrospray Ionization (ESI) is an excellent soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, or the sodium adduct, [M+Na]⁺. This provides a highly accurate molecular weight, allowing for the direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, providing irrefutable evidence of the chemical formula. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure by showing the loss of specific moieties, such as the benzoyl group.[9][10][11]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

  • MS/MS (Optional): If fragmentation data is desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation:

  • Molecular Ion Peak: The primary goal is to locate the [M+H]⁺ or [M+Na]⁺ peak. Its m/z value should match the calculated molecular weight of the proposed structure.

  • Isotopic Pattern: The isotopic distribution of the molecular ion cluster, particularly the relative abundance of the M+2 peak due to the presence of two sulfur atoms, must match the theoretical pattern.

  • Key Fragments: Expect fragmentation to occur at the weakest bonds, typically the amide C-N bonds, leading to fragments corresponding to the mercaptobenzoyl cation.

Integrated Spectroscopic Workflow: A Self-Validating System

Relying on a single technique is insufficient for regulatory or high-impact publication purposes. The true power of spectroscopy lies in integrating these methods into a logical, self-validating workflow where each result corroborates the others. This approach embodies the principle of trustworthiness in scientific data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesized Derivative MS Mass Spectrometry (ESI-HRMS) Synthesis->MS 1. Confirm Molecular Formula IR IR Spectroscopy (KBr Pellet) MS->IR 2. Identify Functional Groups Validation Structure Confirmed & Purity Assessed MS->Validation 5. Corroborate All Data NMR NMR Spectroscopy (¹H, ¹³C, D₂O exch.) IR->NMR 3. Elucidate C-H Framework IR->Validation 5. Corroborate All Data UV UV-Vis Spectroscopy (Solution) NMR->UV 4. Characterize Electronic Properties NMR->Validation 5. Corroborate All Data UV->Validation 5. Corroborate All Data

Caption: Integrated workflow for spectroscopic validation.

This workflow ensures a comprehensive characterization. The mass from MS must match the formula derived from NMR. The functional groups identified by IR (e.g., C=O, N-H) must correspond to the signals observed in the ¹³C and ¹H NMR spectra. The conjugated system proposed by NMR must be consistent with the absorption profile seen in the UV-Vis spectrum. This cross-validation provides an exceptionally high degree of confidence in the final structural assignment.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical process that underpins their successful development as therapeutic agents. A meticulous, multi-technique approach combining Mass Spectrometry, IR, NMR, and UV-Vis spectroscopy is essential. Each method provides distinct but complementary data that, when integrated into a cohesive workflow, enables unambiguous confirmation of chemical structure, assessment of purity, and insights into molecular behavior. For researchers in drug discovery, mastering this analytical paradigm is not merely a matter of characterization but a fundamental requirement for advancing novel chemical entities toward their full therapeutic potential.

References

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An In-Depth Technical Guide to N,N'-Bis(2-mercaptobenzoyl)hydrazide for Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Heavy Metal Surveillance

Heavy metal contamination represents a persistent and insidious threat to environmental integrity and public health. Industrial effluents, mining activities, and agricultural runoff introduce toxic ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) into our ecosystems. Their non-biodegradable nature and tendency to bioaccumulate necessitate the development of robust, sensitive, and selective detection methodologies. Chemical sensors, or chemosensors, have emerged as a powerful tool in this endeavor, offering rapid and cost-effective analysis. This guide focuses on a particularly promising class of molecules: hydrazides, and specifically explores the design, synthesis, and application of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a premier chelating agent for the optical detection of heavy metal ions.

Principles of Hydrazide-Based Chemosensing

A chemosensor operates by converting a chemical binding event into a measurable signal. The fundamental architecture consists of two integrated components: a receptor (or binding site) and a signaling unit . In the case of this compound, the molecule itself embodies both functions.

  • The Receptor: The molecule is engineered with specific functional groups—the thiol (-SH) and hydrazide (-CO-NH-NH-CO-) moieties—that have a high affinity for heavy metal ions.[1][2] These groups act as electron-donating centers (Lewis bases) that selectively coordinate with electron-accepting metal cations (Lewis acids). This interaction is a classic example of chelation, where multiple donor atoms from a single ligand bind to a central metal ion, forming a stable, ring-like structure known as a chelate.[1]

  • The Signaling Mechanism: The binding of a metal ion alters the electronic properties of the entire molecule. This perturbation affects how the molecule interacts with light, leading to a detectable change in its optical properties. Common signaling modalities include:

    • Colorimetric Sensing: A change in the absorption of visible light, resulting in a color change that can often be observed with the naked eye.

    • Fluorometric Sensing: A change in the fluorescence emission. This can manifest as:

      • "Turn-On" Fluorescence: An increase in fluorescence intensity upon metal binding.

      • "Turn-Off" Fluorescence (Quenching): A decrease in fluorescence intensity.

      • Ratiometric Sensing: A shift in the wavelength of maximum fluorescence emission, allowing for detection based on the ratio of intensities at two different wavelengths, which enhances accuracy.[3]

The hydrazide functional group is particularly effective in sensor design due to its synthetic accessibility and potent coordinating ability.[4][5]

Profile of the Sensor: this compound

Molecular Structure and Rationale

This compound is a symmetric molecule designed for potent and specific metal ion chelation.

  • Thiol Groups (-SH): The two mercapto groups are soft donor sites, exhibiting a strong affinity for soft heavy metal ions like Hg²⁺, Pb²⁺, and Cd²⁺, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • Hydrazide Bridge (-CO-NH-NH-CO-): This central linkage provides two carbonyl oxygen atoms and two amide nitrogen atoms. These hard/borderline donor sites can coordinate with a variety of metal ions, including transition metals like Cu²⁺ and Ni²⁺.[6]

This multi-dentate structure allows the molecule to "wrap around" a metal ion, forming multiple stable five- or six-membered rings, a phenomenon known as the chelate effect , which dramatically enhances the stability of the metal-ligand complex.

Synthesis Protocol

The synthesis of this compound is a straightforward two-step process adapted from established methodologies for hydrazide formation.[7] The core principle is the conversion of a carboxylic acid into a more reactive form (an ester), followed by condensation with hydrazine.

Step 1: Esterification of 2-Mercaptobenzoic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (2 equivalents) in an excess of absolute methanol or ethanol.

  • Catalysis: Add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the resulting ester (methyl 2-mercaptobenzoate or ethyl 2-mercaptobenzoate) with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis to Form this compound

  • Reactant Preparation: Dissolve the ester from Step 1 (2 eq.) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1 eq.) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate will typically form as the reaction proceeds.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by filtration, wash it thoroughly with cold ethanol to remove unreacted starting materials, and then with diethyl ether. The resulting white or off-white solid can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_acid 2-Mercaptobenzoic Acid ester Methyl 2-Mercaptobenzoate start_acid->ester  MeOH, H₂SO₄ (cat.), Reflux   product This compound ester->product  Ethanol, Reflux   hydrazine Hydrazine Hydrate hydrazine->product

Synthesis of this compound.

Mechanism of Heavy Metal Ion Detection

The sensing mechanism is predicated on the chelation of a metal ion, which induces a conformational change and perturbs the intramolecular charge transfer (ICT) and/or photoinduced electron transfer (PET) pathways within the molecule.

Upon introduction of a target heavy metal ion (Mⁿ⁺), the thiol and hydrazide groups coordinate to it. The lone pair electrons on the sulfur, oxygen, and nitrogen atoms are drawn into the metal's orbitals, forming strong coordinate bonds. This binding event restricts the rotational freedom of the benzoyl groups and rigidifies the molecular structure.

This rigidification often leads to a chelation-enhanced fluorescence (CHEF) effect. In the unbound state, the molecule may have low fluorescence due to energy loss through vibrational and rotational motions. Upon binding and rigidification, these non-radiative decay pathways are suppressed, causing a significant increase in fluorescence quantum yield—a "turn-on" response.

Chelation_Mechanism cluster_ligand Sensor Molecule cluster_metal Analyte cluster_complex Chelate Complex (Signal On) L This compound Complex [M(Sensor)] Complex L->Complex Chelation L_S1 SH L_O1 C=O L_N1 NH L_N2 NH L_O2 C=O L_S2 SH M Heavy Metal Ion (Mⁿ⁺) M->Complex

Chelation process leading to signal generation.

Experimental Protocols for Sensor Application

The following protocols provide a framework for characterizing the sensing properties of this compound.

Preparation of Solutions
  • Stock Sensor Solution: Prepare a stock solution of the synthesized hydrazide (e.g., 1 mM) in an appropriate solvent such as DMSO or a mixture of acetonitrile and water. Due to the thiol groups, it is advisable to use freshly prepared solutions.

  • Stock Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various heavy metal salts (e.g., nitrates or chlorides) in deionized water.

UV-Visible Spectrophotometric Titration

This experiment determines the change in the absorption spectrum of the sensor upon binding to a metal ion.

  • Blank Measurement: Record the UV-Vis spectrum of the sensor solution (e.g., 10 µM in the chosen solvent) in a quartz cuvette.

  • Titration: Add incremental amounts of the target metal ion stock solution (e.g., 0.1, 0.2, 0.3... equivalents) to the cuvette.

  • Data Acquisition: Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and allowed to equilibrate (typically 1-2 minutes).

  • Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion. This can reveal the binding stoichiometry (e.g., 1:1 or 1:2 sensor-to-metal ratio).

Fluorescence Spectroscopy Titration

This experiment quantifies the change in fluorescence, which is often more sensitive than absorbance.

  • Initial Spectrum: Record the fluorescence emission spectrum of the sensor solution (e.g., 10 µM) by exciting at its absorption maximum (λ_ex).

  • Titration: Sequentially add small aliquots of the target metal ion stock solution to the cuvette.

  • Data Acquisition: Record the fluorescence spectrum after each addition, keeping the excitation wavelength and slit widths constant.

  • Limit of Detection (LOD) Calculation: The LOD is a critical performance metric. It can be calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurement (sensor solution without metal) and 'k' is the slope of the linear portion of the fluorescence intensity vs. metal ion concentration plot.

Selectivity and Interference Study

This crucial experiment validates the sensor's specificity.

  • Prepare Samples: Prepare a series of solutions, each containing the sensor (e.g., 10 µM) and a high concentration (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Competitive Binding: Prepare another set of solutions. To the solution of the sensor and the target metal ion, add an excess of each potentially interfering ion and record the signal.

  • Analysis: Compare the fluorescence or colorimetric response generated by the target analyte to that of other metal ions. A highly selective sensor will show a significant response only for the target ion(s).

Experimental_Workflow prep 1. Solution Preparation (Sensor & Metal Stocks) titration 2. Spectroscopic Titration (UV-Vis or Fluorescence) prep->titration selectivity 3. Selectivity & Interference Studies prep->selectivity analysis 4. Data Analysis titration->analysis selectivity->analysis lod LOD Calculation analysis->lod stoichiometry Binding Stoichiometry analysis->stoichiometry specificity Specificity Profile analysis->specificity

Sources

The Multifaceted Biological Activities of 2-Mercaptobenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2-Mercaptobenzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties.[1][2] Among these, 2-mercaptobenzimidazole (2-MBI) and its derivatives stand out due to their diverse and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic effects.[1][2][3][4] The presence of a thiol group at the 2-position provides a reactive handle for various chemical modifications, allowing for the generation of extensive libraries of derivatives with fine-tuned biological profiles. This guide provides an in-depth technical overview of the core biological activities of 2-mercaptobenzimidazole derivatives, offering insights for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Broad Spectrum of Action

2-Mercaptobenzimidazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][6][7]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[1] Molecular docking studies have indicated that certain 2-MBI derivatives can bind effectively to the active site of DHFR.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 2-MBI derivatives is significantly influenced by the nature of the substituents on the benzimidazole ring and the sulfur atom. For instance, the introduction of phenethylthio groups or the formation of thioesters and amides at the 2-position has been shown to modulate the antimicrobial spectrum and efficacy.[1] Schiff base derivatives of 2-mercaptobenzimidazole have also emerged as a promising class of antimicrobial agents, with some compounds exhibiting potent activity against various bacterial and fungal strains.[8]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

A standard method to evaluate the antimicrobial activity of 2-MBI derivatives is the agar diffusion method.[1]

Step-by-Step Methodology:

  • Preparation of Media: Prepare Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving.

  • Inoculation: Aseptically pour the sterile media into petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) and swab it uniformly across the agar surface.

  • Application of Compounds: Create wells in the agar using a sterile cork borer. Dissolve the synthesized 2-MBI derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume of the compound solution into the wells.

  • Controls: Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent alone as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Summary: Antimicrobial Activity of Selected 2-MBI Derivatives
Compound IDTest MicroorganismZone of Inhibition (mm)Reference
ZR-1 to ZR-8C. albicans15-18[1]
4bS. aureus30 ± 2.12[6]
4bE. coli19.66 ± 1.29[6]
3bS. aureus25.33 ± 4.03[6]
3bE. coli15.66 ± 1.93[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 2-mercaptobenzimidazole derivatives have demonstrated promising anticancer activity against various cancer cell lines.[8][9][10][11]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse. One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][11] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Molecular docking studies have shown that 2-MBI derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain, acting as competitive inhibitors.[9][11]

anticancer_mechanism MBI 2-MBI Derivative EGFR EGFR Tyrosine Kinase MBI->EGFR Inhibits P Phosphorylation EGFR->P Catalyzes Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P->Downstream Activates Proliferation Tumor Cell Proliferation, Survival, and Metastasis Downstream->Proliferation Promotes

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29, A549) in 96-well plates at an appropriate density and allow them to attach overnight.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the 2-MBI derivatives and a standard anticancer drug (e.g., 5-fluorouracil) for a specified period (e.g., 48-72 hours).[10]

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Summary: Anticancer Activity of Selected 2-MBI Derivatives
Compound IDCell LineIC50 (µg/ml)Reference
20HCT-1168[8]
23HCT-1167[8]
M2MCPHT-29, A549, MKN45Not specified[9]

Anti-inflammatory and Analgesic Activities

Derivatives of 2-mercaptobenzimidazole have also been investigated for their potential as anti-inflammatory and analgesic agents.[3][12][13]

Mechanism of Action

The anti-inflammatory activity of these compounds is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, these derivatives can reduce the inflammatory response. The analgesic effects may involve interactions with opioid receptors.[13]

anti_inflammatory_workflow Animal Animal Carrageenan Carrageenan Animal->Carrageenan Compound Compound Animal->Compound Measure Measure Carrageenan->Measure Compound->Measure Compare Compare Measure->Compare

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening anti-inflammatory drugs.[12]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 2-MBI derivatives.[12]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: Hot Plate and Tail Flick Methods for Analgesic Activity

These methods are used to assess the central analgesic activity of compounds.[3]

Step-by-Step Methodology (Hot Plate):

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (licking of paws or jumping).

  • Compound Administration: Administer the 2-MBI derivative or a standard analgesic (e.g., pentazocine).[3]

  • Post-Treatment Measurement: Record the reaction time again at different time intervals after drug administration. An increase in reaction time indicates an analgesic effect.

Antiviral Activity: A New Frontier

Recent research has highlighted the potential of 2-mercaptobenzimidazole derivatives as antiviral agents, particularly against SARS-CoV-2.[14]

Mechanism of Action

In the context of SARS-CoV-2, 2-MBI derivatives have been identified through in silico studies as potential inhibitors of the spike glycoprotein's interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor.[14] By blocking this crucial step in the viral entry process, these compounds could prevent infection.[14]

Conclusion and Future Directions

The 2-mercaptobenzimidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. While significant progress has been made in identifying potent antimicrobial, anticancer, anti-inflammatory, and analgesic derivatives, further research is warranted. Future efforts should focus on elucidating the precise molecular mechanisms of action, optimizing lead compounds for improved efficacy and safety profiles, and advancing promising candidates into preclinical and clinical development. The continued exploration of 2-mercaptobenzimidazole derivatives holds great promise for addressing unmet medical needs across various therapeutic areas.

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  • ResearchGate. (2025). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities.
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The Versatile Scaffold: A Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (2-MBT), a readily available and industrially significant compound, has emerged as a privileged starting material in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive exocyclic thiol group, provide a versatile handle for the construction of a diverse array of heterocyclic systems. This technical guide offers an in-depth exploration of the synthetic pathways leading to various biologically active heterocyclic compounds derived from 2-MBT. We will delve into the strategic considerations behind key reaction steps, provide detailed, field-proven experimental protocols, and present mechanistic insights to empower researchers in their quest for novel molecular entities. The discussion will encompass the synthesis of prominent five- and six-membered heterocycles, including 1,2,3-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, thiazolidinones, and pyrimidines, highlighting their relevance in drug discovery and development.

Introduction: The Strategic Importance of 2-Mercaptobenzothiazole

The benzothiazole moiety is a cornerstone in the architecture of numerous pharmacologically active molecules.[1] 2-Mercaptobenzothiazole, in particular, stands out due to the nucleophilic character of its thiol group, which allows for facile S-functionalization. This initial modification is often the gateway to a cascade of reactions culminating in the formation of new heterocyclic rings. The inherent biological activity of the 2-MBT core, coupled with the vast chemical space accessible through its derivatization, makes it an invaluable building block for generating libraries of compounds for high-throughput screening and lead optimization.[2]

This guide is structured to provide a logical progression from key intermediates to the final heterocyclic targets. Each section will not only present a synthetic route but also explain the underlying principles that govern the transformation, thereby offering a comprehensive understanding of the process.

The Workhorse Intermediates: Gateway to Heterocyclic Diversity

The majority of synthetic routes from 2-MBT to more complex heterocycles proceed through two principal intermediates: 2-(prop-2-ynylthio)benzo[d]thiazole (I) and 2-(benzothiazol-2-ylthio)acetohydrazide (II) . The strategic choice of these intermediates lies in the latent reactivity of their functional groups – the terminal alkyne in I and the hydrazide moiety in II – which are primed for cyclization reactions.

Intermediates MBT 2-Mercaptobenzothiazole I 2-(prop-2-ynylthio)benzo[d]thiazole (I) MBT->I Propargyl bromide, Base II 2-(benzothiazol-2-ylthio)acetohydrazide (II) MBT->II 1. Ethyl chloroacetate, Base 2. Hydrazine hydrate Heterocycles1 1,2,3-Triazoles I->Heterocycles1 Azides (Click Chemistry) Heterocycles2 1,3,4-Oxadiazoles 1,3,4-Thiadiazoles Pyrazoles II->Heterocycles2 Various Reagents

Figure 1: Key intermediates derived from 2-Mercaptobenzothiazole.

Synthesis of 2-(prop-2-ynylthio)benzo[d]thiazole (I)

This intermediate is the cornerstone for accessing 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[2] The synthesis is a straightforward nucleophilic substitution (SN2) reaction.

Experimental Protocol:

  • To a solution of 2-mercaptobenzothiazole (1.0 mmol) in a suitable solvent such as dioxane or acetone, add a base (e.g., triethylamine, 1.2 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiolate anion. The rationale for using a base is to deprotonate the thiol, thereby increasing its nucleophilicity.

  • Add propargyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 45-60 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford I as a solid.[3]

Expected Yield: 80-90%

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.00-7.30 (m, 4H, Ar-H), 4.20 (s, 2H, -S-CH₂-), 3.20 (t, 1H, ≡C-H).

  • IR (KBr, cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch).

Synthesis of 2-(benzothiazol-2-ylthio)acetohydrazide (II)

This hydrazide is a versatile precursor for a variety of five-membered heterocycles. Its synthesis is a two-step, one-pot procedure.

Experimental Protocol:

  • Dissolve 2-mercaptobenzothiazole (1.0 mmol) in a suitable solvent like ethanol or DMF. Add a base such as triethylamine or anhydrous sodium carbonate (1.2 mmol) and stir for 20 minutes.

  • Add ethyl chloroacetate (1.1 mmol) dropwise. The S-alkylation occurs via an SN2 mechanism, with the thiolate anion displacing the chloride.[4]

  • Heat the mixture to reflux (60-80 °C) for 12-14 hours. Monitor the formation of the ester intermediate, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, by TLC.

  • After cooling the reaction mixture, add hydrazine hydrate (99%, 2.0 mmol) and stir at room temperature for 24 hours. The hydrazinolysis of the ester is driven by the high nucleophilicity of hydrazine.[4]

  • The product, II , often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain pure white or pale yellow crystals.[5][6]

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.40 (s, 1H, -NH-), 8.00-7.30 (m, 4H, Ar-H), 4.40 (s, 2H, -NH₂), 4.20 (s, 2H, -S-CH₂-).[5]

  • IR (KBr, cm⁻¹): ~3300, ~3200 (N-H stretch), ~1660 (C=O stretch, Amide I).[4][6]

Synthesis of Five-Membered Heterocycles

1,2,3-Triazoles via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its copper(I)-catalyzed variant, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] Intermediate I is perfectly poised for this transformation.

Triazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions I 2-(prop-2-ynylthio)benzo[d]thiazole (I) Catalyst Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) I->Catalyst Azide R-N₃ (Alkyl or Aryl Azide) Azide->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product Solvent Solvent (e.g., t-BuOH/H₂O)

Figure 2: Workflow for 1,2,3-Triazole Synthesis.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-(prop-2-ynylthio)benzo[d]thiazole (I , 1.0 mmol) and the desired organic azide (1.0 mmol) in a mixture of t-butanol and water (1:1).

  • To this solution, add a catalytic amount of copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a critical step for the catalytic cycle.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 12-24 hours, as indicated by TLC.

  • After completion, add water to the reaction mixture, and the product usually precipitates.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,2,3-triazole derivative.

Table 1: Representative Synthesis of 1,2,3-Triazole Derivatives

EntryAzide (R-N₃)ProductYield (%)
1Benzyl azide2-((1-benzyl-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole~90
2Phenyl azide2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole~85
34-Fluorobenzyl azide2-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole~92

Mechanistic Causality: The choice of a copper(I) catalyst is paramount as it dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-isomer. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This contrasts with the thermal Huisgen cycloaddition, which is much slower and often produces a mixture of 1,4- and 1,5-regioisomers.

1,3,4-Oxadiazoles

The hydrazide intermediate II is readily cyclized to form 1,3,4-oxadiazoles using various dehydrating agents or through oxidative cyclization. A common and effective method involves the use of phosphorus oxychloride with an aromatic carboxylic acid.

Experimental Protocol:

  • A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and a substituted benzoic acid (1.1 mmol) is taken in excess phosphorus oxychloride (5-10 mL).

  • The mixture is heated at reflux (80-100 °C) for 4-6 hours. The phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the initially formed N,N'-diacylhydrazine intermediate.

  • After cooling, the reaction mixture is carefully poured onto crushed ice with stirring.

  • The resulting solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanistic Causality: The reaction proceeds via the initial acylation of the terminal nitrogen of the hydrazide by the carboxylic acid, likely activated by phosphorus oxychloride. This forms a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration to furnish the stable aromatic 1,3,4-oxadiazole ring. The strong dehydrating nature of POCl₃ is key to driving the final cyclization step.[7]

1,3,4-Thiadiazoles

The conversion of the hydrazide II to a 1,3,4-thiadiazole can be achieved by first converting it to a thiosemicarbazide, followed by cyclization.

Experimental Protocol:

  • Synthesis of the Thiosemicarbazide Intermediate: A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and ammonium thiocyanate (1.2 mmol) in dry benzene is refluxed for 6 hours. The thiosemicarbazide derivative precipitates upon cooling and is collected by filtration.

  • Cyclization: The obtained thiosemicarbazide (1.0 mmol) is refluxed in a 2N sodium hydroxide solution for 4-6 hours. This basic condition promotes the intramolecular cyclization with the elimination of water.

  • The reaction mixture is then cooled and acidified with dilute hydrochloric acid.

  • The precipitated 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-thiadiazol-2-thiol is collected by filtration, washed with water, and recrystallized from ethanol.[8]

Mechanistic Causality: The initial reaction with ammonium thiocyanate converts the hydrazide into a thiosemicarbazide. The subsequent base-catalyzed cyclization proceeds via the deprotonation of the thiol and amide groups, followed by an intramolecular nucleophilic attack of the sulfur on the carbonyl carbon, leading to the formation of the thiadiazole ring after dehydration.

Thiazolidinones

Thiazolidinones can be synthesized from intermediate II by first forming a Schiff base, followed by cyclization with thioglycolic acid.

Experimental Protocol:

  • Schiff Base Formation: A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol with a few drops of glacial acetic acid is refluxed for 4-6 hours. The Schiff base precipitates upon cooling and is collected by filtration.[4]

  • Cyclization: The Schiff base (1.0 mmol) is dissolved in a suitable solvent like THF or ethanol, and thioglycolic acid (1.2 mmol) is added. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

  • The mixture is refluxed for 8-12 hours. The reaction involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via an amide bond formation with the elimination of water.

  • The solvent is removed under reduced pressure, and the residue is poured into ice-cold water. The solid product is filtered, washed with a dilute sodium bicarbonate solution, and recrystallized from ethanol.[1]

Thiazolidinone_Synthesis Hydrazide 2-(benzothiazol-2-ylthio)acetohydrazide (II) SchiffBase Schiff Base Intermediate Hydrazide->SchiffBase Reflux, EtOH/AcOH Aldehyde Ar-CHO Aldehyde->SchiffBase Thiazolidinone Thiazolidinone Derivative SchiffBase->Thiazolidinone Reflux, ZnCl₂ TGA Thioglycolic Acid TGA->Thiazolidinone

Figure 3: Synthesis of Thiazolidinones from Intermediate II.

Synthesis of Six-Membered Heterocycles: Pyrimidines

While less common than five-membered rings, pyrimidine derivatives can also be accessed from 2-MBT precursors. One approach involves the reaction of a chalcone-like intermediate with thiourea.

Experimental Protocol:

  • Synthesis of Chalcone Intermediate: A chalcone bearing the 2-mercaptobenzothiazole moiety is first synthesized. This can be achieved through various methods, often involving the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

  • Cyclization: The synthesized chalcone (1.0 mmol) is refluxed with thiourea (1.2 mmol) in an alcoholic solution containing a base (e.g., ethanolic potassium hydroxide) for 8-10 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with water and recrystallized from a suitable solvent to yield the 2-mercaptopyrimidine derivative.[9]

Mechanistic Causality: The reaction proceeds through a Michael addition of the deprotonated thiourea to the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. The choice of a strong base is crucial for the initial deprotonation of thiourea, which initiates the reaction cascade.

Conclusion and Future Perspectives

2-Mercaptobenzothiazole has proven to be a remarkably versatile and reliable starting material for the synthesis of a wide range of heterocyclic compounds. The strategic functionalization of its exocyclic thiol group opens up a multitude of synthetic possibilities, allowing access to complex molecular architectures with significant potential in drug discovery. The methodologies outlined in this guide, from the synthesis of key intermediates to the construction of diverse heterocyclic rings, provide a robust framework for researchers in the field. The inherent "drug-like" properties of the benzothiazole scaffold, combined with the diverse functionalities that can be introduced through these synthetic routes, ensure that 2-MBT will continue to be a molecule of high interest for the foreseeable future. Future research will likely focus on the development of more atom-economical, one-pot, and enantioselective methods to further expand the chemical space accessible from this invaluable building block.

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A Senior Application Scientist's Guide to Hydrazone-Based Fluorescent Chemosensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Metal Ion Detection

Metal ions are ubiquitous, playing critical roles in biological systems, environmental chemistry, and industrial processes.[1] While essential metals like zinc and iron are vital for life, their dysregulation can lead to severe diseases.[2][3] Conversely, heavy metals such as mercury, lead, and cadmium are notoriously toxic even at trace levels, posing significant threats to human health and the environment.[2][4] Consequently, the development of sensitive and selective methods for detecting metal ions is of paramount importance.[5][6]

Among the various analytical techniques, fluorescence spectroscopy offers distinct advantages, including high sensitivity (often reaching nanomolar detection limits), rapid response times, and the unique ability to perform real-time monitoring within living cells.[2][7] This has driven the design of fluorescent chemosensors—molecules engineered to signal the presence of a specific analyte through a change in their fluorescent properties.

Within this field, chemosensors built upon the hydrazone (-C=N-NH-) scaffold have emerged as a particularly powerful and versatile class of tools.[8][9] The popularity of hydrazone-based sensors is rooted in their straightforward and efficient synthesis, typically a one-step condensation reaction, which allows for a modular design approach.[2][9] This modularity enables the rational combination of diverse fluorophores and metal-chelating units to create sensors with tailored photophysical properties and high selectivity for a target metal ion.[2][4]

This guide provides an in-depth technical overview of the core principles, design strategies, and practical application of hydrazone-based fluorescent chemosensors for researchers, scientists, and professionals in drug development. We will move beyond simple protocols to explain the underlying causality of experimental choices, ensuring a robust and validated approach to sensor design and evaluation.

Chapter 1: The Architectural Blueprint of Hydrazone Chemosensors

The power of hydrazone chemosensors lies in their modular 'Fluorophore-Linker-Receptor' architecture. This design allows for the independent tuning of signaling and recognition functions, a key principle for creating highly selective probes.

  • The Fluorophore (Signaling Unit): This is the component that emits light. The choice of fluorophore is critical as it dictates the sensor's fundamental optical properties, such as its excitation and emission wavelengths, brightness (quantum yield), and photostability. Common fluorophores like coumarin, naphthalene, rhodamine, and pyrene are frequently employed. The primary consideration is selecting a fluorophore whose electronic properties can be perturbed by the binding of a metal ion to the receptor, leading to a clear optical signal.

  • The Hydrazone Linker (-C=N-NH-): The hydrazone group is far more than a simple covalent bond connecting the fluorophore and receptor. Its imine (C=N) and amine (N-H) functionalities are integral to the metal chelation process, often acting as a key part of the binding pocket.[1] Furthermore, the electronic properties of the C=N double bond can be modulated upon metal coordination, which is often the trigger for the change in fluorescence.[1] Its formation via a simple condensation reaction between a carbonyl (aldehyde or ketone) and a hydrazine derivative is a cornerstone of its utility, enabling rapid and diverse sensor synthesis.[2][9]

  • The Receptor (Recognition Unit): This is the component responsible for selectively binding the target metal ion. The receptor is typically a heteroatomic group (containing N, O, or S atoms) that forms a coordination complex with the metal. The choice of chelating atoms and their spatial arrangement determines the sensor's selectivity. For instance, nitrogen-based chelators like pyridine are often incorporated to target transition metals.[2] The binding event must trigger a conformational or electronic change that is communicated to the fluorophore through the hydrazone linker.

PET_Mechanism Photoinduced Electron Transfer (PET) Mechanism cluster_free Free Sensor ('OFF' State) cluster_bound Metal-Bound Sensor ('ON' State) F_GS Fluorophore (GS) F_ES Fluorophore (ES) F_GS->F_ES Excitation (hν) F_ES->F_GS PET Quenching (Non-radiative) R_GS Receptor R_GS->F_ES e- transfer Fb_GS Fluorophore (GS) Fb_ES Fluorophore (ES) Fb_GS->Fb_ES Excitation (hν) Fb_ES->Fb_GS Fluorescence (hν') Rb_GS Receptor-Metal

Caption: The PET mechanism enables a "turn-on" fluorescence response upon metal binding.

Intramolecular Charge Transfer (ICT)

ICT-based sensors are characterized by a change in the color (wavelength) of the emitted light upon metal binding. [10]These sensors typically consist of an electron-donating group and an electron-withdrawing group connected by a conjugated system. [11]

  • Causality: In the ground state, there is a certain degree of charge separation across the molecule. Upon photoexcitation, a significant transfer of electron density occurs from the donor to the acceptor, creating a highly polarized excited state with a large dipole moment. [10]The energy of this ICT state is highly sensitive to the local environment, including the presence of metal ions.

  • The Ratiometric Signal: When a metal ion binds to the sensor, it alters the electron-donating or electron-withdrawing capacity of the groups involved in the ICT process. [11]This change modulates the energy of the excited state, leading to a shift in the emission wavelength. This shift can be either to a shorter wavelength (blue-shift) or a longer wavelength (red-shift). This provides a ratiometric signal—a change in the ratio of fluorescence intensities at two different wavelengths—which is highly reliable as it can self-correct for variations in probe concentration or excitation intensity. [12]A related phenomenon, Twisted Intramolecular Charge Transfer (TICT), involves intramolecular rotation in the excited state and is particularly sensitive to environmental factors like viscosity. [13][14]

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent process involving the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor fluorophore. [15][16]It is often described as a "spectroscopic ruler" because its efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor, making it extremely sensitive to small changes in distance on the 1-10 nm scale. [16][17]

  • Causality: For FRET to occur, two key conditions must be met: 1) the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and 2) the donor and acceptor must be in close proximity (typically <10 nm). [16][18]* The Sensing Mechanism: In a FRET-based hydrazone sensor, the molecule is designed such that metal binding induces a significant conformational change. [1]For example, a flexible sensor might adopt a rigid conformation upon chelation, bringing the donor and acceptor fluorophores closer together and activating FRET. This results in a decrease in the donor's fluorescence and a simultaneous increase in the acceptor's sensitized emission, providing a robust ratiometric output. [7][19]

FRET_Mechanism Förster Resonance Energy Transfer (FRET) Mechanism cluster_free Free Sensor (FRET Inactive) cluster_bound Metal-Bound Sensor (FRET Active) Donor_Free Donor Acceptor_Free Acceptor Emission_Free Donor Emission Donor_Free->Emission_Free Excitation_Free Excitation (hν) Excitation_Free->Donor_Free Donor_Bound Donor Acceptor_Bound Acceptor Donor_Bound->Acceptor_Bound FRET Emission_Bound Acceptor Emission Acceptor_Bound->Emission_Bound Excitation_Bound Excitation (hν) Excitation_Bound->Donor_Bound

Caption: Metal binding induces a conformational change, activating FRET.

Chapter 3: Synthesis and Characterization - A Validated Workflow

The facile synthesis of hydrazones is a key advantage. The following protocol describes a general, self-validating workflow for producing and confirming the structure of a hydrazone-based chemosensor.

Experimental Protocol: Synthesis of a Representative Hydrazone Sensor

This protocol details the synthesis of a sensor by condensing an aldehyde-functionalized fluorophore with a hydrazine-functionalized receptor.

  • Reagent Preparation:

    • Dissolve 1.0 mmol of the aldehyde-fluorophore (e.g., pyrene-1-carboxaldehyde) in 20 mL of a suitable solvent (e.g., absolute ethanol). The choice of an alcohol solvent is strategic as it effectively dissolves the reactants and is easy to remove post-reaction.

    • In a separate flask, dissolve 1.0 mmol of the hydrazine-receptor (e.g., 2-hydrazinopyridine) in 15 mL of the same solvent.

  • Condensation Reaction:

    • Add the hydrazine solution dropwise to the aldehyde solution at room temperature with continuous stirring.

    • Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst, protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. [9] * Heat the reaction mixture to reflux (e.g., 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new spot with a different Rf value indicates product formation.

  • Product Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate of the hydrazone product will often form.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sensor.

  • Structural Validation (Self-Validation System):

    • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should confirm the presence of all expected protons and carbons, and critically, the appearance of a characteristic imine proton (-CH=N-) signal and the disappearance of the aldehyde proton (-CHO) and hydrazine (-NH₂) protons.

    • Mass Spectrometry (MS): Analyze the product to confirm its molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the desired hydrazone sensor. [20] * FT-IR Spectroscopy: The spectrum should show the appearance of a C=N stretching vibration and the disappearance of the C=O stretch of the aldehyde. [20]

Synthesis_Workflow start Start dissolve Dissolve Aldehyde-Fluorophore & Hydrazine-Receptor in Ethanol start->dissolve mix Mix Solutions & Add Catalytic Acetic Acid dissolve->mix reflux Reflux for 4-6 hours (Monitor by TLC) mix->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration / Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify validate Structural Validation purify->validate nmr NMR ('H, 'C) validate->nmr Confirm Structure ms Mass Spectrometry validate->ms Confirm MW ftir FT-IR validate->ftir Confirm Bonds end Pure, Validated Sensor nmr->end ms->end ftir->end

Caption: A self-validating workflow for hydrazone sensor synthesis and characterization.

Chapter 4: Performance Evaluation - A Quantitative Approach

Once a sensor is synthesized and validated, its performance must be rigorously evaluated. Fluorescence titration is the cornerstone experiment for this purpose.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
  • Stock Solution Preparation:

    • Prepare a stock solution of the hydrazone sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM) in deionized water or an appropriate buffer. Causality: Perchlorate and nitrate salts are used because these anions are poor coordinators and are unlikely to interfere with the sensor-metal interaction.

    • Prepare a working solution of the sensor (e.g., 10 µM) in the desired analytical medium (e.g., a 9:1 v/v mixture of HEPES buffer and DMSO). The use of a buffer is critical to maintain a constant pH, as the fluorescence of many sensors can be pH-dependent.

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize for at least 20 minutes. [21] * Transfer a fixed volume (e.g., 2 mL) of the sensor working solution into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence spectrum by exciting at the appropriate wavelength (λex). [21]3. Titration:

    • Add incremental amounts of the metal ion stock solution (e.g., 2 µL aliquots, corresponding to 0.1, 0.2, 0.3... equivalents) to the cuvette. [22] * After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the new fluorescence spectrum. [21] * Continue this process until the fluorescence intensity reaches a plateau, indicating that the sensor is saturated with the metal ion.

  • Data Analysis:

    • Selectivity: Repeat the experiment using a range of other potentially interfering metal ions at a high concentration (e.g., 10 equivalents). An ideal sensor will show a significant response only to the target ion. [22] * Limit of Detection (LoD): The LoD is calculated from the titration data at low analyte concentrations using the formula LoD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the intensity vs. concentration plot. [23] * Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of sensor and metal is constant, but their mole fraction varies from 0 to 1. The plot of fluorescence intensity versus the mole fraction of the sensor will show a maximum at the mole fraction corresponding to the stoichiometry of the complex (e.g., 0.5 for a 1:1 complex). [24] * Binding Constant (Ka): For 1:1 binding, the association constant can be determined using the Benesi-Hildebrand equation, by plotting 1/(F - F₀) versus 1/[Metal Ion], where F₀ is the initial fluorescence and F is the fluorescence at a given metal concentration.

Titration_Workflow start Start prep Prepare Sensor & Metal Stock Solutions start->prep measure_initial Record Initial Fluorescence of Sensor Solution prep->measure_initial add_metal Add Aliquot of Metal Ion measure_initial->add_metal mix Mix & Equilibrate add_metal->mix measure_new Record New Spectrum mix->measure_new saturate Saturated? measure_new->saturate saturate->add_metal No analyze Data Analysis saturate->analyze Yes lod Calculate LoD analyze->lod selectivity Assess Selectivity analyze->selectivity binding Determine Binding (Stoichiometry, Ka) analyze->binding end Characterized Sensor lod->end selectivity->end binding->end

Caption: Workflow for the quantitative performance evaluation of a chemosensor.

Chapter 5: Application Showcase - A Curated Data Compendium

The versatility of the hydrazone platform has led to the development of sensors for a wide array of toxic and essential metal ions. [4][8]The following tables summarize the performance characteristics of several recently reported hydrazone-based fluorescent chemosensors, demonstrating their practical utility.

Table 1: Hydrazone-Based Sensors for Al³⁺ and Fe³⁺

Sensor Structure/NameTarget IonMechanismSolvent SystemLoDReference
Naphthalene–hydrazone 5Al³⁺AIE, ESIPTH₂O:DMSO20 nM[4]
Pyrazine–hydrazone 4Al³⁺Turn-onH₂O:DMSO (2:8)0.18 µM[4]
Coumarin–hydrazone 3Al³⁺CHEFH₂O:DMSO (3:7)50 nM[25]
Thiophene-based (L)Fe³⁺Turn-onDMSO0.28 µM[20][24]
Pyrene-based (APSB)Fe³⁺Turn-onDMSO/water (95/5)1.95 nM[22]

Table 2: Hydrazone-Based Sensors for Cu²⁺, Zn²⁺, and Hg²⁺

Sensor Structure/NameTarget IonMechanismSolvent SystemLoDReference
Thiophene-based (L)Cu²⁺ColorimetricDMSO2.35 µM[20][24]
Thiadiazole-hydrazone 15Cu²⁺Turn-offH₂O:DMSO (1:3)13.6 nM[4]
Coumarin–hydrazone 16Cu²⁺Turn-on (PET)H₂O:DMSO0.19 µM[4]
Naphthalene-hydrazone 21Zn²⁺Turn-onH₂O:DMSO (1:9)95.0 nM[2]
Fluorescein-hydrazone 28Hg²⁺Turn-onH₂O solution137 nM[3]

CHEF: Chelation-Enhanced Fluorescence AIE: Aggregation-Induced Emission ESIPT: Excited-State Intramolecular Proton Transfer

Conclusion and Future Perspectives

Hydrazone-based fluorescent chemosensors represent a mature yet continually evolving field of analytical chemistry. Their modular design, synthetic accessibility, and diverse signaling mechanisms make them exceptionally powerful tools for the detection of metal ions. [2][8]We have demonstrated the core principles that govern their function, from rational architectural design and predictable photophysical responses to robust, self-validating protocols for their synthesis and evaluation.

Despite significant progress, challenges remain. Key areas for future research include:

  • Enhanced Water Solubility: Improving solubility in fully aqueous systems without compromising sensitivity is crucial for real-world biological and environmental applications.

  • In Vivo Applications: Designing sensors with high biocompatibility, low toxicity, and excitation/emission profiles in the near-infrared (NIR) window to allow for deep tissue imaging. [13]* Multi-Analyte Sensing: Developing single-sensor systems capable of detecting multiple metal ions simultaneously, potentially through distinct colorimetric or fluorescent channels. [3][4]* Practical Devices: Integrating these highly effective molecular sensors into portable, low-cost devices like test papers or microfluidic chips for on-site environmental monitoring. [4] The continued fusion of creative organic synthesis, photophysical principles, and targeted applications will undoubtedly ensure that hydrazone-based sensors play an increasingly vital role in diagnostics, environmental science, and our fundamental understanding of metallobiology.

References

  • Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications.
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC - NIH.
  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
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  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing).
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing).
  • ICT-based fluorescent probes for intracellular pH and biological species detection - Frontiers.
  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
  • (Left) Synthesis and design of hydrazine-based fluorescent probe to...
  • Recent advances in twisted intramolecular charge transfer (TICT)
  • Studies of Photoinduced Electron Transfer (PET)
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents.
  • Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applic
  • Hydrazone-Based Small-Molecule Chemosensors - Semantic Scholar.
  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies - RSC Publishing.
  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Publishing.
  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC - PubMed Central.
  • Photoinduced electron transfer (PeT)
  • Förster resonance energy transfer - Wikipedia.
  • The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer - MDPI.
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - SciSpace.
  • Role of Förster Resonance Energy Transfer in Graphene-Based Nanom
  • Fluorescent PET (photoinduced electron transfer) sensors as potent analytical tools.
  • Förster Resonance Energy Transfer (FRET)-Based Biosensor - Encyclopedia.pub.
  • A multi-binding site hydrazone-based chemosensor for Zn(II) and Cd(II): a new strategy for the detection of metal ions in aqueous media based on aggregation-induced emission. | Semantic Scholar.
  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning | ACS Omega - ACS Public
  • Synthesis of Hydrazone Based Ion Sensor and Photophysical Characterization | Request PDF - ResearchG
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC - PubMed Central.
  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - NIH.
  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - The Royal Society of Chemistry.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews.

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N,N'-Bis(2-mercaptobenzoyl)hydrazide: A Comprehensive Guide to Molecular Structure and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a molecule of significant interest owing to its unique structural features, which include a flexible hydrazine linker connecting two mercaptobenzoyl moieties. This architecture provides multiple coordination sites (S, N, O), making it a prime candidate for applications in coordination chemistry, materials science, and as a scaffold in drug development. Understanding the molecule's three-dimensional structure and conformational preferences is paramount to harnessing its potential. This guide provides an in-depth analysis of its molecular structure, conformational isomerism, and the experimental and computational workflows required for its characterization. We synthesize data from analogous structures to build a predictive model of its behavior and offer field-proven protocols for its empirical validation.

Introduction: The Structural Significance of this compound

Hydrazides and their derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and their utility as versatile synthetic intermediates.[1][2] The title compound, this compound, emerges from this class as a molecule with compelling structural attributes. Its symmetrical design, featuring two thiol (-SH) groups positioned ortho to carbonyl-hydrazine linkages, suggests a strong predisposition for chelation of metal ions. The conformational flexibility around the central N-N bond, coupled with restricted rotation around the amide C-N bonds, dictates the spatial orientation of its functional groups, which in turn governs its reactivity and interaction with biological targets or metal centers.

This guide delves into the core principles governing the structure and conformation of this compound. We will explore its synthesis, propose its most likely three-dimensional structure based on crystallographic data from closely related analogues, and dissect its conformational landscape using principles derived from spectroscopic and computational studies.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is predicated on established methodologies for hydrazide formation. The most direct route involves the reaction of a 2-mercaptobenzoic acid derivative with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of benzohydrazides.[3]

  • Esterification of 2-Mercaptobenzoic Acid:

    • Dissolve 2-mercaptobenzoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Reflux the mixture for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the methyl 2-mercaptobenzoate product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrazinolysis of the Ester:

    • Dissolve the resulting methyl 2-mercaptobenzoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, >5.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 8-12 hours.

    • Upon cooling, a precipitate of this compound is expected to form.

    • Filter the solid product, wash with cold ethanol, and dry in vacuo.

Workflow for Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Mercaptobenzoic Acid C Methyl 2-Mercaptobenzoate A->C Reflux B Methanol (Solvent) H₂SO₄ (Catalyst) B->C E This compound C->E Reflux in Ethanol D Hydrazine Hydrate D->E Start Initial Structure Generation (e.g., from crystal data of analogues) Scan Potential Energy Surface (PES) Scan (Rotate dihedral angles: N-N, C-N) Start->Scan Identify Identify Local Minima (Stable Conformers) Scan->Identify Optimize Geometry Optimization (e.g., B3LYP/6-311++G**) Identify->Optimize Frequency Frequency Calculation (Confirm true minima, obtain thermochemical data) Optimize->Frequency Solvation Incorporate Solvent Effects (e.g., PCM model) Frequency->Solvation Final Determine Relative Stabilities (ΔG) and Predicted Spectroscopic Data (NMR) Solvation->Final

Sources

A Technical Guide to Mercaptobenzoyl Hydrazide Compounds: From Historical Discovery to Modern Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydrazide functional group represents a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the development of potent therapeutic agents. This guide provides a comprehensive technical overview of a specific, highly significant subclass: the mercaptobenzoyl hydrazide compounds. We trace the historical lineage from the foundational discovery of hydrazine and the seminal introduction of isoniazid to the synthesis and evolution of the mercaptobenzoyl hydrazide core. This document delves into the nuanced chemistry of their synthesis, elucidates their multifaceted mechanisms of action, and surveys their broad spectrum of biological activities, from antimicrobial and antiviral to enzyme inhibition. Through detailed protocols, mechanistic diagrams, and data-driven summaries, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for future therapeutic innovations.

The Hydrazide Functional Group: A Historical Prelude

The journey of the mercaptobenzoyl hydrazide scaffold is deeply rooted in the fundamental discoveries that established hydrazides as a class of compounds with profound biological importance.

The Genesis: Discovery of Hydrazine and the First Organic Hydrazides

The story begins not with the complex derivatives, but with the parent molecule, hydrazine (N₂H₄). In 1887, the German chemist Theodor Curtius achieved the first synthesis of hydrazine, laying the groundwork for an entirely new field of nitrogen chemistry.[1] A few years later, in 1895, Curtius also reported the first synthesis of simple organic hydrazides, thereby formally introducing the R-CO-NH-NH₂ functional group as a distinct and reactive class of organic molecules.[1] These early synthetic achievements, while fundamental, did not yet hint at the immense biological potential lying dormant within the hydrazide structure.

A Landmark Discovery: Isoniazid and the Dawn of Hydrazide-Based Therapeutics

For over half a century, hydrazides remained primarily of academic interest. This changed dramatically in the mid-20th century. Although first synthesized in 1912, the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid) was not uncovered until 1951 by researchers at Hoffmann-La Roche and Squibb.[1] This discovery was a watershed moment in the fight against tuberculosis and catapulted the hydrazide functional group into the pharmaceutical spotlight. Mechanistic studies revealed that isoniazid is a prodrug, activated within Mycobacterium tuberculosis by the catalase-peroxidase enzyme KatG.[1][2] This paradigm of a stable, synthetically accessible scaffold that could be activated within a target pathogen established a key strategy for antimicrobial drug design.

Introduction to the Mercaptobenzoyl Hydrazide Scaffold

The mercaptobenzoyl hydrazide core builds upon this legacy. It typically features a benzothiazole, benzoxazole, or a similar heterocyclic ring system linked via a sulfur atom (mercapto-) to a carbonyl group, which is in turn attached to the hydrazide moiety. This modular structure has proven to be an exceptionally fruitful platform for medicinal chemists, allowing for systematic modifications to tune biological activity.

Synthesis and Chemical Principles

The synthesis of mercaptobenzoyl hydrazide derivatives is generally robust and proceeds through a well-established pathway, making it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies.

Core Synthetic Pathway: The Hydrazinolysis of Esters

The most common and efficient route to mercaptobenzoyl hydrazides involves a two-step process. First, a nucleophilic substitution reaction is performed on a mercapto-functionalized heterocycle (e.g., 2-mercaptobenzothiazole) with an appropriate halo-ester, such as ethyl bromoacetate, to form an ester intermediate.[3] The subsequent and key step is the hydrazinolysis of this ester. The ester intermediate is refluxed with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.[3][4][5]

Detailed Experimental Protocol: Synthesis of 2-(Benzothiazol-2-ylthio)acetohydrazide

This protocol provides a representative methodology for synthesizing a core mercaptobenzoyl hydrazide compound.

Step 1: Synthesis of Ethyl 2-(benzothiazol-2-ylthio)acetate

  • To a solution of 2-mercaptobenzothiazole (0.01 mol) in 50 mL of absolute ethanol, add anhydrous potassium carbonate (0.01 mol) to act as a base.

  • Stir the mixture to ensure deprotonation of the thiol group, forming a potent nucleophile.

  • Add ethyl bromoacetate (0.01 mol) dropwise to the stirring solution.

  • Reflux the reaction mixture for approximately 6 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the resulting precipitate (the ester product) is filtered, washed with water to remove salts, and recrystallized from an ethanol-water mixture to yield the pure ester intermediate.[3]

Step 2: Synthesis of 2-(benzothiazol-2-ylthio)acetohydrazide

  • Dissolve the synthesized ethyl 2-(benzothiazol-2-ylthio)acetate (0.01 mol) in 30 mL of absolute ethanol.

  • Add hydrazine hydrate (99%, 0.015 mol) to the solution. The excess hydrazine ensures the reaction goes to completion.

  • Reflux the mixture for 4 hours.

  • Upon cooling, the desired hydrazide product will precipitate out of the solution.

  • Filter the solid precipitate and recrystallize from ethanol to obtain the purified 2-(benzothiazol-2-ylthio)acetohydrazide.[3]

Causality in Synthesis
  • Choice of Base: Anhydrous potassium carbonate is used in Step 1 to deprotonate the thiol of 2-mercaptobenzothiazole. This creates a thiolate anion, which is a much stronger nucleophile than the neutral thiol, thereby facilitating the S_N2 reaction with ethyl bromoacetate.

  • Use of Hydrazine Hydrate: Hydrazine (NH₂NH₂) is a powerful nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This allows it to efficiently attack the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide.

  • Reflux Conditions: The use of elevated temperatures (reflux) provides the necessary activation energy for the reactions to proceed at a reasonable rate, especially for the nucleophilic acyl substitution in the hydrazinolysis step.

Characterization Techniques

Confirmation of the synthesized structure is paramount. A combination of spectroscopic methods is employed:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Successful synthesis of the hydrazide is confirmed by the appearance of characteristic N-H stretching bands around 3200-3350 cm⁻¹ and the shift of the carbonyl (C=O) stretching band from ~1740 cm⁻¹ in the ester to ~1650 cm⁻¹ in the hydrazide.[3][5]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The presence of the hydrazide is confirmed by signals corresponding to the -NH and -NH₂ protons, which are typically broad singlets. The disappearance of the ethyl group signals (a quartet and a triplet) from the ester precursor is also a key indicator.[5][6]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming that the desired product has been formed.

Mechanism of Action: A Multifaceted Profile

Mercaptobenzoyl hydrazide compounds do not possess a single, universal mechanism of action. Their versatility stems from their ability to interact with a wide range of biological targets, primarily through enzyme inhibition.

Enzyme Inhibition: The Primary Mode of Action

The core scaffold and its derivatives are adept at fitting into the active sites of various enzymes, disrupting their catalytic function.

  • Case Study: Inhibition of Influenza RNA-Dependent RNA Polymerase (RdRp) : A series of aryl benzoyl hydrazide analogs were identified as potent inhibitors of the influenza A virus.[7] Mechanistic studies revealed that these compounds interact with the PB1 subunit of the viral RdRp, an essential enzyme for viral replication. This interaction blocks the polymerase's function, thereby halting the propagation of the virus.[7]

  • Case Study: Inhibition of Bacterial DNA Gyrase : Certain hydrazide-hydrazone derivatives have demonstrated strong antibacterial activity by targeting DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[8] By inhibiting this enzyme, the compounds prevent the bacteria from replicating their DNA, leading to cell death. The activity of one such compound showed a stronger inhibitory effect (IC₅₀ = 19.32 µM) than the reference drug ciprofloxacin (IC₅₀ = 26.43 µM).[8]

Other Potential Mechanisms

While enzyme inhibition is a primary mechanism, other modes of action contribute to the biological activity of these compounds. The hydrazide moiety can act as a chelating agent, binding to metal ions that are essential cofactors for enzymes. Furthermore, the azomethine group (-C=N-) in hydrazone derivatives can form hydrogen bonds with active sites of cellular components, leading to interference with normal cell processes.[9]

Workflow Diagram: From Compound to Mechanistic Insight

The process of elucidating the mechanism of a novel mercaptobenzoyl hydrazide derivative typically follows a structured workflow.

G cluster_0 Discovery & Screening cluster_1 Target Identification cluster_2 Validation & Elucidation A Synthesis of Compound Library B High-Throughput Screening (e.g., Antimicrobial Assay) A->B Test C Identify Active 'Hit' Compounds B->C D Target-Based Assays (e.g., Enzyme Inhibition) C->D E Genomic/Proteomic Analysis C->E F Confirm Target Enzyme (e.g., DNA Gyrase) D->F E->F G In Silico Docking Studies F->G Predict Binding H Lead Optimization (SAR Studies) G->H Guide Design

Caption: Workflow for elucidating the mechanism of action.

A Spectrum of Biological Activity

The modular nature of the mercaptobenzoyl hydrazide scaffold has allowed for the development of compounds with a remarkably broad range of biological activities.

Antimicrobial and Antiviral Applications

Building on the legacy of isoniazid, hydrazide derivatives are potent antimicrobial agents.

  • Antibacterial and Antifungal Effects : Numerous derivatives have been synthesized and tested against a wide array of pathogens.[10][11] For example, certain 2-mercaptobenzoxazole derivatives have shown significant growth inhibition against plant pathogenic fungi like Fusarium graminearum and Rhizoctonia solani.[4] Similarly, benzothiazole derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[5][6]

  • Anti-influenza Activity : As previously mentioned, specific aryl benzoyl hydrazides have demonstrated nanomolar efficacy against influenza A strains (H5N1, H1N1) and influenza B virus by inhibiting the viral RdRp enzyme.[7]

Enzyme-Modulating Applications

Beyond antimicrobial uses, these compounds are effective modulators of metabolic enzymes.

  • Inhibition of Carbonic Anhydrase and Cholinesterases : Newly synthesized nicotinic hydrazide derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and II) as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range.[12] These enzymes are targets for diseases like glaucoma and Alzheimer's disease, respectively.

Data Summary Table: Biological Activities of Representative Derivatives
Compound ClassTarget Organism/EnzymeReported Activity (IC₅₀ / MIC)Reference
N-acylhydrazone of 2-mercaptobenzimidazoleα-glucosidaseIC₅₀ = 352 µg/ml[13]
Aryl Benzoyl Hydrazide (11q)Influenza A (H5N1)EC₅₀ = 0.009 µM[7]
Indol-2-one Hydrazide-hydrazone (21)S. aureus DNA GyraseIC₅₀ = 19.32 µM[8]
Nicotinic Hydrazide Derivative (8)hCA IIC₅₀ = 7.12 nM[12]
Nicotinic Hydrazide Derivative (8)hCA IIIC₅₀ = 8.41 nM[12]
Eugenol-based Hydrazide-hydrazoneM. tuberculosis H37RvMIC = 25 µg/mL[8]

The Role of the Hydrazone Derivative

A common and highly effective modification of the mercaptobenzoyl hydrazide core is its conversion to a hydrazone.

Synthesis: The Condensation Reaction

Hydrazones are readily synthesized by a condensation reaction between the parent hydrazide and an appropriate aldehyde or ketone.[5][13] The reaction is typically carried out under reflux in a solvent like ethanol, often with a few drops of an acid catalyst (e.g., acetic acid) to activate the carbonyl group. This straightforward reaction allows for the introduction of a vast array of substituents, dramatically expanding the chemical space for drug discovery.

Expanding Biological Activity

The addition of the hydrazone moiety (-NH-N=CH-R) often enhances or diversifies the biological activity of the parent hydrazide. This is attributed to the introduction of the azomethine group, which can participate in hydrogen bonding, and the appended R-group, which can be tailored to fit specific binding pockets in target enzymes. The hydrazone linkage extends the conjugated system of the molecule, which can also influence its pharmacokinetic properties. This class of compounds has demonstrated a wide array of activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[10][11]

Signaling Pathway Diagram: Hypothetical Anticancer Mechanism

Many anticancer drugs function by inducing apoptosis (programmed cell death). A mercaptobenzoyl hydrazone derivative could hypothetically achieve this by inhibiting a key survival-promoting enzyme, leading to the activation of a pro-apoptotic signaling cascade.

G Compound Mercaptobenzoyl Hydrazone Derivative Enzyme Survival Kinase (e.g., Akt) Compound->Enzyme Inhibition Bad Pro-apoptotic Protein (e.g., Bad) Enzyme->Bad Phosphorylates & Inhibits Bcl2 Anti-apoptotic Protein (e.g., Bcl-2) Bad->Bcl2 Sequesters Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Prevents Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction.

Future Directions and Conclusion

Outlook

The rise of multidrug-resistant pathogens presents a grave and urgent threat to global health. The demonstrated efficacy of mercaptobenzoyl hydrazide derivatives against resistant bacteria and viruses makes this scaffold a highly promising platform for the development of next-generation antimicrobial agents.[14] Future research will likely focus on optimizing these compounds to enhance their specificity, improve their safety profiles, and overcome existing resistance mechanisms.

Conclusion

From the foundational work of Theodor Curtius to the development of sophisticated, multifunctional enzyme inhibitors, the journey of the hydrazide functional group has been one of remarkable scientific progress. The mercaptobenzoyl hydrazide core has emerged as a particularly robust and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its capacity to interact with a diverse array of biological targets, ensures that it will remain a subject of intense research and a valuable tool in the ongoing quest for novel and effective therapeutics.

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Methodological & Application

Application Notes and Protocols for the Colorimetric Detection of Copper Using N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the use of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a selective and sensitive colorimetric sensor for the detection of copper(II) ions. Detailed protocols for the synthesis of the sensor, its characterization, and its application in quantifying copper concentrations in aqueous samples are presented. The underlying sensing mechanism, analytical performance, and potential interferences are also discussed to provide researchers, scientists, and drug development professionals with a robust framework for employing this methodology.

Introduction: The Significance of Copper Detection

Copper is an essential trace element for numerous biological processes, yet it can be toxic at elevated concentrations. Dysregulation of copper homeostasis is implicated in a variety of neurological disorders, including Alzheimer's and Wilson's diseases. Consequently, the development of simple, rapid, and reliable methods for the detection of copper(II) ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Colorimetric sensors offer a compelling approach due to their cost-effectiveness, operational simplicity, and the ability for naked-eye detection.

This compound is a promising candidate for a colorimetric copper sensor due to the presence of multiple coordination sites, including the thiol groups and hydrazide moiety, which can selectively bind to copper ions, leading to a distinct color change. This application note details the synthesis and utilization of this novel sensor.

Proposed Sensing Mechanism

The colorimetric sensing of copper(II) ions by this compound is predicated on the formation of a stable complex between the sensor molecule and the copper ion. The presence of soft donor atoms like sulfur in the thiol groups and nitrogen in the hydrazide bridge provides a high affinity for soft metal ions like copper(II). Upon coordination, a charge-transfer complex is formed, which alters the electronic properties of the molecule and results in a visible color change. The proposed binding mechanism involves the deprotonation of the thiol groups and enolization of the hydrazide amide groups to facilitate chelation with the copper ion.

Sensing Mechanism cluster_reactants Reactants cluster_product Product Sensor This compound (Colorless) Complex Sensor-Cu²⁺ Complex (Intense Color) Sensor->Complex Coordination Copper Cu²⁺ (aq) (Blue) Copper->Complex Binding

Figure 1: Proposed coordination of this compound with a copper(II) ion, leading to the formation of a colored complex.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward condensation reaction between 2-mercaptobenzoyl chloride and hydrazine hydrate.

Materials and Reagents
  • 2-Mercaptobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Synthesis Protocol
  • Preparation of 2-Mercaptobenzoyl Chloride:

    • In a round-bottom flask, suspend 2-mercaptobenzoic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (2 equivalents) to the suspension at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours, and then reflux for an additional 2 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude 2-mercaptobenzoyl chloride as an oil. Use this directly in the next step.

  • Synthesis of this compound:

    • Dissolve the crude 2-mercaptobenzoyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of hydrazine hydrate (0.5 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Slowly add the 2-mercaptobenzoyl chloride solution to the hydrazine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Colorimetric Copper(II) Detection

This protocol outlines the use of the synthesized this compound for the quantification of copper(II) ions in aqueous samples.

Materials and Equipment
  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other soluble copper(II) salt

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • pH meter

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Micropipettes and sterile tips

Preparation of Solutions
  • Stock Solution of the Sensor (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store this solution in a dark, cool place.

  • Stock Solution of Copper(II) (10 mM): Prepare a 10 mM stock solution of Cu²⁺ by dissolving copper(II) sulfate pentahydrate in deionized water.

  • Working Solutions: Prepare a series of copper(II) working solutions of varying concentrations by serial dilution of the stock solution with deionized water.

Experimental Workflow

Application Notes and Protocols for N,N'-Bis(2-mercoptobenzoyl)hydrazide Based Chemosensors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N,N'-Bis(2-mercoptobenzoyl)hydrazide in Chemosensing

In the ever-evolving landscape of chemical sensing, the demand for highly selective and sensitive detection of analytes of environmental and biological significance is paramount.[1] N,N'-Bis(2-mercoptobenzoyl)hydrazide (herein abbreviated as NMBH) is an emerging chemosensor scaffold that holds considerable promise for the detection of a variety of analytes. Its unique molecular architecture, featuring two mercaptobenzoyl units linked by a hydrazine bridge, provides a rich coordination environment for targeted analyte binding. The strategic placement of soft thiol (-SH) donor groups and a central hydrazide (-CO-NH-NH-CO-) moiety allows for a multi-modal sensing approach, encompassing both colorimetric and fluorometric detection pathways.[1][2]

The thiol groups are well-known for their high affinity towards soft heavy metal ions, making NMBH a prime candidate for the detection of toxic environmental pollutants such as mercury, lead, and cadmium.[3] The hydrazide backbone, on the other hand, not only partakes in metal ion coordination but also offers a reactive site for the detection of carbonyl compounds and other reactive species. This dual-functionality opens up a wide array of applications for NMBH-based chemosensors, from environmental monitoring to biological imaging and diagnostics.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of NMBH-based chemosensors. We will delve into the fundamental principles governing their sensing mechanisms and provide detailed, field-proven protocols for their practical implementation.

Synthesis of N,N'-Bis(2-mercoptobenzoyl)hydrazide (NMBH)

The synthesis of N,N'-diacylhydrazines, such as NMBH, can be achieved through several established synthetic routes.[4][5] A common and effective method involves the condensation of a carboxylic acid derivative with hydrazine hydrate.[4][5] In the case of NMBH, 2-mercaptobenzoic acid serves as the starting material. To facilitate the reaction, the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride or an ester. The following protocol outlines a reliable, two-step procedure for the synthesis of NMBH, proceeding through a methyl ester intermediate.

Protocol 1: Synthesis of NMBH

Step 1: Synthesis of Methyl 2-mercaptobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-mercaptobenzoic acid in 100 mL of methanol.

  • Acid Catalysis: Carefully add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-mercaptobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of N,N'-Bis(2-mercoptobenzoyl)hydrazide

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of methyl 2-mercaptobenzoate in 50 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (approximately 1.5 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. A precipitate should form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid precipitate by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Dry the purified N,N'-Bis(2-mercoptobenzoyl)hydrazide in a vacuum oven.

Characterization of NMBH

The synthesized NMBH should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, S-H).

  • Mass Spectrometry: To determine the molecular weight.

Synthesis_of_NMBH cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-mercaptobenzoic_acid 2-Mercaptobenzoic Acid Methyl_2-mercaptobenzoate Methyl 2-mercaptobenzoate 2-mercaptobenzoic_acid->Methyl_2-mercaptobenzoate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_2-mercaptobenzoate H2SO4 H2SO4 (cat.) H2SO4->Methyl_2-mercaptobenzoate NMBH N,N'-Bis(2-mercoptobenzoyl)hydrazide Methyl_2-mercaptobenzoate->NMBH Reflux in Ethanol Hydrazine_hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_hydrate->NMBH Metal_Ion_Sensing NMBH NMBH NMBH_Metal_Complex NMBH-Metal Complex NMBH->NMBH_Metal_Complex Metal_Ion Metal Ion (e.g., Hg²⁺) Metal_Ion->NMBH_Metal_Complex Chelation Signal Colorimetric or Fluorescent Signal NMBH_Metal_Complex->Signal

Caption: Metal ion detection by NMBH via chelation.

Mechanism 2: Detection of Hydrazine

Hydrazine is a highly toxic and reactive compound that is widely used in various industrial applications. [6]The hydrazide moiety of NMBH can serve as a recognition site for hydrazine. The sensing mechanism is predicated on a chemical reaction between the analyte and the sensor. A plausible mechanism involves a condensation reaction between the carbonyl groups of NMBH and hydrazine, leading to the formation of a new cyclic product with distinct optical properties. This reaction-based approach often provides high selectivity for the target analyte. [7][8]

Hydrazine_Sensing NMBH NMBH Cyclized_Product Cyclized Product NMBH->Cyclized_Product Hydrazine Hydrazine (N₂H₄) Hydrazine->Cyclized_Product Condensation Reaction Signal Colorimetric or Fluorescent Signal Cyclized_Product->Signal

Caption: Hydrazine detection by NMBH via condensation.

Application Protocols

The following protocols provide a starting point for the application of NMBH as a chemosensor. Optimization of parameters such as solvent system, pH, and incubation time may be necessary for specific applications.

Protocol 2: General Procedure for Colorimetric and Fluorescent Detection of Metal Ions
  • Preparation of Stock Solutions:

    • Prepare a stock solution of NMBH (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

  • Assay Procedure:

    • In a cuvette or a well of a microplate, add an appropriate volume of buffer solution (e.g., HEPES or Tris-HCl at a desired pH).

    • Add a small aliquot of the NMBH stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Add varying concentrations of the metal ion solution to the cuvette or well.

    • Incubate the mixture for a specific period (e.g., 5-30 minutes) at room temperature to allow for complexation.

  • Data Acquisition:

    • Colorimetric Measurement: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range. The change in absorbance at a specific wavelength can be plotted against the metal ion concentration.

    • Fluorescent Measurement: Record the fluorescence emission spectrum by exciting the solution at the appropriate wavelength. The change in fluorescence intensity at the emission maximum can be plotted against the metal ion concentration.

  • Data Analysis:

    • Determine the detection limit (LOD) and the binding constant from the titration data.

Parameter Typical Range for Thiol/Hydrazide-Based Sensors Reference
Analyte Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺)[9][10]
Detection Limit 10 nM - 10 µM[11][12]
Response Time < 1 min - 30 min[11]
Solvent System Acetonitrile/Water, DMSO/Water, Ethanol/Water[11]
Protocol 3: Detection of Hydrazine
  • Preparation of Solutions:

    • Prepare a stock solution of NMBH (e.g., 1 mM) in a suitable solvent.

    • Prepare a series of standard solutions of hydrazine in deionized water.

  • Reaction and Measurement:

    • In a reaction vessel, mix the NMBH solution with the hydrazine standard solutions.

    • Allow the reaction to proceed for a predetermined time at a specific temperature.

    • Measure the colorimetric or fluorescent response as described in Protocol 2.

  • Analysis:

    • Construct a calibration curve by plotting the signal response versus the hydrazine concentration.

Conclusion and Future Perspectives

N,N'-Bis(2-mercoptobenzoyl)hydrazide represents a versatile and promising platform for the development of chemosensors for a range of important analytes. Its straightforward synthesis and the presence of multiple binding sites allow for the sensitive and selective detection of heavy metal ions and hydrazine. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of chemosensors. Future work may focus on the development of NMBH-based solid-state sensors for on-site environmental monitoring and the exploration of its applications in cellular imaging.

References

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The Versatility of Hydrazones: Advanced Application Notes and Protocols for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Landscape of Hydrazone Derivatives

Hydrazone derivatives, a class of organic compounds characterized by the >C=N-NH- functional group, have emerged as remarkably versatile and powerful tools in the field of analytical chemistry.[1] Their facile synthesis, typically through a condensation reaction between a hydrazine and an aldehyde or ketone, allows for a high degree of structural tunability.[2] This adaptability is the cornerstone of their wide-ranging applications, from the selective detection of metal ions and anions to their use as derivatizing agents in complex chromatographic separations.[3][4]

The analytical utility of hydrazones stems from several key chemical features. The presence of both a nucleophilic imine nitrogen and an acidic N-H proton imparts them with the ability to act as excellent ligands for a variety of metal ions.[5] This interaction often results in the formation of intensely colored or fluorescent complexes, providing the basis for sensitive spectrophotometric and fluorometric assays.[3][5] Furthermore, the electronic properties of the hydrazone moiety can be readily modulated by the introduction of different substituents, allowing for the rational design of chemosensors with high selectivity for specific analytes. The unique chemical reactivity of hydrazones also allows for their use as derivatizing agents to enhance the detectability of carbonyl-containing compounds in various analytical techniques.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of hydrazone derivatives in key areas of analytical chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the full potential of these remarkable compounds.

Spectrophotometric Analysis of Metal Ions: A High-Sensitivity Approach

The ability of hydrazone derivatives to form stable, colored complexes with a wide array of metal ions makes them ideal reagents for spectrophotometric analysis.[5] This section will detail the synthesis of a hydrazone-based chemosensor and a general protocol for its application in the colorimetric detection of metal ions, with a specific example for copper(II).

Rationale and Mechanism

The underlying principle of colorimetric sensing with hydrazones involves a change in the electronic absorption spectrum of the molecule upon coordination with a metal ion. This change is typically due to a ligand-to-metal charge transfer (LMCT) or an internal charge transfer (ICT) transition within the newly formed complex. The intensity of the color change is directly proportional to the concentration of the metal ion, enabling quantitative analysis based on Beer-Lambert law. The selectivity of the sensor is dictated by the specific coordination environment provided by the hydrazone ligand, which can be tailored to favor binding with a particular metal ion.

Synthesis of a Versatile Hydrazone Chemosensor: 9-Anthraldehyde Hydrazone

This protocol describes the synthesis of 9-anthraldehyde hydrazone, a fluorescent and colorimetric chemosensor suitable for detecting various metal ions.[6]

Materials:

  • 9-Anthraldehyde

  • Hydrazine monohydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1.0 equivalent of 9-anthraldehyde in a minimal amount of absolute ethanol in a round-bottom flask.[6]

  • To this solution, add 1.2 equivalents of hydrazine monohydrate.[6]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, allow the mixture to cool to room temperature. The 9-anthraldehyde hydrazone will precipitate out of the solution.[6]

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[6]

  • Recrystallize the product from ethanol to obtain pure crystals.

  • Characterize the synthesized hydrazone using appropriate analytical techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[6]

G cluster_synthesis Synthesis of 9-Anthraldehyde Hydrazone start Dissolve 9-Anthraldehyde in Ethanol add_hydrazine Add Hydrazine Monohydrate start->add_hydrazine add_catalyst Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Product recrystallize->characterize

Caption: Workflow for the synthesis of 9-anthraldehyde hydrazone.

General Protocol for Colorimetric Metal Ion Detection

This protocol provides a general framework for the spectrophotometric determination of a metal ion using a hydrazone-based chemosensor.

Materials and Reagents:

  • Synthesized hydrazone chemosensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target metal ion (e.g., 10 mM of a soluble salt like chloride or nitrate).

  • Buffer solution of appropriate pH.

  • Deionized water.

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Prepare the sample solution containing the unknown concentration of the metal ion. If necessary, perform sample digestion or extraction to bring the analyte into a suitable matrix.

  • Colorimetric Reaction:

    • In a set of vials, add a fixed volume of the hydrazone chemosensor stock solution.

    • To each vial, add an increasing volume of the standard metal ion solutions (for calibration curve) or the sample solution.

    • Add a specific volume of the buffer solution to maintain the optimal pH for complex formation.

    • Dilute the final volume with deionized water to a constant total volume.

    • Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each solution against a reagent blank (containing all components except the metal ion).

    • Identify the wavelength of maximum absorbance (λmax) for the metal-hydrazone complex.

    • Measure the absorbance of all standard and sample solutions at this λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the metal ion standards.

    • Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.

Application Note: Spectrophotometric Determination of Copper(II)

This protocol details a specific application for the determination of Cu(II) ions using a hydrazone reagent.

Reagents:

  • ACPINH (N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide) solution.

  • Copper(II) sulfate standard solution.

  • Buffer solution (pH 6.0).[7]

  • Nitric acid and Hydrochloric acid for sample digestion.[7]

Procedure:

  • Sample Preparation (for food samples):

    • Accurately weigh 1 gram of the dried and powdered food sample into a beaker.[7]

    • Add 10.0 mL of concentrated nitric acid and 10.0 mL of concentrated hydrochloric acid and digest the sample.[7]

    • After digestion, add 10.0 mL of double-distilled water and filter the solution using Whatman No. 41 filter paper.[7]

    • Collect the filtrate in a 10.0 mL standard flask and dilute to the mark with double-distilled water.[7]

  • Analytical Procedure:

    • In a 10 mL standard flask, add 1 mL of the prepared sample or standard copper solution.[7]

    • Add 2.0 mL of the ACPINH solution.[7]

    • Add 4.0 mL of the pH 6.0 buffer solution.[7]

    • Dilute the solution to the mark with double-distilled water and mix well.[7]

    • Measure the absorbance of the greenish-yellow complex at 365 nm against a reagent blank.[7]

Quantitative Data for Hydrazone-based Spectrophotometric Analysis:

Hydrazone ReagentAnalyteλmax (nm)pHLinear Range (ppm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Diacetylmonoxime benzoyl hydrazoneIron(II)4105.50.5-5.01.2 x 10⁴[1]
3,5-Dimethoxy-4-hydroxybenzaldehyde isonicotinoyl-hydrazoneNickel(II)3868.5-9.5--[1]
Glutaraldehydiphenyl hydrazoneArsenic3956.5-7.50.001-1002.460 x 10⁴[2]
Glutaraldehydiphenyl hydrazoneLead3956.5-7.50.001-1002.213 x 10⁴[2]
p-DimethylaminobenzaldehydeHydrazine458Acidic0-0.288.1 x 10⁴[5]

Fluorometric Analysis: "Turn-On" Sensing with High Sensitivity

Hydrazone-based fluorescent sensors offer significant advantages over their colorimetric counterparts, including higher sensitivity and lower detection limits.[2] "Turn-on" fluorescent probes are particularly desirable as they exhibit a significant increase in fluorescence intensity upon binding to the analyte, leading to a high signal-to-noise ratio.[8]

Principle of "Turn-On" Fluorescence

In many hydrazone-based "turn-on" sensors, the fluorescence of the fluorophore is initially quenched through mechanisms such as Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding of the target analyte, these quenching pathways are inhibited, resulting in a restoration or enhancement of the fluorescence emission. The design of these sensors involves the strategic coupling of a fluorophore unit with a receptor (the hydrazone moiety) that selectively binds the analyte.

Synthesis and Application of a "Turn-On" Fluorescent Sensor for Zinc(II)

This section provides a protocol for the synthesis and application of a hydrazone-based "turn-on" fluorescent sensor for the detection of Zn²⁺.[7][9]

Synthesis of Zn²⁺ Probe (ZnDA-1H): The detailed multi-step synthesis of ZnDA-1H is complex and beyond the scope of this general protocol but can be found in the cited literature.[9] The general principle involves the condensation of a hydrazine derivative of a fluorophore with a specific aldehyde or ketone containing a zinc-chelating moiety.

G cluster_fluorescence Fluorescence 'Turn-On' Mechanism Sensor Hydrazone Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex + Analyte Analyte Analyte (e.g., Zn²⁺) Complex->Sensor - Analyte (Reversible)

Caption: General mechanism of a "turn-on" fluorescent hydrazone sensor.

Protocol for Fluorometric Detection of Zn²⁺:

Materials and Reagents:

  • ZnDA-1H stock solution (10 mM in DMSO).[7]

  • ZnSO₄ stock solution (10 mM and 20 mM in Milli-Q water).[7]

  • Pyrithione stock solution (2.0 mM in DMSO).[7]

  • HEPES buffer.

  • Live cells (e.g., HeLa cells) for biological applications.

Instrumentation:

  • Fluorescence Spectrometer.

  • Confocal Fluorescence Microscope (for cellular imaging).

Procedure (In Vitro):

  • Prepare a solution of the ZnDA-1H probe in a suitable buffer (e.g., HEPES).

  • Add aliquots of the Zn²⁺ standard solution to the probe solution.

  • Record the fluorescence emission spectrum after each addition, using an appropriate excitation wavelength.

  • Observe the increase in fluorescence intensity at the characteristic emission wavelength of the Zn²⁺-probe complex.

  • Plot the fluorescence intensity versus the Zn²⁺ concentration to generate a calibration curve.

Procedure (Live Cell Imaging):

  • Culture cells to the desired confluency.

  • Load the cells with the ZnDA-1H probe by incubating them in a medium containing the probe for a specific duration.

  • Wash the cells to remove any excess probe.

  • Treat the cells with a solution containing Zn²⁺ and a zinc ionophore like pyrithione to facilitate zinc entry into the cells.

  • Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters.

  • Quantify the intracellular Zn²⁺ concentration by comparing the fluorescence intensity to a calibration performed under similar conditions.[7][9]

Quantitative Data for Hydrazone-based Fluorescent Sensors:

Hydrazone SensorAnalyteDetection LimitResponseReference
9-Anthraldehyde hydrazone derivativeFe³⁺3.04 x 10⁻¹⁰ MFluorescence Quenching[6]
Isoindole-imidazole Schiff baseZn²⁺0.073 µMTurn-on Fluorescence[8]
BODIPY-substituted hydrazineFormaldehyde0.18 µMTurn-on Fluorescence[10]

Chromatographic Analysis: Derivatization for Enhanced Detection

Hydrazone formation is a widely used derivatization technique in chromatography, particularly for the analysis of carbonyl compounds (aldehydes and ketones). These compounds often lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors challenging. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) converts them into brightly colored and stable hydrazones, significantly enhancing their detectability.

Principle of Derivatization

The reaction of a carbonyl compound with DNPH in an acidic medium yields a 2,4-dinitrophenylhydrazone derivative. These derivatives are highly conjugated and absorb strongly in the visible region of the electromagnetic spectrum, making them easily detectable by HPLC with a UV-Vis detector. This derivatization step not only improves sensitivity but can also enhance the chromatographic separation of different carbonyl compounds.

Protocol for HPLC Analysis of Carbonyl Compounds using DNPH Derivatization

This protocol is based on established methods for the determination of carbonyl compounds in various matrices.

Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution.

  • Acetonitrile (HPLC grade).

  • Acetic acid.

  • Sodium acetate.

  • Standard solutions of target carbonyl compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Collection and Derivatization:

    • For aqueous samples, buffer the sample to an acidic pH (e.g., pH 3).

    • Add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed for a sufficient time (e.g., 1 hour at 40°C) to ensure complete derivatization.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Pass the derivatized sample through a C18 SPE cartridge to concentrate the hydrazone derivatives and remove interfering matrix components.

    • Elute the derivatives from the cartridge with a suitable solvent like acetonitrile.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample or the eluate from the SPE cartridge into the HPLC system.

    • Separate the hydrazone derivatives on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect the separated derivatives using a UV-Vis detector set at the wavelength of maximum absorbance for the hydrazones (typically around 360 nm).

  • Quantification:

    • Identify and quantify the individual carbonyl compounds by comparing the retention times and peak areas of the sample chromatogram with those of standard solutions of the corresponding hydrazone derivatives.

G cluster_hplc HPLC Analysis Workflow start Sample Collection derivatization DNPH Derivatization start->derivatization spe Solid-Phase Extraction (Optional) derivatization->spe hplc HPLC Separation spe->hplc detection UV-Vis Detection hplc->detection quantification Quantification detection->quantification

Caption: Workflow for the HPLC analysis of carbonyl compounds via DNPH derivatization.

Hydrazones as pH Indicators

The tautomeric equilibrium of certain hydrazone derivatives is sensitive to changes in pH, leading to distinct color changes. This property allows them to be used as effective pH indicators.

Mechanism of pH Sensing

In acidic or neutral media, these hydrazones exist predominantly in their keto-hydrazone form. Upon an increase in pH, the N-H proton becomes more acidic and can be abstracted by a base, leading to the formation of the enol-azo tautomer. This tautomeric shift results in a significant change in the electronic structure of the molecule and, consequently, a visible color change.

Protocol for Preparation and Use of a Hydrazone-based pH Indicator

Preparation of a Hydrazone Indicator Solution:

  • Synthesize a suitable hydrazone derivative known to exhibit pH-dependent color changes (e.g., a derivative of a polynitrophenylhydrazine).

  • Dissolve a small amount of the synthesized hydrazone in a suitable solvent, such as ethanol or a mixture of ethanol and water, to prepare a stock solution.

Using the Hydrazone as a pH Indicator:

  • Add a few drops of the hydrazone indicator solution to the sample solution whose pH is to be determined.

  • Observe the color of the solution.

  • Compare the observed color to a color chart that correlates specific colors with different pH values for that particular indicator.

Conclusion

Hydrazone derivatives represent a remarkably versatile class of compounds with a broad spectrum of applications in analytical chemistry. Their ease of synthesis, tunable properties, and diverse reactivity make them invaluable tools for researchers in various scientific disciplines. The protocols and application notes provided in this guide offer a solid foundation for the practical implementation of hydrazone-based analytical methods. As research in this area continues to evolve, we can anticipate the development of even more sophisticated and sensitive analytical systems based on the unique chemistry of hydrazones, further expanding their role in analytical science and beyond.

References

  • Kowada, T., A. Tsuboi, T. Minami, and T. Terai. 2021. "Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells." STAR Protocols 2(1):100342. [Link]

  • Kowada, T., A. Tsuboi, T. Minami, and T. Terai. 2021. "Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells." STAR Protocols 2(1):100342. [Link]

  • Smith, A. B. et al. 2025. "Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024." RSC Publishing. [Link]

  • Das, S., P. Das, S. K. Mandal, and S. K. Kar. 2022. "Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold." ChemistrySelect 7(16):e202200841. [Link]

  • Wang, Y., et al. 2021. "A pH-activated fluorescent probe via transformation of azo and hydrazone forms for lysosomal pH imaging." Chemical Communications 57(8):1034-1037. [Link]

  • Hakim, M. S., and M. R. Bilad. 2024. "Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review." ResearchGate. [Link]

  • Patel, K. D., and M. S. Patel. 2015. "Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives." ResearchGate. [Link]

  • Charyulu, S. S., et al. 2022. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." RASĀYAN Journal of Chemistry 15(2):1403-1410. [Link]

  • Lee, S., et al. 2021. "Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing." MDPI. [Link]

  • Wang, J., et al. 2016. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD." Scribd. [Link]

  • Jabeen, M. 2022. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." DergiPark. [Link]

  • Charyulu, S. S., et al. 2022. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." ResearchGate. [Link]

  • Hamzi, I., et al. 2024. "Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications." Journal of Fluorescence 34(4):1-31. [Link]

  • Liu, X., et al. 2018. "BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells." ACS Omega 3(12):18511-18519. [Link]

  • Jabeen, M. 2022. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." ResearchGate. [Link]

  • Al-Kurdi, Z. I. A., et al. 2022. "Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review." Taylor & Francis Online. [Link]

  • CN107064368A. "The method that derivatization HPLC methods determine hydrazine hydrate.
  • Hakim, M. S., and M. R. Bilad. 2024. "Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review." Jurnal Kimia Valensi 10(1):1-10. [Link]

  • Gao, H., et al. 2025. "A new fluorescent probe for detection of hydrazine and extremely acidic pH in different modes." ResearchGate. [Link]

  • Al-Adilee, K. J., and A. A. Al-Jibouri. 2020. "Synthesis, Identification, and using of New Nitro Hydrazone Ligand in Spectrophotometric Quantification of Co(II) Content in Vitamin B12 Injections." International Journal of Drug Delivery Technology 10(4):513-520. [Link]

  • Alshatti, L. A. 2024. "Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations." American Journal of Analytical Chemistry 15(7):219-228. [Link]

  • Akther, S., et al. 2023. "Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies." RSC Advances 13(35):24467-24478. [Link]

Sources

Application Notes and Protocols for the Selective Detection of Lead Ions Using N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Lead (II) Detection

Lead (Pb²⁺), a pervasive and highly toxic heavy metal, poses a significant threat to public health and environmental integrity. Its accumulation in biological systems can lead to severe neurological damage, developmental issues, and various other health complications. Consequently, the development of sensitive, selective, and rapid methods for the detection of Pb²⁺ ions in environmental and biological samples is of paramount importance. This application note details the synthesis and utilization of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a highly selective colorimetric chemosensor for the detection of lead ions. The design of this sensor leverages the strong affinity of lead for sulfur-containing ligands, a principle well-established in coordination chemistry.[1][2][3] The presence of two thiol (-SH) groups in the molecular structure of this compound provides a specific binding pocket for Pb²⁺, leading to a distinct color change that can be quantified spectrophotometrically.

Principle of Detection: A Tale of Selective Coordination

The selective detection of Pb²⁺ ions by this compound is predicated on the principles of coordination chemistry. Lead(II) is classified as a soft acid in the Hard and Soft Acids and Bases (HSAB) theory and therefore exhibits a strong preference for binding with soft bases, such as the sulfur atoms in the thiol groups of the sensor molecule.[1] Upon introduction of Pb²⁺ to a solution containing this compound, the lead ion coordinates with the two deprotonated thiol groups and likely the adjacent nitrogen atoms of the hydrazide backbone. This coordination event forms a stable chelate complex, which alters the electronic properties of the molecule and results in a discernible color change. This colorimetric response is the basis for the quantitative determination of lead ion concentration. The proposed binding mechanism is a 1:1 complexation between the sensor and the Pb²⁺ ion.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the reaction with hydrazine hydrate to form the desired diacylhydrazide.[4][5]

Materials and Reagents:
  • 2-Mercaptobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Protocol for Synthesis:

Step 1: Synthesis of 2-Mercaptobenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (2 equivalents) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 2-mercaptobenzoyl chloride as an oil. This product is moisture-sensitive and should be used immediately in the next step.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve hydrazine hydrate (0.5 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Slowly add the freshly prepared 2-mercaptobenzoyl chloride (2 equivalents) dissolved in anhydrous dichloromethane to the hydrazine solution dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Colorimetric Detection of Lead Ions

This protocol outlines the use of the synthesized this compound for the colorimetric detection of Pb²⁺ ions in aqueous samples.

Materials and Reagents:
  • This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)

  • Lead(II) standard solutions of varying concentrations (prepared from a certified lead standard)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Other metal ion solutions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Procedure:
  • Preparation of the Sensor Solution: Prepare a working solution of this compound by diluting the stock solution in a suitable solvent mixture (e.g., acetonitrile/water) to the desired final concentration (e.g., 10 µM).

  • Calibration Curve:

    • Pipette a fixed volume of the sensor solution into a series of test tubes.

    • Add increasing volumes of the standard Pb²⁺ solutions to achieve a range of final concentrations (e.g., 0-100 µM).

    • Adjust the final volume of each solution to be the same using the buffer solution.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the Pb²⁺-sensor complex using a UV-Vis spectrophotometer. The λmax should be determined by scanning the spectrum of the sensor in the presence of Pb²⁺.

    • Plot the absorbance values against the corresponding Pb²⁺ concentrations to construct a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample by appropriate dilution and pH adjustment to match the conditions of the calibration curve.

    • Add the prepared sample to the sensor solution in the same manner as the standards.

    • Measure the absorbance of the sample solution at the determined λmax.

    • Determine the concentration of Pb²⁺ in the sample by interpolating the absorbance value on the calibration curve.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the detection procedure with various other metal ions at concentrations typically found in environmental or biological samples.

    • Compare the absorbance changes induced by these interfering ions with that of Pb²⁺.

Data Presentation and Expected Results

The interaction between this compound and Pb²⁺ is expected to result in a significant change in the UV-Vis absorption spectrum, with the appearance of a new absorption band at a longer wavelength, leading to a visible color change.

Table 1: Analytical Performance of the this compound Sensor for Pb²⁺ Detection
ParameterExpected Value
Linear Range Typically in the low micromolar range (e.g., 1-50 µM)
Limit of Detection (LOD) Sub-micromolar, calculated as 3σ/slope of the calibration curve
Response Time Rapid, typically within minutes
Selectivity High selectivity for Pb²⁺ over common alkali, alkaline earth, and other transition metal ions
Color Change e.g., Colorless to yellow/orange

Visualization of the Proposed Mechanism and Workflow

To visually represent the underlying principles and experimental steps, the following diagrams are provided.

Diagram 1: Proposed Binding Mechanism

Caption: Proposed coordination of Pb²⁺ with the thiol groups of the sensor.

Diagram 2: Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Sensor Stock Solution A->B D Mix Sensor Solution with Pb²⁺ Standards/Sample B->D C Prepare Pb²⁺ Standard Solutions C->D E Incubate for Complex Formation D->E F Measure Absorbance (UV-Vis Spectrophotometer) E->F G Construct Calibration Curve F->G H Determine Pb²⁺ Concentration in Sample G->H

Caption: Step-by-step workflow for Pb²⁺ detection.

Discussion: Scientific Rationale and Troubleshooting

The high selectivity of this compound for Pb²⁺ is attributed to the strong affinity between the soft acid Pb²⁺ and the soft base sulfur donors of the thiol groups.[1][2] This interaction is generally stronger than the interaction of Pb²⁺ with harder donor atoms like oxygen or nitrogen present in many other common cations, thus minimizing interference. However, other soft metal ions such as Hg²⁺ and Cd²⁺ could potentially interfere. It is crucial to perform thorough selectivity studies to validate the sensor's performance in complex matrices.

Potential Troubleshooting:

  • Low Sensitivity: If the sensitivity is low, consider optimizing the pH of the buffer solution, as the deprotonation of the thiol groups is pH-dependent and crucial for binding. The solvent composition can also be adjusted to enhance the sensor's response.

  • Precipitation: If the sensor or its complex precipitates from the solution, the concentration of the sensor or the sample may need to be adjusted. The choice of solvent is also critical to ensure the solubility of all components.

  • Interference: In case of significant interference from other metal ions, the use of a masking agent that selectively binds to the interfering ion without affecting the Pb²⁺-sensor interaction could be explored.

Conclusion

This compound presents a promising platform for the development of a simple, rapid, and selective colorimetric sensor for the detection of lead ions. The straightforward synthesis and the clear colorimetric response make this method suitable for both laboratory and potentially field-based applications. The protocols provided herein offer a comprehensive guide for researchers and scientists to implement this technology for environmental monitoring and other applications where the detection of lead is critical.

References

  • Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963 , 85 (22), 3533–3539. [Link]

  • Saputri, F. A. et al. Colorimetric sensor for Pb2+ detection in water using thioglycolic acid-conjugated gold nanoparticles. RSC Adv.2025 , 15, 12345-12352. [Link]

  • Kaur, N. et al. Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome. Environ. Sci.: Nano2025 , 12, 345-356. [Link]

  • Baashen, M. A. Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Curr. Org. Chem.2021 , 25 (12), 1394-1403. [Link]

  • Sivaraman, G. et al. Reexamination of Lead(II) Coordination Preferences in Sulfur-Rich Sites: Implications for a Critical Mechanism of Lead Poisoning. J. Am. Chem. Soc.2005 , 127 (30), 10560–10561. [Link]

  • Request PDF: Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]

  • N,N′-Diacylhydrazines (2a-d) derived from acid chlorides. ResearchGate. [Link]

  • Gas-Phase Study of the Chemistry and Coordination of Lead(II) in the Presence of Oxygen-, Nitrogen-, Sulfur-, and Phosphorus-Donating Ligands. ACS Publications. [Link]

  • Reexamination of lead(II) coordination preferences in sulfur-rich sites: implications for a critical mechanism of lead poisoning. PubMed. [Link]

  • Thiol-based chemically modified carbon screen-printed electrode for simultaneous quantification of trace level Pb(II) and Cd(II). National Institutes of Health (NIH). [Link]

  • Complex Formation of Lead(II) with Nucleotides and Their Constituents. PubMed. [Link]

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. [Link]

  • Processes for making hydrazides.
  • Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. Tikrit Journal of Pure Science. [Link]

  • Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. ResearchGate. [Link]

  • New bis hydrazone. ScienceDirect. [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Thiol Reactive Probes and Chemosensors. ResearchGate. [Link]

  • Metal Ion Sensing: Advances and New Perspectives. National Institutes of Health (NIH). [Link]

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Royal Society of Chemistry. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]

  • Design and Construction of a Mixed-Ligand Coordinated Fluorescent Complex and Its Application for Sensing Ions, Antibiotics, and Pesticides in Aqueous Solution. MDPI. [Link]

Sources

Application Note: High-Throughput Determination of Copper(II) in Aqueous Samples using N,N'-Bis(2-mercaptobenzoyl)hydrazide in a Flow Injection Analysis System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the determination of trace levels of copper(II) ions in aqueous samples utilizing N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH) as a chromogenic reagent within a Flow Injection Analysis (FIA) framework. The methodology is designed for researchers, scientists, and drug development professionals requiring a rapid, sensitive, and automated analytical technique. The reaction between Cu(II) and MBH forms a stable, colored complex, which is monitored spectrophotometrically. This document provides a comprehensive guide, including the synthesis of MBH, preparation of reagents, a detailed experimental setup for the FIA system, and a discussion on the analytical performance.

Introduction: The Synergy of a Selective Reagent and an Automated Technique

The determination of trace metals is of paramount importance in various scientific fields, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. Copper, an essential micronutrient, can be toxic at elevated concentrations, necessitating sensitive and selective analytical methods for its quantification.

This compound (MBH) is a sulfur-containing organic ligand with a high affinity for soft metal ions like copper(II). The presence of two mercaptobenzoyl groups provides multiple coordination sites, leading to the formation of stable and intensely colored chelate complexes. The selectivity of MBH for certain metal ions can be tuned by controlling the pH of the reaction medium.

Flow Injection Analysis (FIA) is a highly efficient automated analytical technique that involves the injection of a discrete sample volume into a continuously flowing carrier stream.[1][2] This sample plug then merges with a reagent stream, initiating a chemical reaction as it travels through a mixing coil towards a detector. The transient signal recorded by the detector is proportional to the analyte concentration. FIA offers several advantages over manual methods, including high sample throughput, excellent reproducibility, minimal reagent consumption, and a closed system that reduces the risk of contamination.[3][4]

This application note details a robust FIA method leveraging the specific complexometric reaction between MBH and Cu(II) for rapid and sensitive spectrophotometric determination.

Experimental

Synthesis of this compound (MBH)

The synthesis of MBH can be adapted from established methods for similar hydrazide compounds.[5][6] A plausible synthetic route involves the reaction of 2-mercaptobenzoic acid with thionyl chloride to form the acyl chloride, followed by condensation with hydrazine hydrate.

Protocol for MBH Synthesis:

  • Step 1: Synthesis of 2-mercaptobenzoyl chloride. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercaptobenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

  • Step 2: Removal of excess thionyl chloride. After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-mercaptobenzoyl chloride can be used directly in the next step.

  • Step 3: Formation of this compound. Dissolve the crude 2-mercaptobenzoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath and add a stoichiometric amount of hydrazine hydrate dropwise with vigorous stirring.

  • Step 4: Isolation and purification. Allow the reaction mixture to stir at room temperature for several hours. The resulting precipitate of MBH is collected by filtration, washed with cold solvent to remove impurities, and can be further purified by recrystallization.

The structure and purity of the synthesized MBH should be confirmed by spectroscopic methods such as FT-IR and ¹H-NMR.

Reagents and Solutions
  • MBH Reagent (0.01 M): Dissolve the appropriate amount of synthesized MBH in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Carrier Stream (Buffer Solution, pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 5.0. The optimal pH should be determined experimentally to maximize the sensitivity and selectivity of the Cu(II)-MBH complex formation.[7]

  • Copper(II) Standard Solutions (1-20 mg/L): Prepare a stock solution of 1000 mg/L Cu(II) by dissolving a precise amount of copper(II) sulfate pentahydrate in deionized water. Prepare working standards by serial dilution of the stock solution with the carrier buffer.

  • Masking Agents (optional): Solutions of EDTA or citrate may be used to mitigate interferences from other metal ions.[8][9]

Flow Injection Analysis System

The FIA system is assembled as depicted in the schematic below.

FIA_Manifold Carrier Carrier Stream (Acetate Buffer, pH 5.0) Pump Peristaltic Pump Carrier->Pump Reagent MBH Reagent (0.01 M) Reagent->Pump Sample Sample/Standard Injector Injection Valve (100 µL loop) Sample->Injector Pump->Injector Carrier MC Mixing Coil (50 cm) Pump->MC Reagent Injector->MC Detector Spectrophotometer (λ ≈ 400-450 nm) MC->Detector Waste Waste Detector->Waste Data Data Acquisition Detector->Data

Figure 1: Schematic of the Flow Injection Analysis (FIA) manifold for the determination of Cu(II) using MBH.

Instrumentation:

ComponentSpecificationRationale
Peristaltic PumpMulti-channel, variable speedTo propel the carrier and reagent streams at a constant and reproducible flow rate.[3][4]
Injection Valve6-port rotary valve with a 100 µL sample loopFor precise and repeatable injection of the sample volume into the carrier stream.
Tubing0.8 mm i.d. PTFE tubingChemically inert and provides good flow characteristics.
Mixing Coil50 cm length, coiledTo promote controlled dispersion and mixing of the sample and reagent zones.[1]
DetectorUV-Vis Spectrophotometer with a flow-through cellFor continuous monitoring of the absorbance of the Cu(II)-MBH complex.
Data AcquisitionComputer with appropriate softwareTo record and process the detector signal.
FIA Protocol
  • System Startup: Turn on the spectrophotometer and allow it to warm up. Start the peristaltic pump and allow the carrier and reagent streams to flow through the system until a stable baseline is obtained.

  • Calibration: Inject the copper(II) standard solutions in ascending order of concentration. A blank (carrier buffer) should also be injected to establish the baseline.

  • Sample Analysis: Inject the unknown samples into the FIA system. It is recommended to inject a standard solution periodically to check for any drift in the signal.

  • Data Analysis: Record the peak height or peak area for each standard and sample. Construct a calibration curve by plotting the peak height/area against the concentration of the copper(II) standards. Determine the concentration of copper(II) in the unknown samples from the calibration curve.

Optimized FIA Parameters:

ParameterValueJustification
Flow Rate (Carrier)1.5 mL/minBalances sample throughput and sensitivity. Higher flow rates can decrease sensitivity.[2]
Flow Rate (Reagent)1.5 mL/minEnsures sufficient reagent for complex formation.
Sample Volume100 µLA common volume in FIA, providing a good balance between sensitivity and sample consumption.[1]
Mixing Coil Length50 cmProvides adequate time for mixing and reaction without excessive dispersion.
Detection Wavelength~400-450 nm (Hypothetical)Based on the expected formation of a colored complex. The exact λmax should be determined experimentally by scanning the spectrum of the Cu(II)-MBH complex. Similar copper complexes with sulfur-containing ligands often show absorption in this region.[10]

Results and Discussion

Principle of the Method

The determination of Cu(II) is based on the formation of a colored complex with MBH in a slightly acidic medium. The reaction is expected to be rapid, making it suitable for an FIA system.

Reaction_Scheme Cu Cu²⁺ Complex [Cu(MBH)₂]²⁺ (Colored Complex) Cu->Complex + MBH 2 MBH MBH->Complex

Figure 2: Proposed reaction between Cu(II) and MBH.

Analytical Performance (Expected)

Based on similar FIA methods for trace metal analysis, the following performance characteristics are anticipated:

ParameterExpected Value
Linearity Range1 - 20 mg/L
Limit of Detection (LOD)< 0.5 mg/L
Sample Throughput> 60 samples/hour
Precision (RSD)< 2%
Interference Studies

The selectivity of the method for Cu(II) should be investigated by analyzing solutions containing potential interfering ions commonly found in relevant sample matrices. Potential interferents for copper determination include other transition metals such as Fe(III), Ni(II), Co(II), and Zn(II).[8][9] The effect of these ions can be minimized by the addition of a suitable masking agent to the sample or carrier stream.

Conclusion

The proposed Flow Injection Analysis method utilizing this compound as a chromogenic reagent offers a promising approach for the rapid and sensitive determination of copper(II) in aqueous samples. The automation of the analytical procedure leads to high sample throughput and excellent reproducibility, making it a valuable tool for routine analysis in various research and industrial settings. Further optimization of the reaction conditions and validation of the method with certified reference materials are recommended to establish its accuracy and robustness for specific applications.

References

  • Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN). (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Retrieved January 21, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (1986). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2010). Medical Journal of Babylon. Retrieved January 21, 2026, from [Link]

  • Determination of Trace Heavy Metals by Flow Injection Analysis with Adsorptive Stripping Voltammetric Detection. (n.d.). Retrieved January 21, 2026, from [Link]

  • Flow Injection Analysis. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. (2024). Moroccan Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Flow injection: A new approach in analysis. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • Flow Injection Analysis (FIA). (1999). Journal of the Chemical Society of Pakistan. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (2017). Sryahwa Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (1986). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • Study of mixed ligand complexes of copper(II) with dimercaptophenols and hydrophobic amines and their. (2021). Chemical Review and Letters. Retrieved January 21, 2026, from [Link]/GoUpload/1628173456.pdf)

Sources

Application Notes and Protocols: N,N'-Bis(2-mercaptobenzoyl)hydrazide as a Fluorescent Probe for Zinc Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zinc is an essential trace element in biological systems, playing critical roles in a vast array of physiological and pathological processes. The development of selective and sensitive fluorescent probes for the detection and quantification of zinc ions (Zn²⁺) has become a significant area of research, with applications ranging from environmental monitoring to cellular imaging and diagnostics.[1] Hydrazide and hydrazone-based chemosensors have emerged as a promising class of fluorescent probes due to their synthetic accessibility and favorable photophysical properties.[2][3][4] This document provides a detailed technical guide on the proposed application of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a novel fluorescent probe for zinc sensing. While specific literature on this particular compound is emerging, this guide synthesizes established principles of related chemical structures and general protocols for fluorescent chemosensing to provide a robust framework for researchers.

Principle of Zinc Sensing

The proposed mechanism for zinc sensing by this compound is based on chelation-enhanced fluorescence (CHEF). In its free form, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich mercaptobenzoyl groups to the hydrazide core, which quenches the excited state. Upon binding of a zinc ion, the lone pairs of electrons on the sulfur and nitrogen atoms coordinate with the metal ion. This coordination restricts the intramolecular rotation and inhibits the PET process, leading to a significant enhancement in the fluorescence intensity.

sensing_mechanism cluster_mechanism Sensing Mechanism Free_Probe This compound (Weak Fluorescence) Probe_Zinc_Complex Probe-Zn²⁺ Complex (Strong Fluorescence) Free_Probe->Probe_Zinc_Complex + Zn²⁺ (Chelation) Zinc_Ion Zn²⁺ Probe_Zinc_Complex->Free_Probe - Zn²⁺ (Dissociation)

Caption: Proposed chelation-enhanced fluorescence mechanism.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzoic acid. The following is a proposed synthetic route based on analogous reactions found in the literature for the formation of hydrazides from carboxylic acids.[5][6]

Step 1: Synthesis of 2-Mercaptobenzoyl Chloride

2-mercaptobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene under anhydrous conditions.

Step 2: Reaction with Hydrazine

The freshly prepared 2-mercaptobenzoyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as DCM or tetrahydrofuran (THF), at a controlled temperature (e.g., 0 °C to room temperature). The stoichiometry of the reactants is crucial to favor the formation of the bis-substituted hydrazide. An excess of the acyl chloride relative to hydrazine may be required. The reaction mixture is typically stirred for several hours, and the resulting product, this compound, can be purified by recrystallization.

synthesis_workflow Start 2-Mercaptobenzoic Acid Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Mercaptobenzoyl Chloride Step1->Intermediate Step2 Reaction with Hydrazine Hydrate (N₂H₄·H₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for the probe.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific experimental setup and instrumentation.

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh a calculated amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile) before diluting to the final volume with the working buffer (e.g., HEPES or Tris-HCl).

  • Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) in deionized water.

  • Working Solutions: Prepare fresh working solutions of the probe and zinc by diluting the stock solutions in the chosen buffer on the day of the experiment.

Protocol 2: Determination of Photophysical Properties
  • UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum of the probe solution (e.g., 10 µM) in the working buffer. Titrate with increasing concentrations of the zinc stock solution and record the spectrum after each addition.

  • Fluorescence Emission Spectra: Record the fluorescence emission spectrum of the probe solution (e.g., 10 µM) in the working buffer by exciting at its absorption maximum. Titrate with increasing concentrations of the zinc stock solution and record the emission spectrum after each addition.

Protocol 3: Selectivity Study
  • Prepare solutions of the probe (e.g., 10 µM) containing various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at a concentration significantly higher than that of the probe.

  • Record the fluorescence emission spectrum for each solution.

  • To assess competitive binding, add zinc solution to the solutions containing the probe and interfering metal ions and record the fluorescence response.

Data Analysis and Interpretation

Quantitative Data Summary
ParameterDescriptionExpected Outcome
λabs (max) Maximum absorption wavelengthTo be determined experimentally
λem (max) Maximum emission wavelengthTo be determined experimentally
Stokes Shift Difference between λem and λabsA larger Stokes shift is generally desirable
Quantum Yield (Φ) Efficiency of fluorescenceExpected to increase significantly upon Zn²⁺ binding
Limit of Detection (LOD) Lowest concentration of Zn²⁺ that can be reliably detectedTo be calculated from the titration data (3σ/slope)
Binding Constant (Ka) Affinity of the probe for Zn²⁺To be determined from a Benesi-Hildebrand plot
Binding Stoichiometry Ratio of probe to Zn²⁺ in the complexTo be determined using a Job's plot
Job's Plot for Stoichiometry Determination

A Job's plot can be used to determine the binding stoichiometry of the probe-zinc complex.

  • Prepare a series of solutions with a constant total concentration of the probe and zinc, but with varying mole fractions of each component.

  • Measure the fluorescence intensity at the emission maximum for each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex.

jobs_plot_workflow Start Prepare solutions with varying mole fractions of probe and Zn²⁺ Step1 Measure fluorescence intensity of each solution Start->Step1 Step2 Plot ΔF vs. Mole Fraction of Probe Step1->Step2 Result Determine stoichiometry from the mole fraction at maximum ΔF Step2->Result

Caption: Workflow for determining binding stoichiometry.

Conclusion

This compound holds promise as a selective fluorescent probe for zinc detection. The proposed synthesis is straightforward, and the chelation-enhanced fluorescence mechanism provides a rational basis for its sensing capabilities. The protocols outlined in this application note provide a comprehensive framework for the characterization and application of this probe. Researchers are encouraged to optimize these protocols and further explore the potential of this compound in various analytical and biological applications.

References

  • New Journal of Chemistry. (n.d.). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. Royal Society of Chemistry. [Link]

  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4).
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • Sryahwa Publications. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. [Link]

  • MDPI. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. [Link]

  • ResearchGate. (2019). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]

  • MDPI. (2021). A Practical Hydrazine-Carbothioamide-Based Fluorescent Probe for the Detection of Zn2+: Applications to Paper Strip, Zebrafish and Water Samples. [Link]

  • PubMed Central. (2013). Zn(II) Complex from a 2-Hydroxybenzohydrazide-Derived Schiff Base for Selective Detection of Pyrophosphate. [Link]

  • ResearchGate. (2025). Zinc(II) Complexes Containing Aromatic Hydrazones: Synthesis, Spectral Characterization, Luminescent Properties and a-Glucosidase Inhibition. [Link]

Sources

synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives for antimicrobial studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Synthesis and Antimicrobial Evaluation of N,N'-Bis(2-mercaptobenzoyl)hydrazide Derivatives

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial activity. Hydrazide and its derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This application note provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. We present detailed, field-proven protocols, explain the scientific rationale behind key experimental steps, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in drug discovery and medicinal chemistry.

Introduction: The Rationale for Targeting Hydrazide Scaffolds

Hydrazide-hydrazones are a versatile class of compounds that have garnered significant interest in medicinal chemistry.[1][2] The presence of the toxophoric N-C=O group and the ability to form stable chelate complexes with transition metals are key features contributing to their biological activity. The this compound scaffold is particularly compelling. The thiol (-SH) groups can interact with metallic ions or sulfhydryl groups in enzymes, while the hydrazide linker provides a specific spatial orientation and hydrogen bonding capabilities. The potential mechanism of action for some hydrazone derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[1][3][4] This guide provides the foundational methods to synthesize these target molecules and systematically evaluate their potential as new antimicrobial agents.

Principle of Synthesis

The synthesis of this compound is a robust, two-step process starting from the commercially available thiosalicylic acid (2-mercaptobenzoic acid).

  • Acyl Chloride Formation: Thiosalicylic acid is first converted to its more reactive acyl chloride derivative, 2-mercaptobenzoyl chloride. This is achieved by reacting it with a chlorinating agent, typically thionyl chloride (SOCl₂). Thionyl chloride is an excellent choice for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

  • Hydrazide Formation (Condensation): The freshly prepared 2-mercaptobenzoyl chloride is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the nitrogen atoms of hydrazine attack the electrophilic carbonyl carbon of two separate acyl chloride molecules. The reaction is typically performed in a 2:1 molar ratio of the acyl chloride to hydrazine to favor the formation of the symmetrical N,N'-disubstituted product. An acid scavenger, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

This synthetic route can be adapted to create a library of derivatives by starting with substituted thiosalicylic acids, allowing for the systematic exploration of structure-activity relationships (SAR).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound. It is critical to perform these steps in a well-ventilated fume hood due to the use of corrosive and volatile reagents.

Materials and Reagents:

  • Thiosalicylic acid (2-mercaptobenzoic acid)

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O), 99%

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

  • Round-bottom flasks, reflux condenser with drying tube, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and rotary evaporator.

Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Condensation & Purification start Thiosalicylic Acid in Anhydrous Solvent reagent1 Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->reagent1 reflux Reflux for 2-3 hours reagent1->reflux evap1 Remove excess SOCl₂ under reduced pressure reflux->evap1 product1 2-Mercaptobenzoyl Chloride (Used immediately) evap1->product1 start2 Dissolve Acyl Chloride in Anhydrous Solvent product1->start2 Proceed to next step reagent2 Add Hydrazine Hydrate & Pyridine dropwise at 0°C start2->reagent2 stir Stir at room temp. overnight reagent2->stir workup Aqueous Work-up: 1. Quench with water 2. Extract with organic solvent 3. Wash with HCl, NaHCO₃, brine stir->workup purify Dry (Na₂SO₄), Filter, Concentrate in vacuo workup->purify recrystal Recrystallize from Ethanol purify->recrystal product2 Pure this compound recrystal->product2

Caption: Workflow for the two-step synthesis of this compound.

Procedure:

Step A: Synthesis of 2-Mercaptobenzoyl Chloride

  • Place thiosalicylic acid (e.g., 10 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add thionyl chloride (e.g., 30 mmol, 3 equivalents) to the flask under a nitrogen atmosphere.

  • Attach a reflux condenser fitted with a calcium chloride drying tube.

  • Gently reflux the mixture with stirring for 2-3 hours. The dissolution of the solid indicates the progress of the reaction.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-mercaptobenzoyl chloride as an oil or low-melting solid, which should be used immediately in the next step without further purification.

Step B: Synthesis of this compound

  • Dissolve the crude 2-mercaptobenzoyl chloride (from Step A) in an anhydrous solvent like DCM (20 mL) in a clean, dry flask.

  • Cool the solution in an ice bath to 0°C.

  • In a separate beaker, prepare a solution of hydrazine hydrate (5 mmol, 0.5 equivalents) and pyridine (11 mmol, 1.1 equivalents) in 10 mL of the same anhydrous solvent.

  • Add the hydrazine/pyridine solution dropwise to the stirred acyl chloride solution over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by slowly adding 20 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Protocol 2: Physicochemical and Spectroscopic Characterization

To ensure the trustworthiness of the results, the identity and purity of the synthesized compound must be rigorously confirmed.

1. Melting Point: Determine the melting point of the recrystallized product. A sharp melting range is indicative of high purity.

2. Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) and visualize spots under UV light.

3. Spectroscopic Analysis:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify key functional groups.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the overall structure and arrangement of protons and carbons.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

Table 1: Expected Spectroscopic Data for this compound

Analysis TechniqueCharacteristic Signal/PeakRationale
FT-IR (cm⁻¹) ~3200-3300 (N-H stretch, sharp)Confirms the presence of the hydrazide N-H bond.
~2550 (S-H stretch, weak)Indicates the thiol group. May be broad or absent due to H-bonding.
~1650-1680 (C=O stretch, strong)Amide I band, characteristic of the hydrazide carbonyl group.
~1580-1600 (Aromatic C=C)Confirms the presence of the benzene rings.
¹H NMR (δ, ppm) ~10.0-11.0 (singlet, 2H)Protons of the two N-H groups. Exchangeable with D₂O.
~7.0-8.0 (multiplet, 8H)Aromatic protons from the two benzene rings.
~4.0-5.0 (singlet, 2H)Protons of the two S-H groups. May be broad and exchangeable.
MS (ESI) [M+H]⁺ or [M-H]⁻The observed mass should correspond to the calculated molecular weight (C₁₄H₁₂N₂O₂S₂ = 316.39 g/mol ).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

Protocol 3: Broth Microdilution Assay

Materials and Reagents:

  • Synthesized compound(s) dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Incubator (37°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis a Prepare stock solution of test compound in DMSO f Add 100 µL of compound stock to first column, creating a 1:1 dilution a->f b Culture bacteria overnight c Adjust bacterial suspension to 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL) b->c d Dilute suspension 1:150 in CAMHB to achieve final inoculum of ~5 x 10⁵ CFU/mL c->d h Add 100 µL of standardized bacterial inoculum to each well d->h e Add 100 µL CAMHB to all wells e->f g Perform 2-fold serial dilutions across the plate f->g g->h i Incubate at 37°C for 18-24 hours j Visually inspect for turbidity (bacterial growth) i->j k Determine MIC: Lowest concentration with no visible growth j->k

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Procedure:

  • Prepare Compound Plate:

    • Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL after adding bacteria).

    • Column 11 serves as the growth control (broth + bacteria, no compound), and column 12 as the sterility control (broth only).

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth (no turbidity) is observed.

Data Presentation

Results should be tabulated for clarity, comparing the activity of different derivatives against multiple bacterial strains.

Table 2: Example MIC Data for Synthesized Compounds

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cpd-01 H (Parent)1632
Cpd-02 4-Chloro816
Cpd-03 4-Nitro48
Ciprofloxacin (Control)0.50.25

References

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Yang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Springer. [Link]

  • Al-Ghamdi, A. (2017). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. [Link]

  • PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]

  • Al-Smaisim, R. F. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. [Link]

  • Organic Syntheses. Thiosalicylic acid. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. [Link]

  • Iranian Journal of Pharmaceutical Research. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2011). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. [Link]

  • ResearchGate. (2020). Synthesis and structure of new derivatives of salicylic acid hydrazide. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Der Pharma Chemica. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. [Link]

  • Iraqi Journal of Science. (2023). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]

  • International Journal of Drug Delivery Technology. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. [Link]

  • ResearchGate. (2009). Cyclic structure of N-methyl-2-aminobenzoyl-and 2-mercaptobenzoyl hydrazones of fatty-aromatic aldehydes. [Link]

Sources

Application of N,N'-Bis(2-mercaptobenzoyl)hydrazide in Environmental Sample Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the application of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a chromogenic reagent for the determination of heavy metal ions in environmental samples. This document is intended for researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Introduction: The Need for Sensitive Detection of Heavy Metals

Heavy metal contamination of water and soil is a significant environmental concern due to the toxicity and non-biodegradability of these pollutants. Accurate and sensitive detection methods are crucial for monitoring environmental quality and ensuring public health. Spectrophotometry, a widely accessible and cost-effective analytical technique, offers a reliable means for quantifying trace levels of heavy metals. The selectivity and sensitivity of this method are largely dependent on the chromogenic reagent used to form a colored complex with the target metal ion.

This compound is a promising organic ligand for this purpose. Its structure, featuring two mercaptobenzoyl moieties linked by a hydrazide bridge, provides multiple coordination sites (sulfur, nitrogen, and oxygen atoms). This arrangement facilitates the formation of stable and intensely colored chelate complexes with various heavy metal ions, making it an excellent candidate for spectrophotometric analysis. The presence of thiol (-SH) groups particularly enhances its affinity for soft metal ions like lead, cadmium, and mercury, which are of significant environmental concern.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, drawing parallels from the synthesis of related benzothiazole and hydrazide derivatives.[1][2][3] A plausible synthetic route is outlined below. The fundamental principle involves the conversion of a starting mercapto-substituted aromatic acid into its corresponding hydrazide.

Proposed Synthetic Pathway

A feasible synthetic approach involves the esterification of 2-mercaptobenzoic acid, followed by hydrazinolysis of the resulting ester.

dot

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Dimerization (Conceptual) 2_Mercaptobenzoic_Acid 2-Mercaptobenzoic Acid Ester Ethyl 2-mercaptobenzoate 2_Mercaptobenzoic_Acid->Ester Ethanol, H₂SO₄ (cat.), Reflux Hydrazide 2-Mercaptobenzohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Final_Product This compound Hydrazide->Final_Product Coupling Reaction

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a conceptualized procedure based on established organic synthesis methodologies for similar compounds.[1][4]

Step 1: Synthesis of Ethyl 2-mercaptobenzoate

  • To a solution of 2-mercaptobenzoic acid (1 mole) in absolute ethanol (500 mL), slowly add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Pour the residue into ice-cold water and extract the ester with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl 2-mercaptobenzoate.

Step 2: Synthesis of 2-Mercaptobenzohydrazide

  • Dissolve the crude ethyl 2-mercaptobenzoate (1 mole) in ethanol (300 mL).

  • Add hydrazine hydrate (2 moles, 80% solution) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture in an ice bath to precipitate the 2-mercaptobenzohydrazide.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of this compound

Note: A direct coupling of two 2-mercaptobenzohydrazide molecules is a complex reaction. A more plausible route would involve the reaction of 2-mercaptobenzoyl chloride with hydrazine.

Alternative Step 3: From 2-Mercaptobenzoyl Chloride

  • Prepare 2-mercaptobenzoyl chloride by reacting 2-mercaptobenzoic acid with thionyl chloride.

  • In a two-necked flask, dissolve hydrazine sulfate (0.5 mole) in water and add a solution of sodium hydroxide to liberate hydrazine.

  • Cool the hydrazine solution in an ice bath and add a solution of 2-mercaptobenzoyl chloride (1 mole) in a suitable organic solvent (e.g., dichloromethane) dropwise with vigorous stirring.

  • Maintain the reaction at a low temperature for 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • The precipitated product, this compound, is filtered, washed with water and a small amount of cold ethanol, and then dried.

Characterization: The synthesized compound should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Principle of Spectrophotometric Determination of Heavy Metals

The application of this compound in the analysis of environmental samples is predicated on its ability to form a colored complex with heavy metal ions. This process can be generalized as follows:

Mⁿ⁺ (analyte) + L (chromogenic reagent) → [MLₓ]ⁿ⁺ (colored complex)

Where:

  • Mⁿ⁺ is the metal ion of interest (e.g., Pb²⁺, Cd²⁺, Cu²⁺).

  • L is the this compound ligand.

  • [MLₓ]ⁿ⁺ is the resulting metal-ligand complex, which exhibits strong absorbance at a specific wavelength in the visible spectrum.

The intensity of the color produced is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance.

  • ε is the molar absorptivity, a constant for a given substance at a specific wavelength.

  • b is the path length of the cuvette.

  • c is the concentration of the colored species.

By measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax), the concentration of the unknown metal ion in a sample can be determined by comparing it to a calibration curve prepared from standard solutions.

dot

Analytical_Workflow Sample_Collection Environmental Sample (e.g., Water) Sample_Pretreatment Filtration & Acidification Sample_Collection->Sample_Pretreatment Complex_Formation Addition of this compound & pH Adjustment Sample_Pretreatment->Complex_Formation Spectrophotometric_Measurement Measure Absorbance at λmax Complex_Formation->Spectrophotometric_Measurement Data_Analysis Quantification using Calibration Curve Spectrophotometric_Measurement->Data_Analysis Result Concentration of Heavy Metal Data_Analysis->Result

Caption: General workflow for heavy metal analysis.

Detailed Application Protocol: Determination of Lead (Pb²⁺) in Water Samples

This protocol provides a step-by-step methodology for the determination of lead in water samples using this compound. Note: Specific parameters such as optimal pH and λmax are proposed based on similar analytical methods and would require experimental validation.

Reagents and Solutions
  • Standard Lead Solution (1000 ppm): Dissolve 1.598 g of lead nitrate, Pb(NO₃)₂, in 1 L of deionized water containing 1 mL of concentrated nitric acid.

  • Working Lead Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20 ppm) by appropriate dilution of the stock solution.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of the synthesized reagent in 100 mL of a suitable organic solvent such as dimethylformamide (DMF) or ethanol.

  • Buffer Solution (pH ~8-10): An ammonium chloride/ammonia buffer is often suitable for complexation with lead. Prepare by dissolving ammonium chloride in deionized water and adjusting the pH with ammonia solution. The optimal pH for complex formation should be determined experimentally.

Instrumentation
  • UV-Visible Spectrophotometer

  • pH meter

  • Calibrated glassware

Experimental Procedure

Step 1: Construction of Calibration Curve

  • Into a series of 25 mL volumetric flasks, pipette 0, 1, 2, 5, 10, 15, and 20 mL of the 1 ppm working lead standard solution.

  • To each flask, add 2 mL of the buffer solution and 1 mL of the this compound solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for a recommended time (e.g., 10-15 minutes).

  • Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (λmax) against a reagent blank (the solution containing 0 mL of lead standard). The λmax for the Pb²⁺-complex would need to be determined by scanning the spectrum of the complex from approximately 350 to 600 nm.

  • Plot a graph of absorbance versus concentration of lead.

Step 2: Analysis of Water Sample

  • Collect the water sample and filter it through a 0.45 µm membrane filter to remove suspended particles.

  • Acidify the sample with a few drops of concentrated nitric acid to prevent precipitation of metal hydroxides.

  • Pipette a suitable aliquot (e.g., 10 mL) of the pretreated water sample into a 25 mL volumetric flask.

  • Follow steps 2-5 as described for the construction of the calibration curve.

  • Determine the concentration of lead in the sample from the calibration curve.

Interference Studies

The selectivity of the method is a critical parameter. Potential interferences from other ions commonly present in environmental samples should be investigated. This is typically done by analyzing a standard solution of the target metal ion in the presence of a known concentration of the potentially interfering ion. The tolerance limit is defined as the concentration of the interfering ion that causes an error of not more than ±2% in the determination of the target analyte.[5]

Data Presentation and Interpretation

The results of the analysis should be presented clearly. A tabular format is recommended for summarizing the analytical parameters of the developed method.

ParameterValue
λmax (nm) To be determined experimentally
Optimal pH Range To be determined experimentally
Beer's Law Range (ppm) e.g., 0.1 - 20 ppm
Molar Absorptivity (L mol⁻¹ cm⁻¹) To be calculated
Sandell's Sensitivity (µg cm⁻²) To be calculated
Limit of Detection (LOD) (ppm) To be calculated
Limit of Quantification (LOQ) (ppm) To be calculated
Stoichiometry (Metal:Ligand) To be determined (e.g., by Job's method)

Conclusion

This compound holds significant potential as a selective and sensitive chromogenic reagent for the spectrophotometric determination of heavy metals in environmental samples. The presence of multiple donor atoms in its structure facilitates the formation of stable, colored complexes with metal ions. The proposed synthetic route and analytical protocol provide a solid foundation for further research and application development. Experimental validation of the optimal conditions and a thorough investigation of interferences are essential next steps in establishing this method for routine environmental monitoring.

References

  • Adachi, K., & Toinosho, Y. (2005). Single particle characterization of size fractioned road sediments. Applied Geochemistry, 20(5), 849-859.
  • Elmer, E., Jose, H., & Jose, R. (Year).
  • Reference on sources of lead in the environment.
  • Reference on lead absorption in humans.
  • Ullah, M. R., & Haque, M. E. (2010). Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media. Journal of Chemical Engineering, IEB, 25(1), 1-12.[5]

  • Reference for spectrophotometric methods for lead.
  • Reference for spectrophotometric methods for lead.
  • Reference for spectrophotometric methods for lead.
  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
  • Al-Adely, K. J., Ghali, A. A., & Ali, A. M. (Year). Spectrophotometric Determination of Copper (II) by Used of New Hetero Cyclic azo Reagent 4-[(6-Methoxy-2-benzothiazolyl)azo] resorcinol (6-MBTAR).
  • Reference for spectrophotometric methods for lead.
  • Reference for spectrophotometric methods for lead.
  • The Pharma Innovation. (2018). Spectrophotometric determination of lead in water samples using salicylaldehyde isonicotinoylhydrazone. The Pharma Innovation Journal, 7(3), 656-658.

  • Reference for gravimetric standardiz
  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4), 423-431.[1]

  • Reference on phthalazine deriv
  • Reference on synthesis of 2-mercaptobenzothiazole deriv
  • Reference on oxazolone deriv
  • Firas, A. S., Ayad, S. H., & Noori, M. A. (2017). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 878, 012013.[3]

  • Reference on tautomers of 2-hydrazinobenzothiazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Trace Metal Analysis with N,N'-Bis(2-mercaptobenzoyl)hydrazide (BMBH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Bis(2-mercaptobenzoyl)hydrazide (BMBH), a highly effective chelating agent for the sensitive determination of trace metals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to optimize your analytical workflows. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and reliability of your results.

Introduction to BMBH in Trace Metal Analysis

This compound is a robust chelating agent that forms stable, colored complexes with a variety of metal ions. The core of its utility lies in the presence of sulfur and nitrogen donor atoms within its structure, which exhibit a high affinity for heavy metal ions. This property makes BMBH an excellent reagent for spectrophotometric analysis, a widely accessible and cost-effective technique for quantifying trace metal concentrations.

The underlying principle of BMBH-based assays is the formation of a metal-ligand complex that absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance of this complex is directly proportional to the concentration of the metal ion in the sample, allowing for precise quantification. However, achieving the highest sensitivity and accuracy requires careful optimization of several experimental parameters.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with BMBH for trace metal analysis.

Q1: What is the fundamental principle of using BMBH for trace metal analysis?

A1: BMBH is a chromogenic reagent that selectively binds with specific metal ions to form a colored complex. The intensity of the color, which is measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion in the solution. This relationship allows for the quantitative determination of the metal.

Q2: Which metals can be analyzed using BMBH?

A2: BMBH is particularly effective for the determination of heavy metal ions. While its specificity can be tuned by controlling the experimental conditions, it is commonly used for the analysis of mercury (Hg²⁺) and other similar metal ions.[1] The selectivity is attributed to the strong affinity of the thiol (-SH) groups in BMBH for soft metal ions.

Q3: How do I prepare the BMBH reagent solution?

A3: BMBH is typically synthesized by reacting 2-mercaptobenzoyl chloride with hydrazine hydrate. For analytical use, a stock solution is prepared by dissolving a precise amount of the synthesized and purified BMBH in a suitable organic solvent, such as dimethylformamide (DMF) or ethanol, due to its limited solubility in water.

Q4: What is the optimal pH for the complexation reaction?

A4: The pH of the reaction medium is a critical parameter that influences the sensitivity and selectivity of the assay. The optimal pH can vary depending on the target metal ion. It is essential to perform a pH optimization study for your specific metal of interest. Generally, a slightly acidic to neutral pH is a good starting point for many heavy metals.

Q5: Are there any common interfering ions I should be aware of?

A5: Yes, the presence of other metal ions or certain anions in the sample can interfere with the analysis.[2] Cations that can also form complexes with BMBH and anions that can precipitate the target metal ion are common sources of interference. It is crucial to perform interference studies by analyzing the target metal in the presence of potential interfering ions to assess the selectivity of the method.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during trace metal analysis using BMBH.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Color Development 1. Incorrect pH of the reaction mixture.2. Insufficient BMBH concentration.3. Degradation of the BMBH reagent.4. Presence of strong oxidizing or reducing agents in the sample.1. Verify and adjust the pH of the sample solution to the optimal range for the target metal.2. Increase the concentration of the BMBH solution.3. Prepare a fresh BMBH solution. Store the stock solution in a dark, cool place.4. Pre-treat the sample to remove interfering agents.
High Background Absorbance 1. Turbidity in the sample.2. Precipitation of the BMBH reagent.3. Contamination of reagents or glassware.1. Filter the sample through a 0.45 µm filter before analysis.2. Ensure the solvent composition is appropriate to maintain the solubility of BMBH.3. Use high-purity reagents and thoroughly clean all glassware with acid.
Poor Reproducibility 1. Inconsistent reaction time or temperature.2. Fluctuations in pH.3. Pipetting errors.1. Standardize the reaction time and control the temperature of the reaction.2. Use a reliable buffer system to maintain a stable pH.3. Calibrate pipettes regularly and use proper pipetting techniques.
Non-linear Calibration Curve 1. Exceeding the linear range of the assay.2. Interference from the sample matrix.3. Instability of the metal-BMBH complex.1. Prepare a wider range of standards to determine the linear dynamic range.2. Perform a matrix-matched calibration or use the standard addition method.3. Measure the absorbance of the complex at a fixed time after reagent addition.

Experimental Protocols

Synthesis of this compound (BMBH)

A general synthesis approach involves the reaction of 2-mercaptobenzoyl chloride with hydrazine hydrate. The resulting product can be purified by recrystallization.[3][4][5]

Diagram: BMBH Synthesis Workflow

BMBH_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_Mercaptobenzoyl_Chloride 2-Mercaptobenzoyl Chloride Reaction Reaction in appropriate solvent 2_Mercaptobenzoyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Purification Recrystallization Reaction->Purification BMBH N,N'-Bis(2-mercaptobenzoyl) hydrazide (BMBH) Purification->BMBH

Caption: Workflow for the synthesis of this compound.

General Protocol for Spectrophotometric Metal Analysis
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion of known concentrations.

  • Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. Adjust the pH to the predetermined optimal value.

  • Complex Formation: To a fixed volume of the standard or sample solution, add a specific volume of the BMBH reagent solution. Mix well and allow the reaction to proceed for the optimized time to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Diagram: Spectrophotometric Analysis Workflow

Spectrophotometric_Analysis Start Start Prepare_Standards Prepare Metal Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample Solution (Adjust pH) Start->Prepare_Sample Add_Reagent Add BMBH Reagent Prepare_Standards->Add_Reagent Prepare_Sample->Add_Reagent Incubate Incubate for Complex Formation Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Plot_Calibration Plot Calibration Curve Measure_Absorbance->Plot_Calibration Determine_Concentration Determine Sample Concentration Plot_Calibration->Determine_Concentration End End Determine_Concentration->End

Caption: General workflow for trace metal analysis using BMBH.

Enhancing Sensitivity: Advanced Techniques

For the determination of ultra-trace levels of metal ions, several techniques can be employed to enhance the sensitivity of the BMBH method.

  • Micellar-Enhanced Spectrophotometry: The addition of a surfactant to form micelles in the aqueous solution can significantly enhance the molar absorptivity of the metal-BMBH complex, thereby increasing the sensitivity of the analysis.

  • Solid-Phase Extraction (SPE): This technique allows for the preconcentration of trace metals from a large volume of sample onto a solid sorbent. The metal ions can then be eluted in a small volume of solvent for analysis, effectively increasing their concentration and improving detection limits.

  • Flow Injection Analysis (FIA): FIA is an automated method that allows for rapid and reproducible analysis of a large number of samples. It can be coupled with spectrophotometric detection to improve the efficiency and precision of the BMBH method.

By implementing these advanced techniques and following the troubleshooting guidance provided, researchers can significantly improve the sensitivity and reliability of their trace metal analyses using this compound.

References

  • Shar, A. I., Shar, G. A., & Soomro, G. A. (n.d.). Interferences of different anions, cations and salts. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A. (2016). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Journal of Chemical and Pharmaceutical Research, 8(4), 849-857.
  • Li, Y., et al. (2022). A method for the rapid detection of heavy metal mercury ions based on a novel mercury chelator N,N'-bis (2-mercaptoethyl) isophthalamide. Ecotoxicology and Environmental Safety, 232, 113264.
  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance. Retrieved from [Link]

  • Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 437-446.
  • Wróbel, D., et al. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • Al-Juburi, S. A. A. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Open Access Journal of Chemistry, 1(1), 1-6.
  • Al-Jbouri, S. A. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 136-148.
  • Shimadzu Scientific US. (2022, May 5). Trace Metal Analysis in Cannabis Products: Tips and Tricks for the ICPMS-2030 [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide. This symmetrical molecule, derived from thiosalicylic acid and hydrazine, presents unique challenges due to the reactive nature of the thiol group and the potential for competing reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a reproducible and optimized synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I mitigate them?

A1: Low yield is a common issue that can originate from several stages of the synthesis. The most prevalent causes are incomplete conversion in either the initial esterification of thiosalicylic acid or the subsequent hydrazinolysis, as well as oxidative side reactions.

Root Cause Analysis & Solutions:

  • Incomplete Esterification: The conversion of thiosalicylic acid to its corresponding ester (e.g., methyl or ethyl ester) is a critical first step. This is an equilibrium reaction that must be driven to completion.

    • Causality: Insufficient acid catalyst (like H₂SO₄) or failure to remove water formed during the reaction can prevent it from reaching completion.

    • Solution: Use a large excess of the alcohol (e.g., absolute ethanol) to act as both solvent and reactant. Ensure a potent acid catalyst is used. For bench-scale synthesis, refluxing for 3-6 hours is typically sufficient to drive the reaction forward[1][2]. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the thiosalicylic acid spot disappears.

  • Oxidative Side Reactions: The thiol (-SH) group on the aromatic ring is highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (2,2'-dithiosalicylic acid derivatives). This not only consumes your starting material but also introduces complex impurities.

    • Causality: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, can catalyze disulfide bond formation.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side products. Degassing solvents prior to use can also be beneficial.

  • Suboptimal Hydrazinolysis: The reaction between the ester and hydrazine hydrate is the final bond-forming step. Stoichiometry and temperature are critical.

    • Causality: An insufficient amount of hydrazine hydrate will result in unreacted ester. Conversely, a vast excess under harsh conditions can sometimes lead to degradation. The key is the molar ratio. For the bis-substituted product, you need a 2:1 ratio of ester to hydrazine.

    • Solution: Use a precise 2:1 molar ratio of the thiosalicylate ester to hydrazine hydrate. The reaction is typically performed by refluxing in an alcohol solvent like ethanol[2][3]. Add the hydrazine hydrate dropwise to the solution of the ester to maintain control over the reaction.

Q2: I'm observing a significant amount of an insoluble, high-melting-point impurity in my crude product. What is it and how do I prevent its formation?

A2: This is a classic sign of oxidative disulfide bond formation. The impurity is likely a polymeric or oligomeric species linked by -S-S- bonds, derived from your thiosalicylic acid starting material or product.

Identification and Prevention Workflow:

Caption: Logic diagram for addressing insoluble impurities.

  • Mechanism of Formation: The thiol groups (-SH) of two molecules can be oxidized to form a disulfide bond (-S-S-). This can happen with the starting material, the intermediate ester, or the final product, leading to a complex mixture of unwanted, often less soluble, byproducts.

  • Prevention Strategy: The most effective method of prevention is to rigorously exclude oxygen from the reaction system. Purging the reaction flask with nitrogen or argon before adding reagents and maintaining a positive pressure of inert gas throughout the reaction is highly recommended. Using freshly distilled or degassed solvents will also minimize dissolved oxygen.

Q3: The reaction seems to stop at the mono-substituted hydrazide stage. How can I ensure the reaction goes to completion to form the N,N'-bis-substituted product?

A3: Formation of the bis-adduct requires careful control of stoichiometry and reaction conditions to ensure the second acylation step occurs efficiently.

Key Optimization Parameters:

ParameterProblemRecommended SolutionRationale
Stoichiometry Using a 1:1 or excess hydrazine ratio favors the mono-substituted product.Maintain a strict 2:1 molar ratio of the thiosalicylate ester to hydrazine hydrate.Ensuring there is sufficient electrophilic ester to react with both nitrogen atoms of the hydrazine molecule drives the reaction to the desired product.
Order of Addition Adding the ester to hydrazine can create localized excesses of hydrazine, favoring the mono-adduct.Slowly add the hydrazine hydrate to the solution of the refluxing ester.This ensures that the hydrazine molecule is always in an environment with an excess of the ester, promoting the second substitution.
Reaction Time & Temp Insufficient heating time or temperature may not provide enough energy for the second substitution.Reflux the reaction mixture for 3-6 hours after the addition of hydrazine is complete[1][2]. Monitor by TLC for the disappearance of the mono-substituted intermediate.The second acylation is generally slower than the first due to steric hindrance and electronic effects. Extended reflux provides the necessary activation energy.
Q4: My product precipitates out of the reaction mixture during reflux. Is this a problem, and how should I handle purification?

A4: The precipitation of the product from the reaction mixture is often expected for dihydrazides, which can be poorly soluble in common organic solvents[4]. While this can be a sign of a successful reaction, it can also trap impurities if the precipitation is too rapid.

Handling and Purification Strategy:

  • Controlled Cooling: After the reflux period is complete, allow the reaction mixture to cool to room temperature slowly, and then further cool it in an ice bath. This promotes the formation of more well-defined crystals and minimizes the inclusion of impurities.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the solid thoroughly on the filter with cold solvent (e.g., cold ethanol) to remove soluble impurities.

  • Recrystallization: If the purity is still low (as determined by melting point or TLC), recrystallization is necessary. Finding a suitable solvent can be challenging. High-boiling point polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixed solvent system may be required. The goal is to dissolve the product while hot and allow it to slowly crystallize upon cooling, leaving impurities behind in the mother liquor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard, step-by-step protocol for synthesizing this compound?

A1: The most reliable and widely used method is a two-step synthesis starting from 2-mercaptobenzoic acid (thiosalicylic acid).[2]

Experimental Protocol:

Caption: Two-step synthesis workflow for the target molecule.

Step 1: Synthesis of Ethyl 2-mercaptobenzoate

  • To a round-bottomed flask, add 2-mercaptobenzoic acid (1.0 eq), absolute ethanol (10-15 volumes), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of starting acid).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-mercaptobenzoate, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-mercaptobenzoate (1.0 eq) in absolute ethanol (10 volumes) in a round-bottomed flask.

  • Heat the solution to reflux.

  • Slowly add hydrazine hydrate (0.5 eq) dropwise to the refluxing solution.

  • Continue refluxing for an additional 3-5 hours. A precipitate will likely form during this time.

  • Allow the reaction to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold ethanol.

  • Dry the product. If necessary, recrystallize from a suitable high-boiling solvent (e.g., DMF) to achieve high purity.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and physical methods should be used for comprehensive characterization.

TechniqueExpected Result for this compoundPurpose
Melting Point A sharp, defined melting point.A broad melting range indicates the presence of impurities.
FT-IR Presence of N-H stretching (amide, ~3200 cm⁻¹), C=O stretching (amide I, ~1640 cm⁻¹), and S-H stretching (~2550 cm⁻¹). Absence of ester C=O (~1720 cm⁻¹).Confirms the presence of key functional groups and the absence of starting ester.
¹H NMR Aromatic protons (multiplet, ~7.0-7.5 ppm), amide N-H proton (broad singlet, downfield >10 ppm), and thiol S-H proton (singlet, ~3-5 ppm). The integration should reflect the symmetrical structure.Confirms the chemical structure and proton environment.
¹³C NMR Aromatic carbons, and a characteristic amide carbonyl carbon (~165-170 ppm).Confirms the carbon skeleton of the molecule.
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₄H₁₂N₂O₂S₂ ≈ 320.03 g/mol ).Confirms the molecular weight of the final product.
Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.

  • Thiols (Mercaptans): 2-Mercaptobenzoic acid and its derivatives have a strong, unpleasant odor. Handle them in a fume hood to avoid inhalation.

  • Solvents and Reagents: Use standard precautions for handling flammable organic solvents and corrosive acids like sulfuric acid.

Q4: Is a one-pot synthesis directly from the carboxylic acid possible?

A4: Yes, alternative methods exist that can simplify the procedure. A notable "green" chemistry approach involves the direct reaction of the carboxylic acid with hydrazine hydrate under microwave irradiation, often without a solvent.[5]

  • Advantages: This method is much faster (minutes vs. hours), reduces solvent waste, and combines two steps into one.[5]

  • Considerations: This requires specialized microwave synthesis equipment. Optimization of power, temperature, and time is necessary. The potential for side reactions, especially oxidation, might still be a concern and may require performing the reaction under an inert atmosphere.

References

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. Anbar Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon. Available at: [Link]

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. Available at: [Link]

  • Synthesis and structure of new derivatives of salicylic acid hydrazide. ResearchGate. Available at: [Link]

  • Development and Assessment of Green Synthesis of Hydrazides. ResearchGate. Available at: [Link]

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troubleshooting guide for N,N'-Bis(2-mercaptobenzoyl)hydrazide based sensor development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Bis(2-mercaptobenzoyl)hydrazide-based sensors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, sensor fabrication, and data interpretation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

Section 1: Synthesis and Purity of this compound

The quality of your sensing ligand is paramount to developing a reliable and sensitive sensor. This section addresses common issues related to the synthesis and purification of this compound.

FAQ 1: My synthesis of this compound resulted in a low yield and several impurities. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and impurities in the synthesis of this compound often stem from suboptimal reaction conditions or the purity of starting materials. The synthesis typically involves the reaction of 2-mercaptobenzoyl chloride with hydrazine hydrate. Here’s a breakdown of potential issues and their solutions:

  • Purity of Starting Materials: Ensure the 2-mercaptobenzoic acid used to prepare the acid chloride is of high purity. Impurities in the starting material can lead to side reactions. Similarly, use a fresh, high-quality source of hydrazine hydrate.

  • Reaction Conditions: The reaction is sensitive to temperature and stoichiometry.

    • Temperature Control: The initial reaction to form the benzoyl chloride and the subsequent reaction with hydrazine should be carried out at low temperatures (typically 0-5 °C) to minimize side reactions.

    • Stoichiometry: A common issue in hydrazide synthesis is the formation of dimeric byproducts.[1] To minimize this, a significant excess of hydrazine hydrate is often recommended.[1] The slow, dropwise addition of the benzoyl chloride solution to the hydrazine hydrate solution is crucial.

  • Work-up and Purification:

    • After the reaction, the product needs to be carefully isolated. Washing the crude product with a dilute sodium bicarbonate solution can help remove any unreacted acid chloride.

    • Recrystallization is a critical step for purification. Ethanol is a commonly used solvent for recrystallizing similar hydrazide compounds.[2] Experiment with different solvent systems (e.g., ethanol/water, chloroform) to achieve the best purification.[3]

Experimental Protocol: Optimized Synthesis of this compound

  • Preparation of 2-mercaptobenzoyl chloride:

    • In a fume hood, carefully add thionyl chloride (SOCl₂) to 2-mercaptobenzoic acid in an appropriate solvent like anhydrous dichloromethane (DCM) at 0 °C.[4]

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Formation of this compound:

    • Dissolve the crude 2-mercaptobenzoyl chloride in anhydrous THF.

    • In a separate flask, prepare a solution of excess hydrazine hydrate in THF and cool to 0 °C.

    • Slowly add the 2-mercaptobenzoyl chloride solution to the hydrazine hydrate solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

FAQ 2: How do I confirm the identity and purity of my synthesized this compound?

Answer:

Proper characterization is essential to ensure you are working with the correct, pure compound. A combination of spectroscopic techniques is recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for identifying key functional groups. For this compound, you should look for:

    • The disappearance of the broad O-H stretch from the carboxylic acid starting material.

    • The appearance of N-H stretching vibrations from the hydrazide group, typically in the range of 3100-3300 cm⁻¹.[5]

    • A strong C=O (amide I) stretching band around 1650 cm⁻¹.[6]

    • The S-H stretching vibration, which can be weak and appear around 2550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should be able to identify aromatic protons, the N-H protons of the hydrazide, and the S-H protons. The chemical shifts of the N-H and S-H protons can be broad and may shift with concentration and solvent.

    • ¹³C NMR: This will show the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[7]

Data Presentation: Expected Spectroscopic Data for this compound

Technique Expected Peaks/Signals Interpretation
FTIR (cm⁻¹) ~3200 (N-H), ~2550 (S-H), ~1650 (C=O)Presence of hydrazide and mercapto functional groups.
¹H NMR (ppm) 7.0-8.0 (aromatic), 9.0-10.0 (N-H), 3.0-4.0 (S-H)Confirms the proton environment of the molecule.
Mass Spec (m/z) [M+H]⁺ at ~305.03Confirms the molecular weight of the compound.
Diagram: Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 2-Mercaptobenzoic Acid + Thionyl Chloride step1 Formation of 2-Mercaptobenzoyl Chloride start->step1 0°C, Anhydrous DCM step2 Reaction with Hydrazine Hydrate step1->step2 Dropwise addition to excess N₂H₄·H₂O in THF, 0°C step3 Crude this compound step2->step3 Precipitation in ice water step4 Purification (Recrystallization) step3->step4 Washing with NaHCO₃ solution end Pure this compound step4->end Recrystallization from Ethanol SensorTroubleshooting cluster_troubleshooting Sensor Performance Troubleshooting start Problem: Weak or No Sensor Response q1 Is the ligand pure and correctly characterized? start->q1 sol1 Re-synthesize and purify the ligand. Confirm structure with FTIR, NMR, and MS. q1->sol1 No q2 Is the electrode modification optimal? q1->q2 Yes sol1->start sol2 Optimize ligand concentration and immobilization method. Consider using a polymer matrix or SAMs. q2->sol2 No q3 Are the experimental conditions optimized? q2->q3 Yes sol2->start sol3 Perform pH, supporting electrolyte, and preconcentration time optimization studies. q3->sol3 No end Improved Sensor Performance q3->end Yes sol3->start

Caption: A logical workflow for troubleshooting weak sensor response.

Section 3: Data Interpretation and Validation

Accurate data interpretation and rigorous validation are crucial for ensuring the reliability of your sensor. This section provides guidance on these final steps.

FAQ 5: How do I properly validate the performance of my newly developed this compound based sensor?

Answer:

Sensor validation involves a series of experiments to determine its key performance characteristics:

  • Linear Range and Sensitivity:

    • Prepare a series of standard solutions of your target analyte with increasing concentrations.

    • Measure the sensor response for each concentration.

    • Plot the sensor response versus analyte concentration. The linear range is the concentration range over which the response is directly proportional to the concentration.

    • The sensitivity is the slope of the calibration curve in the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.

    • The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically calculated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve.

  • Selectivity: As discussed in FAQ 4, perform interference studies by measuring the sensor's response to the target analyte in the presence of a high concentration of potential interfering species.

  • Reproducibility and Stability:

    • Reproducibility: Fabricate multiple sensors using the same procedure and test their response to the same analyte concentration. The relative standard deviation (RSD) of the measurements should be low.

    • Stability: Store the sensor under appropriate conditions (e.g., refrigerated, in the dark) and test its response periodically over several days or weeks. A stable sensor will show minimal degradation in its response. [4]

FAQ 6: My sensor works well with standard solutions in the lab, but the results are inconsistent when I test real-world samples (e.g., environmental water, biological fluids). What could be the cause?

Answer:

This is a common issue known as the "matrix effect." Real-world samples are complex and contain various components that can interfere with the sensor's performance.

  • Sample Pre-treatment: Real samples often require pre-treatment to remove interfering substances. This could involve:

    • Filtration: To remove particulate matter.

    • pH Adjustment: To bring the sample to the optimal pH for the sensor.

    • Digestion: For complex matrices like biological samples, an acid digestion step may be necessary to break down organic matter.

  • Standard Addition Method: To compensate for matrix effects, the standard addition method is highly recommended for quantifying the analyte in real samples. This involves adding known amounts of the analyte to the sample and measuring the corresponding increase in the sensor signal. By extrapolating back to a zero signal, the initial concentration of the analyte in the sample can be determined.

Experimental Protocol: Standard Addition Method

  • Take a known volume of the real sample.

  • Measure the sensor response of the undiluted sample.

  • Spike the sample with a small volume of a concentrated standard solution of the analyte.

  • Measure the sensor response of the spiked sample.

  • Repeat the spiking step several times to obtain a series of measurements.

  • Plot the sensor response versus the concentration of the added analyte.

  • The absolute value of the x-intercept of the linear regression line gives the concentration of the analyte in the original sample.

By systematically addressing these common challenges, you can enhance the reliability and performance of your this compound-based sensor and obtain accurate and reproducible results in your research.

References

  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(3-4), 422-433. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2011). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Journal of Thi-Qar Science, 2(2), 1-10. [Link]

  • Hassan, A. M., Al-Smaisim, R. F., & Raauf, A. M. (2019). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 3(4), 474-486. [Link]

  • Firas, A. S., Ayad, S. H., & Noori, M. A. (2017). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Global Pharma Technology, 9(9), 1-9. [Link]

  • Brennan, M. (2015). How can I reduce the formation of this structure?. ResearchGate. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, A. A. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Open Access Journal of Chemistry, 1(1), 1-5. [Link]

  • Ahmad, R., & Mohd, N. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors, 23(14), 6393. [Link]

  • Kadhim, M. M., & Al-Adily, M. J. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 123-134. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Merkoçi, A., & Pumera, M. (2015). Bismuth nanoparticles integration into heavy metal electrochemical stripping sensor. Electrophoresis, 36(11-12), 1335-1341. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

  • Zhang, X., Zhang, Y. C., & Zhang, J. W. (2016). Highly sensitive electrochemical sensors employing chemical probe with electron-deficient benzothiadiazole groups for mercury (II) ions detection. Sensors and Actuators B: Chemical, 237, 856-863. [Link]

  • White, P. D., & Collins, J. M. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science, 26(11), e3274. [Link]

  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • El-Sayed, R. (2013). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Materials and Biomolecular Sciences, 7(6), 434-441. [Link]

  • Rutavicius, A., & Valiuliene, S. (2005). Synthesis and isomerism of hydrazones of 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide. Chemistry of Heterocyclic Compounds, 41(1), 107-113. [Link]

  • Wang, L., & Wang, E. (2023). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. Nanomaterials, 13(12), 1845. [Link]

  • da Silva, J. C., & da Silva, E. N. (2021). Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging. Organic & Biomolecular Chemistry, 19(29), 6464-6473. [Link]

  • Tan, J. T., & Lee, Y. K. (2022). Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. Polymers, 14(19), 4056. [Link]

  • Rai, U. S., & Isloor, A. M. (2010). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Rasayan Journal of Chemistry, 3(4), 699-704. [Link]

  • Wang, X., & Li, Z. (2023). Point-of-Care and Dual-Response Detection of Hydrazine/Hypochlorite-Based on a Smart Hydrogel Sensor and Applications in Information Security and Bioimaging. Gels, 9(5), 406. [Link]

  • Buledi, J. A., & Soomro, R. A. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Nanomaterials, 13(13), 1983. [Link]

  • Liu, X., & Wang, Y. (2023). Benzil Bis-Hydrazone Based Fluorescence 'Turn-on' Sensor for Highly Sensitive and Selective Detection of Zn(II) Ions. Chemosensors, 11(2), 114. [Link]

  • Li, Y., & Wang, Y. (2022). An effective benzothiazole-indandione D-π-A fluorescent sensor for “ratiometric” detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells. Dyes and Pigments, 205, 110515. [Link]

  • Wang, Y., & Li, Y. (2023). Electrochemical Sensor Based on Laser-Induced Graphene for Carbendazim Detection in Water. Chemosensors, 11(6), 332. [Link]

  • Kim, J., & Lee, C. (2022). A Practical Hydrazine-Carbothioamide-Based Fluorescent Probe for the Detection of Zn 2+ : Applications to Paper Strip, Zebrafish and Water Samples. Chemosensors, 10(7), 273. [Link]

  • Rahman, M. M., & Asiri, A. M. (2016). A sensitive electrochemical detection of hydrazine based on SnO2/CeO2 nanostructured oxide. Journal of the Taiwan Institute of Chemical Engineers, 68, 488-495. [Link]

  • Vabbina, P. K., & Kaisti, M. (2022). Emerging Two-Dimensional Materials-Based Electrochemical Sensors for Human Health and Environment Applications. Chemosensors, 10(6), 213. [Link]

  • Fazio, E., & Spadaro, S. (2022). Two-dimensional Molybdenum disulfide electrochemical-based sensors for biomedical applications. IRIS Unime. [Link]

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Navigating the Nuances of N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH) Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH). As a Senior Application Scientist, I've compiled this guide to address the common stability issues and handling questions that arise when working with this versatile molecule. This resource is designed to provide you with not just protocols, but the underlying scientific principles to empower your research and development efforts.

I. Understanding the Core Chemistry: Why MBH Solutions Can Be Tricky

This compound is a unique molecule featuring two key functional groups that dictate its reactivity and stability: the hydrazide linkage and the mercaptan (thiol) groups.

  • The Hydrazide Core: The central hydrazide group (-CO-NH-NH-CO-) is susceptible to hydrolysis, particularly under strong acidic or basic conditions. Studies on similar hydrazide-based compounds have shown that their stability in aqueous solutions is significantly influenced by pH, with greater stability observed as the pH approaches neutrality.[1][2]

  • The Thiol Groups: The two mercaptan groups (-SH) are prone to oxidation. This can lead to the formation of disulfide bridges, either intramolecularly or intermolecularly, resulting in dimers or larger aggregates. This oxidation is often catalyzed by the presence of oxygen and metal ions and can be pH-dependent. The deprotonated thiolate anion (S-), which is more prevalent at higher pH, is a stronger nucleophile and more readily oxidized.

This dual reactivity is the primary source of the stability challenges encountered with MBH solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with MBH solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation upon dissolution or during storage 1. Poor Solubility: MBH has limited solubility in purely aqueous solutions. 2. pH Shift: Changes in pH can affect the ionization state of the thiol groups and the hydrazide, altering solubility. 3. Aggregation: Oxidation to disulfide-linked species can lead to the formation of less soluble aggregates.1. Solvent Selection: Dissolve MBH in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution before diluting into your aqueous experimental buffer. For some applications, a mixture of an organic solvent and water may be necessary.[3] 2. pH Control: Maintain a neutral to slightly acidic pH (around 6.5-7.5) in your final solution to enhance stability.[1][2][4] 3. Use of Reducing Agents: For applications where the free thiol form is critical, consider adding a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffer to prevent or reverse disulfide bond formation.
Yellowing or color change of the solution 1. Oxidation: Oxidation of the thiol groups can sometimes lead to the formation of colored byproducts. 2. Degradation: The hydrazide bond may undergo degradation, particularly if exposed to light or extreme pH. 3. Contamination: Trace metal ion contamination can catalyze degradation reactions.[5]1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[6] 2. Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation. 3. Use High-Purity Reagents: Utilize high-purity solvents and deionized water to minimize metal ion contamination. Consider using chelating agents like EDTA in your buffers if metal ion contamination is a concern.
Loss of biological activity or inconsistent results 1. Degradation of MBH: The active form of the molecule may have degraded over time. 2. Incorrect Solution Preparation: The compound may not be fully dissolved or may have precipitated out of solution.1. Fresh is Best: Prepare MBH solutions fresh before each experiment whenever possible. 2. Proper Storage: If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. 3. Confirm Concentration: Before use, especially after storage, visually inspect the solution for any precipitation. If in doubt, the concentration of the active compound can be verified using analytical techniques like HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Due to its limited aqueous solubility, it is recommended to first dissolve MBH in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer for your experiment. Always add the stock solution to the buffer slowly while vortexing to prevent precipitation.

Q2: What are the optimal storage conditions for MBH solutions?

A2: For short-term storage (a few days), solutions can be kept at 2-8°C, protected from light. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or preferably -80°C under an inert atmosphere.[7] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How can I prevent the oxidation of the thiol groups in my MBH solution?

A3: To minimize oxidation, you can take the following precautions:

  • De-gas your solvents: Before preparing your solutions, de-gas your aqueous buffers to remove dissolved oxygen.

  • Work under an inert atmosphere: If your experimental setup allows, handle the solid compound and prepare solutions in a glove box or under a stream of argon or nitrogen.[6]

  • Add a reducing agent: For assays where the free thiol is essential, the inclusion of a mild reducing agent like DTT or TCEP in your buffer can be beneficial. Note that the compatibility of the reducing agent with your specific assay should be verified.

Q4: My MBH solution has turned slightly yellow. Can I still use it?

A4: A slight yellowing may indicate some level of oxidation or degradation. While it might still be usable for some non-critical applications, for sensitive and quantitative experiments, it is always best to use a freshly prepared, colorless solution to ensure the integrity of your results.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of MBH (e.g., 10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of solid this compound in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Ensure there are no visible particles.

  • Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes in amber vials. Flush the vials with an inert gas (argon or nitrogen) before sealing. Store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution (e.g., 100 µM in Aqueous Buffer)
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) and adjust the pH to the desired value (ideally between 6.5 and 7.5).

  • De-gassing (Optional but Recommended): De-gas the buffer by sparging with an inert gas or by using a vacuum pump to minimize dissolved oxygen.

  • Dilution: While gently vortexing the buffer, add the required volume of the MBH stock solution dropwise to the buffer to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution as soon as possible for your experiment.

V. Visualizing the Challenges and Solutions

To better understand the factors affecting MBH stability and the recommended handling procedures, the following diagrams illustrate these concepts.

MBH_Degradation_Pathways MBH This compound (Active Form) Oxidized_MBH Oxidized MBH (Disulfide-linked) MBH->Oxidized_MBH O2, Metal Ions, High pH Hydrolyzed_MBH Hydrolyzed Products MBH->Hydrolyzed_MBH Strong Acid/Base, Light Oxidized_MBH->MBH Reducing Agents (DTT, TCEP)

Caption: Potential degradation pathways of this compound (MBH).

MBH_Troubleshooting_Workflow Start Issue with MBH Solution (Precipitation, Color Change, Inactivity) Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Examine Storage Conditions Start->Check_Storage Solvent_pH Is the solvent and pH appropriate? Check_Prep->Solvent_pH Storage_Conditions Stored correctly? (Temp, Light, Atmosphere) Check_Storage->Storage_Conditions Prep_Fresh Prepare Fresh Solution Yes_Prep Yes Solvent_pH->Yes_Prep Yes No_Prep No Solvent_pH->No_Prep No Yes_Store Yes Storage_Conditions->Yes_Store Yes No_Store No Storage_Conditions->No_Store No Yes_Prep->Prep_Fresh Adjust_Prep Adjust Solvent/pH, Use Additives No_Prep->Adjust_Prep Yes_Store->Prep_Fresh Adjust_Storage Aliquot, Store at -80°C, Inert Gas No_Store->Adjust_Storage Adjust_Prep->Prep_Fresh Adjust_Storage->Prep_Fresh

Caption: A troubleshooting workflow for common issues with MBH solutions.

VI. References

  • Al-Jorani, F. A., Al-Salim, H. S., & Al-Masoudi, N. A. (2018). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

  • Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 536-545. [Link]

  • Bird, M. J., & Dawson, P. E. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

  • Ershov, A. Y., et al. (2009). Cyclic structure of N-methyl-2-aminobenzoyl- and 2-mercaptobenzoyl hydrazones of fatty-aromatic aldehydes. ResearchGate. [Link]

  • Fagerlund, G., & Albertsson, A. C. (1993). Stability of the mercaptobenzothiazole compounds. PubMed. [Link]

  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • Hassan, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]

  • Hussain, S., et al. (2015). Synthesis, Characterization and Spectral Studies of Hydrazide Schiff’s Base with Metalions Such as Co (II), Ni (II) and Cu (II). ResearchGate. [Link]

  • Jiao, P., et al. (2020). New Bis Hydrazone: Synthesis, X-ray Crystal Structure, DFT Computations, Conformational Study and in silico Study of the Inhibition Activity of SARS-CoV-2. ResearchGate. [Link]

  • Khan, M. A., et al. (2022). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. [Link]

  • Klein, R. L., & Lussier, D. J. (1997). The chemical and biochemical degradation of hydrazine. DTIC. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Mohammed, M. J., & Al-Lami, H. S. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4), 422-430. [Link]

  • Nanomaterials and Polymers. (n.d.). Thiol-PEG-Hydrazide. NSP-Functional Polymers & Copolymers. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. PubChem. [Link]

  • Pająk, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

  • Patil, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Rowe, C. N., & Gaunt, M. J. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2013). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. RSC Advances. [Link]

  • Slattery, C. N., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]

  • Reddit user discussion. (2013). Handling thiols in the lab. r/chemistry. [Link]

  • U.S. National Library of Medicine. (n.d.). Hydrazine. Wikipedia. [Link]

  • Yele, S., et al. (2017). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Slattery, C. N., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]

  • Ershov, A. Y., et al. (2009). Cyclic structure of n-methyl- 2-aminobenzoyl- and 2-mercapto- benzoylhydrazones of fatty- aromatic aldehydes. ResearchGate. [Link]

  • Bird, M. J., & Dawson, P. E. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

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Technical Support Center: Modifying N,N'-Bis(2-mercaptobenzoyl)hydrazide for Improved Water Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth answers and troubleshooting protocols for researchers working with N,N'-Bis(2-mercaptobenzoyl)hydrazide and facing challenges with its aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to successfully modify this compound for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the structure of this compound and why is it so poorly soluble in water?

Answer: this compound is a symmetric molecule featuring two mercaptobenzoyl units linked by a central hydrazine bridge. Its poor water solubility is a direct consequence of its chemical architecture:

  • Aromaticity and Size: The presence of two bulky, nonpolar benzene rings makes the molecule inherently hydrophobic (water-repelling).

  • Molecular Symmetry: The symmetrical structure allows for efficient crystal lattice packing, which can increase the energy required to solvate the molecule.

  • Intramolecular Hydrogen Bonding: The arrangement of the amide and thiol groups can facilitate intramolecular hydrogen bonds, reducing the availability of these polar groups to interact with water molecules.

Organic compounds with large nonpolar regions are generally insoluble in polar solvents like water.[1][2] To overcome this, covalent modification is often the most effective strategy.

Caption: Chemical structure of this compound.

Q2: I need to use this compound in a biological buffer (pH 7.4). What are the primary strategies for increasing its solubility?

Answer: For applications in biological systems, modifying the molecule to enhance its interaction with water is essential. The two most effective covalent strategies are:

  • Introduction of Ionizable Groups: Attaching acidic or basic functional groups (e.g., carboxylic acids, sulfonic acids, amines) allows the molecule to form a salt in aqueous media.[3] At a pH where these groups are charged (e.g., a carboxylic acid at pH 7.4), the ionic nature dramatically increases water solubility.[4][5]

  • Attachment of Polar, Non-ionizable Groups (PEGylation): Covalently linking polyethylene glycol (PEG) chains to the molecule is a powerful technique known as PEGylation.[][7] The repeating oxyethylene units of PEG are highly hydrophilic and form extensive hydrogen bonds with water, effectively "shielding" the hydrophobic core of the parent molecule and increasing its solubility.[8][9]

Caption: Primary strategies for solubility enhancement.

Q3: How can I introduce an ionizable group, like a carboxylic acid, to the molecule?

Answer: A robust method is to synthesize the molecule from already-functionalized starting materials rather than attempting to modify the parent compound directly. This avoids potential side reactions with the reactive thiol groups. A plausible synthetic route involves the reaction of a carboxylated mercaptobenzoic acid derivative with hydrazine.

Experimental Protocol: Synthesis of a Carboxylated Analog

  • Starting Material Selection: Begin with a commercially available or synthesized starting material such as 4-carboxy-2-mercaptobenzoic acid.

  • Acyl Chloride Formation: Convert the carboxylic acid groups to more reactive acyl chlorides. A standard method is to react the starting material with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF).

  • Reaction with Hydrazine: In a separate flask, dissolve hydrazine monohydrate (or a suitable salt) in an appropriate solvent. Slowly add the acyl chloride solution from the previous step to the hydrazine solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. An excess of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to neutralize the HCl generated during the reaction.[10]

  • Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. Purification is then performed using recrystallization or column chromatography to yield the desired N,N'-Bis(2-mercapto-4-carboxybenzoyl)hydrazide.

Q4: My carboxylated derivative precipitates out of solution when I lower the pH. Why is this happening and how can I manage it?

Answer: This is expected behavior for a molecule functionalized with a carboxylic acid. The solubility of such a compound is highly pH-dependent.[11][12]

  • At High pH (e.g., pH > 7): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This charged species is ionic and readily dissolves in water.[4][5]

  • At Low pH (e.g., pH < 4): The excess protons (H⁺) in the solution force the equilibrium back to the protonated, neutral form (-COOH). This form is significantly less polar and, due to the molecule's overall hydrophobic character, will precipitate out of the aqueous solution.[5]

Troubleshooting & Management:

  • Know the pKa: Determine the pKa of your modified compound. To maintain solubility, your working buffer pH should be at least 1-2 units above the pKa.

  • Buffer Selection: Always use a buffer system that can maintain the desired pH, especially if your experiment might generate acidic or basic byproducts.

  • Stock Solution Preparation: Prepare your high-concentration stock solutions in a slightly basic buffer (e.g., pH 8.0-9.0) and then dilute them into your final experimental buffer (e.g., pH 7.4).

Table 1: pH-Dependent Solubility of a Hypothetical Carboxylated Derivative

pH of Aqueous BufferPredominant SpeciesExpected Solubility (mg/mL)
2.0-COOH (Neutral)< 0.01
4.5 (approx. pKa)50% -COOH / 50% -COO⁻0.5
7.4-COO⁻ (Ionic Salt)> 10
9.0-COO⁻ (Ionic Salt)> 20
Q5: What is PEGylation and how can it provide pH-independent solubility?

Answer: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[] Unlike ionizable groups, the solubility enhancement from PEGylation does not depend on pH. The hydrophilic ether oxygens along the PEG backbone form hydrogen bonds with water, making the entire conjugate soluble regardless of the solution's pH.[8][9] This is a significant advantage for applications requiring stable solubility across a range of pH conditions.

Experimental Protocol: PEGylation via Thiol-Maleimide Chemistry

This protocol assumes the target attachment site is the thiol (-SH) groups.

  • Activate PEG: Start with a maleimide-functionalized PEG (PEG-Maleimide). This reagent is commercially available in various molecular weights.

  • Dissolve Compound: Dissolve the this compound in a suitable organic co-solvent (e.g., DMF, DMSO) as it will not be soluble in the initial reaction buffer.

  • Reaction Setup: In a reaction vessel, prepare a buffer solution at a pH of 6.5-7.5 (e.g., phosphate buffer). Add the dissolved parent compound to this buffer.

  • Add PEG-Maleimide: Add the PEG-Maleimide reagent to the reaction mixture. The maleimide group will selectively react with the thiol groups to form a stable thioether bond. The reaction is typically run at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Purification: The PEGylated product can be purified from unreacted PEG and parent compound using techniques like dialysis (if the molecular weight is high enough) or size-exclusion chromatography (SEC).

Q6: I'm observing product degradation or side reactions during my modification attempts. What are the likely causes?

Answer: The most probable cause of side reactions is the oxidation of the thiol (-SH) groups. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of a disulfide bond (-S-S-), linking two molecules together.[13][14][15] This dimerization can complicate your reaction and purification steps.

Caption: Oxidation of thiols to an undesired disulfide dimer.

Troubleshooting & Prevention:

  • Use an Inert Atmosphere: Perform your reactions under a nitrogen or argon atmosphere to exclude oxygen. This involves using Schlenk line techniques or a glovebox.

  • Degas Solvents: Before use, degas all solvents (especially water and buffers) by bubbling nitrogen or argon through them or by using a freeze-pump-thaw cycle.

  • Add Reducing Agents: In some cases, a small amount of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to the reaction to prevent disulfide formation without interfering with many coupling reactions.

  • Control pH: The rate of thiol oxidation can be pH-dependent. Running reactions at a slightly acidic pH (if the reaction chemistry allows) can sometimes slow the rate of oxidation.

Q7: What is a reliable method for quantifying the change in water solubility?

Answer: The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[16][17] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Experimental Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of your compound (parent or modified derivative) to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is usually done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. This is typically done using a validated analytical method:

    • HPLC-UV: Create a standard curve using known concentrations of your compound. Inject the saturated solution and determine the concentration from the curve.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, you can use a UV-Vis spectrophotometer and a standard curve to determine the concentration.

    • LC-MS: For higher sensitivity and specificity, LC-MS is an excellent choice.[16]

Table 2: Sample Solubility Data Comparison

CompoundModificationSolubility in PBS (pH 7.4)Method
Parent CompoundNone< 0.01 mg/mLHPLC-UV
Carboxy-Derivative-COOH at C412.5 mg/mLHPLC-UV
PEG(2000)-DerivativemPEG(2k)-Maleimide45.2 mg/mLHPLC-UV

References

  • Eymann, J., et al. (2020). General synthetic pathway for accessing functionalized hydrazines and bishydrazines. ResearchGate. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PMC. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. [Link]

  • Pharmaceutical Technology. (2005). The Benefits and Challenges of PEGylating Small Molecules. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. [Link]

  • PMC. (2018). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]

  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • RSC Publishing. (2020). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. [Link]

  • PMC. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]

  • Wyzant. (2023). Increasing the Solubility of Organic Compounds in Water. [Link]

  • Organic Chemistry Portal. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • RSC Publishing. (2006). Efficient synthesis of disulfides by air oxidation of thiols under sonication. [Link]

  • R Discovery. (1996). Preparation of Disulfides by the Oxidation of Thiols Using Bromine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • ChemRxiv. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • ResearchGate. (2009). Cyclic structure of n-methyl- 2-aminobenzoyl- and 2-mercapto- benzoylhydrazones of fatty- aromatic aldehydes. [Link]

  • ResearchGate. (2009). (PDF) Cyclic structure of N-methyl-2-aminobenzoyl-and 2-mercaptobenzoyl hydrazones of fatty-aromatic aldehydes. [Link]

  • PubChem. Benzoylhydrazine | C7H8N2O | CID 11955. [Link]

  • PubChem. N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(4-ethoxybenzylidene)hydrazine-1-carbothioamide | C17H21N3OS | CID 9583319. [Link]

Sources

Technical Support Center: N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH) for Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH). This guide is designed for researchers, scientists, and drug development professionals who are leveraging chemical derivatization with MBH to overcome the challenges of matrix effects in complex samples, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application of MBH for mitigating matrix effects.

Q1: What is this compound (MBH) and its primary application?

A: this compound, which we will refer to as MBH for simplicity, is a chemical derivatization agent. Its molecular structure features a central hydrazine core flanked by two mercaptobenzoyl groups. Its primary application in analytical chemistry is to react with specific functional groups on analyte molecules—most commonly aldehydes and ketones—to form a stable, more easily analyzable derivative. This process is particularly valuable for improving the chromatographic behavior and mass spectrometric detection of target analytes within complex biological or environmental matrices.[1][2]

Q2: How does derivatization with MBH help address matrix effects?

A: Matrix effects, which include ion suppression or enhancement, are a major challenge in LC-MS analysis, caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[3][4] Derivatization with MBH mitigates these effects through several mechanisms:

  • Shifting Chromatographic Retention Time: The MBH derivative is typically more hydrophobic than the parent analyte. This shifts its retention time on a reversed-phase column, moving it away from the region where many polar, matrix-interfering compounds (like phospholipids) elute.[5][6]

  • Improving Ionization Efficiency: The MBH tag can improve the ionization efficiency of the analyte, leading to a stronger signal that can overcome background noise and suppression effects.

  • Standardizing Chemical Properties: By reacting with a specific functional group, MBH imparts a common chemical moiety to a class of analytes, making their chromatographic and ionization behavior more uniform and predictable.

Q3: What types of analytes can be derivatized with MBH?

A: The hydrazine functional group (-NH-NH-) in MBH is highly reactive towards carbonyl compounds. Therefore, MBH is primarily used for the derivatization of:

  • Aldehydes

  • Ketones

This makes it an excellent tool for analyzing carbonyl-containing compounds such as certain steroids, drugs, metabolites, and environmental contaminants. The reaction forms a stable hydrazone linkage.[7][8]

Q4: What are the storage and stability considerations for MBH?

A: Like many hydrazide- and thiol-containing reagents, MBH requires careful handling and storage to maintain its reactivity.

  • Storage: It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the mercapto (-SH) groups.[9][10] Long-term storage at -20°C is recommended.

  • Solution Stability: Solutions of MBH, especially in protic solvents, may have limited stability. It is advisable to prepare fresh solutions for each experiment or to evaluate the stability of stock solutions over a defined period. Hydrazide compounds can be susceptible to hydrolysis, particularly at non-neutral pH.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of MBH for derivatization.

Q5: I am observing a low or no peak for my derivatized analyte. What are the potential causes?

A: A low or non-existent product peak is the most common issue. The cause can be systematically diagnosed by following the logical workflow below.


// Nodes Start [label="Low/No Product Peak Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Verify MBH Reagent Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAnalyte [label="3. Evaluate Analyte Stability & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCleanup [label="4. Investigate Sample Cleanup/Loss", fillcolor="#FBBC05", fontcolor="#202124"];

Degraded [label="Is reagent old or improperly stored?\nPrepare fresh solution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="Is pH optimal for hydrazone formation?\n(Typically mildly acidic, pH 4-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TempTime [label="Are reaction time & temperature sufficient?\nOptimize incubation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyteDeg [label="Is the analyte degrading under reaction conditions?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Loss [label="Is the derivative being lost during cleanup?\n(e.g., LLE, SPE). Validate recovery.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckReagent [label="Start Here"]; CheckReagent -> CheckConditions [label="If Reagent is OK"]; CheckConditions -> CheckAnalyte [label="If Conditions are OK"]; CheckAnalyte -> CheckCleanup [label="If Analyte is OK"];

CheckReagent -> Degraded [style=dashed]; CheckConditions -> pH [style=dashed]; CheckConditions -> TempTime [style=dashed]; CheckAnalyte -> AnalyteDeg [style=dashed]; CheckCleanup -> Loss [style=dashed]; }

Workflow for diagnosing low derivatization yield.

  • Step 1: Verify MBH Reagent Integrity: The thiol and hydrazide groups in MBH can degrade. If the solid reagent is discolored or the stock solution is old, prepare a fresh solution from high-purity solid.[9]

  • Step 2: Assess Reaction Conditions:

    • pH: Hydrazone formation is pH-dependent. The reaction is typically acid-catalyzed and optimal in a mildly acidic environment (pH 4-6).[11] A pH that is too high will reduce catalyst efficiency, while a pH that is too low may protonate the hydrazine, rendering it non-nucleophilic.

    • Temperature and Time: The reaction may be slow at room temperature. Consider increasing the temperature (e.g., 50-70°C) and extending the incubation time. An optimization experiment (e.g., testing 30, 60, and 120 minutes) is recommended.

    • Reagent Concentration: Ensure a sufficient molar excess of MBH relative to the expected analyte concentration (typically 10- to 100-fold excess) to drive the reaction to completion.

  • Step 3: Evaluate Analyte Stability: The analyte itself might be unstable under the derivatization conditions (e.g., heat or acidic pH). Test analyte stability by incubating it under reaction conditions without the MBH reagent.

  • Step 4: Investigate Sample Cleanup: The derivatized analyte may be lost during post-derivatization cleanup steps. Perform a recovery experiment by spiking a known amount of derivatized standard into a clean solvent and processing it through the cleanup procedure.

Q6: I'm seeing large interfering peaks from the MBH reagent in my chromatogram. How can I resolve this?

A: Excess derivatizing reagent is a common source of interference.

  • Optimize Reagent Concentration: First, try reducing the molar excess of MBH to the minimum required for complete derivatization.

  • Post-Derivatization Cleanup: The most effective method is to remove the excess reagent after the reaction is complete. Since MBH is relatively polar due to its thiol groups, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be designed to separate the more hydrophobic derivative from the unreacted reagent. For example, after derivatization in an aqueous/organic mixture, the derivative can be extracted into a non-polar organic solvent (e.g., hexane or ethyl acetate), leaving the excess MBH in the aqueous phase.[12]

  • Chromatographic Separation: Adjust the gradient on your LC method to better resolve the derivative peak from the reagent peak.

Q7: My results are not reproducible. What are the likely sources of variability?

A: Poor reproducibility in derivatization-based assays often points to inconsistencies in the experimental workflow.

  • Inconsistent Reaction Conditions: Ensure that the pH, temperature, and incubation time are precisely controlled for all samples, standards, and quality controls. Use a calibrated incubator or water bath.

  • Pipetting Errors: When working with small volumes, minor pipetting errors can lead to significant variations in reagent concentration. Ensure pipettes are calibrated.

  • Sample pH Variability: The initial pH of different samples can vary. Ensure the final pH of the reaction mixture is consistent by using a sufficiently strong buffer.

  • Timing of Analysis: Analyze all samples in a batch as close together in time as possible. If the derivative is unstable, degradation over time can introduce variability.

Experimental Protocols & Workflows

This section provides standardized, step-by-step procedures for using MBH.

Protocol 1: Preparation of MBH Stock Solution
  • Weighing: Accurately weigh 5-10 mg of solid this compound in a microcentrifuge tube.

  • Dissolution: Dissolve the solid in a high-purity organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Storage: Aliquot the stock solution into smaller volumes in amber vials, flush with nitrogen or argon, and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protocol 2: General Derivatization Procedure

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Preparation: To 100 µL of your sample (e.g., protein-precipitated plasma, extracted urine), add 50 µL of a suitable buffer (e.g., 200 mM acetate buffer, pH 5.0).

  • Initiate Reaction: Add 20 µL of the MBH working solution (diluted from the stock to an appropriate concentration, e.g., 1 mg/mL in acetonitrile).

  • Catalyst (Optional but Recommended): Add 10 µL of an acid catalyst, such as 2% formic acid in acetonitrile.

  • Incubation: Vortex the mixture gently and incubate at 60°C for 60 minutes.

  • Quenching/Stopping: Stop the reaction by placing the samples on ice or by adding a quenching agent if necessary.

  • Cleanup: Proceed immediately to the post-derivatization cleanup step (see Protocol 3).

Overall Experimental Workflow

The entire process from sample receipt to analysis follows a logical sequence to ensure robust results.


// Nodes Sample [label="1. Complex Sample\n(e.g., Plasma, Urine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="2. Initial Sample Prep\n(e.g., Protein Precipitation, LLE, SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="3. Derivatization with MBH\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleanup [label="4. Post-Reaction Cleanup\n(Protocol 3: Remove excess reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="5. LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="6. Data Processing", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Prep; Prep -> Deriv; Deriv -> Cleanup; Cleanup -> Analysis; Analysis -> Data; }

General workflow for MBH derivatization and analysis.

Protocol 3: Post-Derivatization Sample Cleanup (Liquid-Liquid Extraction)
  • Dilution: To the 180 µL reaction mixture from Protocol 2, add 500 µL of an aqueous solution (e.g., 1% formic acid in water) to ensure the unreacted MBH remains in the aqueous phase.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer, which contains the analyte derivative, to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for injection.

Data Summary Table

The following table provides starting points for optimizing derivatization conditions.

ParameterRecommended RangeRationale & Considerations
pH 4.0 - 6.0Balances the need for acid catalysis with maintaining the nucleophilicity of the hydrazine group.[11]
Temperature 40°C - 75°CHigher temperatures accelerate the reaction but may risk analyte degradation. Start at 60°C.
Time 30 - 120 minReaction completion time is analyte-dependent. Profile the reaction at several time points.
MBH Molar Excess 10x - 100xA sufficient excess ensures the reaction proceeds to completion, but too much can cause significant interference.[13]
Catalyst Formic Acid, Acetic AcidA mild acid catalyst is generally required to facilitate the nucleophilic attack on the carbonyl.

References

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Stalsby, C. N., & Grap, M. J. (2014). Navigating Complex Sample Analysis Using National Survey Data. Western Journal of Nursing Research, 36(9), 1201–1217.
  • Rocca, B., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(17), 3844.
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Validation & Comparative

A Senior Application Scientist's Guide to Heavy Metal Sensing: A Comparative Analysis Featuring N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide an in-depth, objective comparison of N,N'-Bis(2-mercaptobenzoyl)hydrazide (BMBH) against other prominent heavy metal sensing technologies, supported by experimental frameworks and performance data. This guide is designed to empower researchers in selecting and developing appropriate sensing strategies for environmental and biological applications.

The Imperative for Advanced Heavy Metal Sensing

The proliferation of industrial activities has led to the increased accumulation of heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) in our environment.[1] These metal ions are non-biodegradable and can bioaccumulate, posing significant threats to ecosystems and human health, where they are linked to severe neurological disorders and carcinogenic effects.[1][2]

Traditional analytical methods for heavy metal detection, including Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offer exceptional sensitivity and are considered the gold standard.[3][4] However, their practical application is often constrained by high operational costs, the need for highly trained personnel, and a lack of portability, making them unsuitable for rapid, on-site analysis.[3][4][5] This gap has catalyzed the development of alternative sensing technologies—primarily colorimetric, fluorescent, and electrochemical sensors—that promise portability, cost-effectiveness, and real-time monitoring capabilities.[1][3][5][6][7]

This guide focuses on a comparative analysis of these modern sensing platforms, with a special emphasis on the potential of hydrazide-based chemosensors like this compound.

Profile of a Hydrazide-Based Sensor: this compound (BMBH)

Hydrazide derivatives, particularly those incorporating thiol groups, are compelling candidates for heavy metal sensing. The combination of soft (thiol) and hard (carbonyl oxygen, hydrazinic nitrogen) donor atoms allows for strong and often selective chelation with a variety of heavy metal ions. BMBH is a symmetric molecule designed to leverage these properties for potent metal binding.

Molecular Structure and Sensing Principle

The core of BMBH's sensing capability lies in its functional groups. The two thiol (-SH) groups provide high affinity for soft heavy metals like Hg²⁺, Pb²⁺, and Cd²⁺, while the hydrazide moiety (-CO-NH-NH-CO-) acts as a robust chelating backbone. Upon binding a metal ion, the molecule undergoes a conformational change, which can be transduced into a measurable optical or electrochemical signal.

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

The synthesis of BMBH can be approached via a straightforward condensation reaction. The causality behind this choice is the reliable formation of the hydrazide bond from an acid derivative and hydrazine.

Workflow for BMBH Synthesis

synthesis_workflow start Starting Materials reactant1 2-Mercaptobenzoic Acid start->reactant1 reactant2 Thionyl Chloride (SOCl₂) start->reactant2 step1 Step 1: Acyl Chloride Formation (Activation of Carboxylic Acid) reactant1->step1 reactant2->step1 intermediate 2-Mercaptobenzoyl Chloride (Acyl Chloride Intermediate) step2 Step 2: Condensation Reaction (Nucleophilic Acyl Substitution) intermediate->step2 reactant3 Hydrazine Hydrate (N₂H₄·H₂O) reactant3->step2 step1->intermediate product This compound (BMBH) step2->product purification Purification (Recrystallization from Ethanol/Water) product->purification final_product Pure BMBH Product purification->final_product

Caption: Proposed synthetic workflow for BMBH.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: 2-Mercaptobenzoic acid (2 equivalents) is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) for 2-3 hours. This step is critical as it converts the less reactive carboxylic acid into a highly reactive acyl chloride intermediate. The reaction is monitored by the cessation of HCl gas evolution.

  • Removal of Excess Reagent: After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. This is a crucial purification step to prevent unwanted side reactions.

  • Condensation with Hydrazine: The crude 2-mercaptobenzoyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF). The solution is cooled in an ice bath.

  • A solution of hydrazine hydrate (1 equivalent) in THF is added dropwise with vigorous stirring. The dropwise addition at low temperature is performed to control the exothermicity of the reaction and maximize yield.

  • Reaction Completion and Isolation: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The resulting precipitate (BMBH) is collected by vacuum filtration.

  • Purification: The crude product is washed with water to remove hydrazine salts and then recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

The Comparative Landscape of Heavy Metal Sensors

To objectively evaluate BMBH, it must be compared against established sensor classes. Each class operates on a distinct transduction principle, offering a unique set of advantages and limitations.

  • Colorimetric Sensors: These sensors provide a response, typically a color change, that is visible to the naked eye.[6][8] They often utilize the aggregation of gold or silver nanoparticles or the complexation of metal ions with organic dyes.[9] Their primary advantage is simplicity and suitability for on-site screening without sophisticated instrumentation.[6][8]

  • Fluorescent Sensors: These sensors rely on changes in fluorescence intensity or wavelength upon interaction with a metal ion.[7][10][11] Mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF).[12] This class, which includes organic dyes, quantum dots, and Schiff bases, is known for its exceptionally high sensitivity.[2][13][14][15]

  • Electrochemical Sensors: This category measures changes in electrical properties, such as current or potential, resulting from the interaction between the analyte and a modified electrode.[3][4][5] Techniques like anodic stripping voltammetry (ASV) allow for very low detection limits.[16] These sensors are highly sensitive, quantifiable, and can be miniaturized for portable devices.[3][5][17]

Performance Metrics: A Head-to-Head Analysis

The efficacy of a sensor is defined by several key performance indicators. The following table provides a comparative overview of representative sensors from each class. While specific experimental data for BMBH is not yet widely published, its performance can be inferred based on its structural motifs and compared with these established systems.

Sensor Type/NameTarget Analyte(s)Limit of Detection (LOD)PrincipleResponse TimeKey AdvantagesKey DisadvantagesReference(s)
Hydrazide (BMBH) Hg²⁺, Pb²⁺, Cd²⁺ (Predicted)To be determinedChelation (Colorimetric/Fluorescent)< 5 min (Predicted)High affinity due to thiol groups, simple synthesis.Potential for cross-reactivity, requires optimization.-
Colorimetric (AuNPs) Hg²⁺, Pb²⁺, Cu²⁺~10 nM - 1 µMNanoparticle Aggregation5-15 minNaked-eye detection, low cost.Moderate sensitivity, susceptible to matrix interference.[9]
Fluorescent (Schiff Base) Cu²⁺, Fe³⁺, Zn²⁺~1 nM - 500 nMCHEF / PET< 2 minHigh sensitivity and selectivity, rapid response.Requires fluorometer, potential for photobleaching.[12][13][14]
Fluorescent (Quantum Dots) Hg²⁺, Cd²⁺, Pb²⁺~0.1 pM - 10 nMFRET / Quenching10-30 minExtremely low LODs, photostable.Complex synthesis, potential toxicity of materials.[2][10]
Electrochemical (Graphene-based) Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺~0.01 nM - 5 nMVoltammetry (ASV)2-10 minExcellent sensitivity, simultaneous multi-ion detection, miniaturizable.Requires potentiostat, electrode surface can be prone to fouling.[17][18]

A Validating Framework: Experimental Protocol for Sensor Evaluation

For any newly developed sensor like BMBH, a rigorous and systematic evaluation is paramount to establish its trustworthiness and practical utility.

Workflow for Comprehensive Sensor Evaluation

evaluation_workflow cluster_prep Phase 1: Preparation & Characterization cluster_performance Phase 2: Performance Testing cluster_validation Phase 3: Validation prep_sensor Synthesize & Purify Sensor (e.g., BMBH) optimize Optimization Studies (pH, Solvent, Incubation Time) prep_sensor->optimize prep_solutions Prepare Stock Solutions (Metal Ions, Buffers) prep_solutions->optimize sensitivity Sensitivity Analysis (Titration with Target Ion) optimize->sensitivity lod Calculate Limit of Detection (LOD) sensitivity->lod selectivity Selectivity & Interference Study (Test against competing ions) sensitivity->selectivity real_sample Real Sample Analysis (Spiked tap water, biological fluid) selectivity->real_sample comparison Comparison with Standard Method (e.g., ICP-MS) real_sample->comparison stability Stability & Reusability Test comparison->stability final_report Comprehensive Performance Report stability->final_report

Caption: A self-validating workflow for heavy metal sensor evaluation.

Step-by-Step Evaluation Methodology
  • Optimization of Sensing Conditions:

    • Rationale: The sensor's performance is highly dependent on environmental factors.

    • Protocol: Perform sensing experiments across a range of pH values (e.g., 4-10) to find the optimal pH for metal binding. Test different solvent systems (e.g., varying ratios of water and an organic co-solvent like ethanol or DMSO) to ensure sensor solubility and response. Determine the optimal incubation time required to achieve a stable signal.

  • Sensitivity (Limit of Detection) Determination:

    • Rationale: To quantify the lowest concentration the sensor can reliably detect.

    • Protocol: Prepare a series of solutions with decreasing concentrations of the target heavy metal ion. Incubate each with the sensor under optimized conditions. Measure the response (e.g., absorbance, fluorescence intensity, current). Plot the signal response versus the logarithm of the metal concentration. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

  • Selectivity and Interference Studies:

    • Rationale: A crucial test to ensure the sensor responds only to the target analyte in a complex mixture.[19]

    • Protocol: Measure the sensor's response to the target metal ion in the presence of a significant excess (e.g., 10-fold or 100-fold) of other potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺). A robust sensor will show a negligible change in its signal for the target analyte.

  • Real Sample Analysis:

    • Rationale: To validate the sensor's performance in a real-world matrix, which is more complex than a simple buffer solution.

    • Protocol: Spike real samples (e.g., tap water, river water, or diluted biological fluid) with known concentrations of the target metal. Measure the concentrations using the sensor and calculate the recovery rate. Compare these results with measurements from a standard method like ICP-MS to validate accuracy.

Expert Analysis and Future Outlook

The comparative analysis reveals a clear trade-off between simplicity, sensitivity, and cost across different sensing platforms.

  • This compound (BMBH) emerges as a promising, yet under-explored, chemosensor. Its dual thiol-hydrazide structure is theoretically advantageous for achieving high affinity and selectivity, particularly for soft heavy metals like mercury. Its performance is predicted to be competitive within the colorimetric or fluorescent categories, depending on the signaling mechanism harnessed upon metal chelation. Its simple, two-step synthesis is a significant advantage for accessibility and cost-effectiveness.

  • Colorimetric sensors remain the champions for low-cost, point-of-need screening where high precision is not the primary requirement.[6] Their "yes/no" or semi-quantitative output is invaluable for initial environmental assessments.

  • Fluorescent sensors , especially those based on Schiff bases or quantum dots, offer unparalleled sensitivity.[11][13][14] They are best suited for laboratory settings where trace-level detection is critical. The design of Schiff bases, for instance, allows for fine-tuning of the electronic properties, leading to highly specific "turn-on" or "turn-off" fluorescence responses upon metal binding.[15][20]

  • Electrochemical sensors represent a mature technology that bridges the gap between lab-based accuracy and field deployment.[3] The advent of nanomaterials like graphene has pushed their detection limits into the sub-nanomolar range, making them directly competitive with benchtop instruments for many applications.[17][18]

Future Outlook: The field is rapidly advancing towards multi-analyte sensor arrays capable of detecting several contaminants simultaneously.[9] Integration with smartphones for data acquisition and analysis is making sophisticated sensing more accessible. For molecules like BMBH, future research should focus on immobilizing them onto solid substrates (e.g., nanoparticles, test strips, or electrode surfaces) to create reusable and practical sensing devices.

References

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  • Bane, S., et al. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. Journal of Fluorescence, 33(4), 1241-1272.
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A Comparative Guide to the Validation of N,N'-Bis(2-mercaptobenzoyl)hydrazide for Spectrophotometric Copper Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the validation of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a chromogenic reagent for the quantification of copper. In the fields of pharmaceutical development and biomedical research, the precise measurement of trace metals like copper is paramount due to their dual roles as essential micronutrients and potential toxicants. This document outlines the chemical principles of the method, presents a framework for its validation based on established analytical standards, and compares its performance characteristics against benchmark techniques such as Flame Atomic Absorption Spectrometry (FAAS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Reagent: Principle of Action and Rationale

This compound is a chelating agent specifically designed for complexing with metal ions. Its efficacy in copper quantification stems from its molecular structure, which features two key functional groups: the thiol (-SH) from the mercaptobenzoyl group and the hydrazide (-CO-NH-NH-CO-) linker.

Proposed Mechanism of Chelation: The thiol groups provide soft donor sulfur atoms, which have a high affinity for the soft acid character of copper ions (Cu²⁺). Simultaneously, the nitrogen and oxygen atoms in the hydrazide backbone act as hard donors. This combination allows the ligand to form a highly stable, pincer-like coordination complex with a copper ion. This complexation event alters the electronic configuration of the molecule, leading to the formation of a distinct chromophore that absorbs light in the visible spectrum. The intensity of the resulting color is directly proportional to the concentration of copper in the sample, a principle governed by the Beer-Lambert law. This stable complex formation is crucial for a sensitive and selective spectrophotometric assay.

Method Validation Framework

A robust analytical method is one that has been rigorously validated to ensure its performance is reliable and fit for its intended purpose. The validation of the this compound method should be conducted following guidelines such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:
  • Specificity and Selectivity: The ability of the method to measure the analyte of interest (copper) in the presence of other components. This is tested by introducing other common metal ions (e.g., Zn²⁺, Fe³⁺, Ni²⁺, Mn²⁺) into the sample matrix to observe any interference. The unique coordination chemistry of copper with the thiol-hydrazide ligand is expected to provide high selectivity.[1]

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by preparing a series of standards and plotting absorbance versus concentration to generate a calibration curve. A correlation coefficient (R²) close to 1.0 indicates excellent linearity.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed through spike-and-recovery studies, where a known quantity of copper is added to a sample matrix and the percentage recovery is calculated. High recovery percentages (e.g., 98-102%) indicate an accurate method.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same operator and equipment.

    • Intermediate Precision: Variation within the same laboratory but on different days, with different analysts, or on different equipment. An RSD of less than 2% is generally considered excellent.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a ratio of 10:1. These parameters define the sensitivity of the method.

Experimental Protocol: Spectrophotometric Quantification of Copper

This section provides a detailed workflow for the quantification of copper using this compound. The protocol is designed as a self-validating system, incorporating steps for calibration and control.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reagent Solution: Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO). p2 Prepare Buffer Solution: Select buffer to maintain optimal pH (e.g., pH 7 Britton-Robinson buffer). p3 Prepare Copper Standards: Create a series of known Cu²⁺ concentrations for calibration curve. p4 Prepare Sample: Dissolve/dilute sample in an appropriate solvent. Perform acid digestion if matrix is complex. r1 Mix Sample/Standard with Reagent: Add a precise volume of reagent and buffer to an aliquot of the sample or standard. p4->r1 r2 Incubate: Allow the mixture to stand for a defined period at a specific temperature for full color development. r1->r2 r3 Measure Absorbance: Use a spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax). r2->r3 a1 Generate Calibration Curve: Plot Absorbance vs. Concentration for standards. Perform linear regression. r3->a1 a2 Calculate Sample Concentration: Interpolate the absorbance of the unknown sample from the calibration curve. a1->a2 G start Start: Need to Quantify Copper q1 Is the sample matrix complex (e.g., tissue digest, serum)? start->q1 q2 Is very high sensitivity (sub-µg/mL) required? q1->q2 No m1 Use FAAS or ICP-MS (High specificity, handles complex matrices) q1->m1 Yes q3 Is high sample throughput and low cost a priority? q2->q3 No m2 Use RP-HPLC or ETAAS (High sensitivity and specificity) q2->m2 Yes m3 Use this compound Method (Rapid, cost-effective) q3->m3 Yes m4 Consider FAAS (Good balance of performance and cost) q3->m4 No

Sources

A Comparative Guide to N,N'-Bis(2-mercaptobenzoyl)hydrazide and Dithizone for Selective Metal Ion Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical pursuit of selective metal ion removal and detection, researchers are constantly seeking highly effective and selective chelating agents. This guide provides an in-depth technical comparison of two prominent sulfur-containing organic compounds: N,N'-Bis(2-mercaptobenzoyl)hydrazide (BMBH) and Dithizone (diphenylthiocarbazone). While dithizone is a well-established and widely utilized reagent, BMBH represents a potentially powerful, albeit less studied, alternative. This document will delve into their respective chemical properties, mechanisms of metal chelation, and performance in selective metal ion adsorption, supported by available experimental insights and established analytical protocols.

Introduction: The Quest for Selective Metal Ion Chelation

The presence of heavy metal ions in environmental and biological systems poses significant risks due to their toxicity and bioaccumulation.[1] Effective removal and sensitive detection of these ions are paramount in fields ranging from environmental remediation to drug development. The primary challenge lies in achieving high selectivity for target metal ions in complex matrices. This necessitates the use of chelating agents, organic molecules capable of forming stable, coordinate bonds with metal ions. The selectivity of a chelating agent is dictated by the nature of its donor atoms, the stereochemistry of the resulting complex, and the influence of experimental conditions such as pH.[2]

This guide focuses on two such agents that employ "soft" sulfur donor atoms, known to exhibit high affinity for soft Lewis acid metal ions like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).

Unveiling the Contenders: Chemical Structure and Properties

A fundamental understanding of the molecular structure of BMBH and dithizone is crucial to appreciating their chelation behavior.

This compound (BMBH)

BMBH is a symmetrical molecule featuring two mercaptobenzoyl groups linked by a hydrazine bridge. Its structure boasts a multiplicity of potential donor atoms: two thiol (-SH) sulfur atoms, two amide (=O) oxygen atoms, and two hydrazine (-NH-) nitrogen atoms. The thiol groups are anticipated to be the primary sites for coordination with soft metal ions. The presence of multiple binding sites suggests the potential for forming stable, multi-dentate chelate complexes.

Dithizone

Dithizone, or diphenylthiocarbazone, is a well-characterized chelating agent that has been a staple in analytical chemistry for decades.[3] It exists in a tautomeric equilibrium between a thione and an enol form. The molecule contains both sulfur and nitrogen atoms that can participate in metal chelation. Dithizone is known to form intensely colored complexes with a variety of heavy metal ions, a property that has been extensively exploited in spectrophotometric analysis.[3]

Chemical_Structures cluster_BMBH This compound (BMBH) cluster_Dithizone Dithizone BMBH BMBH Structure Dithizone Dithizone Structure

Figure 1: Chemical structures of BMBH and Dithizone.

Mechanism of Metal Ion Chelation: A Tale of Two Ligands

The mode of interaction with metal ions is a key differentiator between BMBH and dithizone.

BMBH: A Polydentate Embrace

The BMBH molecule, with its array of donor atoms, can act as a multidentate ligand. The primary binding is expected to occur through the deprotonated thiol groups (-S⁻), forming strong covalent bonds with soft metal ions. The adjacent amide and hydrazine groups can also participate in coordination, leading to the formation of stable five- or six-membered chelate rings. This multidentate chelation is entropically favored and contributes to the high stability of the resulting metal complexes.

G cluster_BMBH BMBH Chelation BMBH BMBH Complex BMBH-Metal Complex BMBH->Complex Chelation Metal Metal Ion (M²⁺) Metal->Complex

Figure 2: Chelation of a metal ion by BMBH.

Dithizone: A Versatile Bidentate Grip

Dithizone typically acts as a bidentate ligand, coordinating to metal ions through one sulfur and one nitrogen atom.[4] The formation of dithizonate complexes is highly pH-dependent. In acidic solutions, dithizone can selectively extract certain metals, while in basic solutions, it reacts with a broader range of metal ions.[3] The intense color of the metal dithizonate complexes is due to charge-transfer transitions within the molecule and is the basis for its widespread use in colorimetric analysis.

G cluster_Dithizone Dithizone Chelation Dithizone Dithizone Complex Dithizone-Metal Complex Dithizone->Complex Chelation Metal Metal Ion (M²⁺) Metal->Complex

Figure 3: Chelation of a metal ion by Dithizone.

Performance in Selective Metal Ion Adsorption: A Comparative Analysis

While direct comparative experimental data between BMBH and dithizone is scarce in the literature, we can infer and compare their potential performance based on the properties of their functional groups and studies on analogous compounds.

Adsorption Capacity

Chelating AgentFunctional GroupsExpected Adsorption CapacitySupporting Rationale
BMBH Two Thiol (-SH), Two Amide (C=O), Two Hydrazine (-NH-NH-)Potentially HighThe presence of two primary binding sites (thiol groups) per molecule suggests a high molar binding ratio. Thiol-functionalized adsorbents are known for their high capacity for heavy metals like Hg(II), Pb(II), and Cd(II).[5][6]
Dithizone Thione (C=S), Azo (-N=N-), Amine (-NH-)Moderate to HighDithizone forms 1:1 or 1:2 metal-ligand complexes. When immobilized on solid supports, it demonstrates significant adsorption capacities for various heavy metal ions.[7][8]

Selectivity

The selectivity of a chelating agent is paramount for its practical application. Both BMBH and dithizone, with their sulfur donor atoms, are expected to exhibit a preference for soft heavy metal ions according to Hard and Soft Acid and Base (HSAB) theory.

Chelating AgentExpected Selectivity OrderRationale
BMBH Hg²⁺ > Pb²⁺ > Cd²⁺ > Cu²⁺ > Zn²⁺The high affinity of thiol groups for mercury is well-documented.[9] The presence of multiple donor atoms may allow for fine-tuning of selectivity based on the ionic radius and coordination geometry of the metal ion.
Dithizone Pb²⁺ > Cd²⁺ > Zn²⁺The selectivity of dithizone is highly dependent on pH. By carefully controlling the pH of the solution, selective extraction of different metal ions can be achieved.[3]

Influence of pH

The pH of the aqueous solution is a critical parameter that influences the surface charge of the adsorbent and the speciation of the metal ions.

  • BMBH : The thiol groups of BMBH are acidic and will deprotonate at higher pH values, increasing the availability of the negatively charged thiolate groups for metal binding. Therefore, the adsorption of metal ions by BMBH is expected to increase with increasing pH until the point where metal hydroxides begin to precipitate.

  • Dithizone : The extraction of metal ions with dithizone is highly pH-dependent, with optimal pH ranges varying for different metals.[3][10] This property is often exploited for the selective separation and determination of metal ions.

Experimental Protocols: A Guide to Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for evaluating the metal ion adsorption performance of these chelating agents.

Protocol 1: Synthesis of this compound (BMBH)

This protocol is based on general methods for the synthesis of N,N'-diacylhydrazines from carboxylic acids and hydrazine.[11][12]

  • Activation of 2-mercaptobenzoic acid: Convert 2-mercaptobenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) under anhydrous conditions. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction with hydrazine: Slowly add a solution of hydrazine hydrate in an appropriate solvent to the freshly prepared 2-mercaptobenzoyl chloride solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Isolation and purification: The resulting precipitate of BMBH is collected by filtration, washed with water and a suitable organic solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure and purity of the synthesized BMBH using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

G A 2-Mercaptobenzoic Acid C 2-Mercaptobenzoyl Chloride A->C Activation B Thionyl Chloride B->C E This compound (BMBH) C->E Condensation D Hydrazine Hydrate D->E

Figure 4: Synthetic workflow for this compound (BMBH).

Protocol 2: Preparation of Dithizone-Impregnated Adsorbent

This protocol describes a general method for immobilizing dithizone onto a solid support, enhancing its applicability for solid-phase extraction.[7][8]

  • Support preparation: Choose a suitable solid support with a high surface area, such as silica gel, activated carbon, or a polymeric resin. Activate the support by washing with acid and then deionized water, followed by drying.

  • Dithizone solution: Prepare a solution of dithizone in an appropriate organic solvent (e.g., chloroform or carbon tetrachloride).

  • Impregnation: Add the activated solid support to the dithizone solution and stir or shake the mixture for a specified period to allow for the adsorption and impregnation of dithizone onto the support surface.

  • Washing and drying: After impregnation, filter the solid material and wash it with the pure solvent to remove any excess, non-adhered dithizone. Dry the dithizone-impregnated adsorbent under vacuum.

Protocol 3: Batch Adsorption Experiments

This general protocol can be adapted to evaluate the adsorption performance of both BMBH and dithizone-based adsorbents.

  • Preparation of metal ion solutions: Prepare stock solutions of the desired metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, Zn²⁺) from their nitrate or chloride salts. Prepare working solutions of known concentrations by diluting the stock solutions.

  • Adsorption study:

    • Place a known amount of the adsorbent (BMBH or dithizone-impregnated material) into a series of flasks.

    • Add a fixed volume of the metal ion solution of a specific concentration to each flask.

    • Adjust the pH of the solutions to the desired value using dilute acid or base.

    • Agitate the flasks at a constant temperature for a predetermined period to reach equilibrium.

  • Analysis:

    • After equilibration, separate the adsorbent from the solution by filtration or centrifugation.

    • Determine the final concentration of the metal ion in the supernatant using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of adsorption capacity: Calculate the amount of metal ion adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

G A Prepare Metal Ion Solutions B Add Adsorbent A->B C Adjust pH B->C D Agitate to Equilibrium C->D E Separate Adsorbent D->E F Analyze Supernatant E->F G Calculate Adsorption Capacity F->G

Figure 5: Experimental workflow for batch adsorption studies.

Conclusion and Future Perspectives

This guide provides a comparative overview of this compound (BMBH) and dithizone as chelating agents for selective metal ion adsorption. Dithizone is a well-established reagent with a vast body of literature supporting its use, particularly its pH-dependent selectivity. BMBH, on the other hand, is a less explored but promising candidate due to its multiple thiol and other donor groups, which suggest a high potential for strong and selective binding of heavy metal ions.

The lack of direct comparative studies highlights a significant research gap. Future work should focus on the synthesis and thorough experimental evaluation of BMBH's adsorption performance for a range of heavy metal ions under various conditions. Direct, side-by-side comparisons with dithizone using standardized protocols are essential to definitively establish the relative merits of BMBH. Such studies will be invaluable for researchers seeking to develop more effective and selective materials for environmental remediation and analytical applications.

References

  • Extraction of Heavy Metals using Dithizone Method on Seawater. (URL: [Link])

  • Dithizone-modified nanoporous fructose as a novel sorbent for solid-phase extraction of ultra-trace levels of heavy metals. (URL: [Link])

  • Removal of Heavy Metal Ions from Water and Wastewaters by Sulfur-Containing Precipitation Agents. (URL: [Link])

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. (URL: [Link])

  • Efficient removal of Pb(II) and Hg(II) ions from aqueous solution by amine and thiol modified activated carbon. (URL: [Link])

  • Sorption of Trace Heavy Metals by Thiol Containing Chelating Resins. (URL: [Link])

  • Studies with Dithizone: The extraction of Thallium(III). (URL: [Link])

  • Dithizone-Immobilized Nickel Slag for Removing Lead (II) Ion. (URL: [Link])

  • Efficient removal of Cd2+ and Pb2+ from aqueous solution with amino- and thiol-functionalized activated carbon: Isotherm and kinetics modeling. (URL: [Link])

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (URL: [Link])

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (URL: [Link])

  • Surface functional groups of carbon-based adsorbents and their roles in the removal of heavy metals from aqueous solutions: A critical review. (URL: [Link])

  • Preparation method of N, N' -diacetyl hydrazine. (URL: )
  • Functional groups and adsorption selectivity order of metals comprising chelating resins. (URL: [Link])

  • Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. (URL: [Link])

  • Selective interactions among heavy metal ions and sulphur groups in covalent organic polymer suspended in water. (URL: [Link])

  • The evaluation of the dithizone performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions. (URL: [Link])

  • EGTA-Modified Cotton Fiber Adsorbents for the Removal of Cd2+, Pb2+, and Hg2+ from Chinese Herb Extracts. (URL: [Link])

  • Highly Effective Adsorption of Heavy Metal Ions by a Thiol-Functionalized Magnesium Phyllosilicate Clay. (URL: [Link])

  • DETERMINATION OF LEAD BY DITHIZONE IN A SINGLE PHASE WATER–ACETONE SYSTEM. (URL: [Link])

  • Removal of Pb2+ and Cd2+ from aqueous solution using thiol-functionalized multi-walled carbon nanotubes as adsorbents. (URL: [Link])

  • Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. (URL: [Link])

  • The Effect of Amine-Functional Group on Heavy Metal Ion Detection of a Cu-Based Metal-Organic Framework. (URL: [Link])

  • the evaluation of the dithizone performance as a complexing reagent for supercritical co2 extraction of heavy metals. (URL: [Link])

  • Removal of Pb2+ and Cd2+ from aqueous solution using thiol-functionalized multi-walled carbon nanotubes as adsorbents. (URL: [Link])

  • Chitosan-Based Biosorption: A Sustainable Approach for Heavy Metal Removal from Wastewater. (URL: [Link])

  • Dithizone modified graphene oxide nanosheet as a sorbent for pre-concentration and determination of cadmium and lead ions in food. (URL: [Link])

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (URL: [Link])

  • Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water. (URL: [Link])

  • Hydrazine synthesis by N-N coupling. (URL: [Link])

  • Isolation/Modification/Labeling. (URL: [Link])

  • Bioinspired Improvement of Lignocellulosic Bio-Based Materials Against Fire and Fungi—A Comprehensive Review. (URL: [Link])

  • Profiling Heparan Sulfate‐Heavy Metal Ions Interaction Using Electrochemical Techniques. (URL: [Link])

  • Heavy Metal Toxicity: An Update of Chelating Therapeutic Strategies. (URL: [Link])

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A Researcher's Guide to Navigating Cation Cross-Reactivity of N,N'-Bis(2-mercaptobenzoyl)hydrazide: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise interaction of a molecule with its intended target is paramount. When employing chelating agents such as N,N'-Bis(2-mercaptobenzoyl)hydrazide, a thorough understanding of its binding profile with a spectrum of cations is not just advantageous, it is critical for the validation of any analytical method or the development of a targeted therapeutic. While comprehensive cross-reactivity studies for this compound are not extensively documented in publicly accessible literature, this guide provides a foundational understanding of its anticipated behavior based on established chemical principles and offers a robust experimental framework for its systematic evaluation.

The Chemical Rationale: Predicting Cation Affinity

This compound is a multifaceted ligand, possessing several potential coordination sites. Its interaction with metal cations is primarily governed by the presence of soft donor atoms, namely sulfur from the mercapto groups and nitrogen and oxygen from the hydrazide moieties.

According to the principles of Hard and Soft Acids and Bases (HSAB) theory, "soft" acids (cations) preferentially bind to "soft" bases (donor atoms). The sulfur atoms in the mercapto groups are classic soft bases. This chemical characteristic strongly suggests a high affinity for soft and borderline metal cations.

Anticipated High-Affinity Cations (Soft Acids):

  • Heavy Metals: Expect strong complexation with cations such as Mercury (Hg²⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺). The thiol groups are excellent ligands for these toxic heavy metals.

  • Transition Metals: A significant interaction is also predicted with transition metals like Copper (Cu²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), and Silver (Ag⁺).

Potential for Moderate Interaction (Borderline Acids):

  • Cations such as Iron (Fe²⁺/Fe³⁺), Cobalt (Co²⁺), and Manganese (Mn²⁺) may also form complexes, although potentially with lower stability constants compared to the softer cations.

Likely Low Affinity (Hard Acids):

  • Alkali and alkaline earth metals, including Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺), are hard acids and are not expected to form stable complexes with this predominantly soft ligand under typical conditions.

A General Protocol for the Systematic Evaluation of Crosse-Reactivity

The following experimental workflow provides a self-validating system for assessing the selectivity of this compound. The causality behind each step is explained to ensure methodological robustness.

Preparation of Reagents
  • Stock Solution of this compound: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to its likely poor aqueous solubility. The choice of solvent is critical to ensure the ligand remains fully solvated.

  • Stock Solutions of Cations: Prepare individual stock solutions (e.g., 100 mM) of various metal salts (chlorides or nitrates are often suitable) in deionized water. The cations to be tested should include a wide range from soft, borderline, and hard acids.

  • Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9). The pH of the medium can significantly influence the protonation state of the ligand and thus its chelating ability.

Spectrophotometric Analysis

UV-Vis spectrophotometry is a readily accessible and informative method to study chelation, as the formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity.

  • Determination of Optimal Wavelength:

    • To a solution of the ligand in the chosen buffer, add a specific cation of interest (e.g., a primary target cation for which the ligand might be used).

    • Scan the UV-Vis spectrum (e.g., from 200 to 800 nm) to identify the λmax of the resulting complex.

    • Repeat this for a few key cations to observe if different complexes have distinct spectra.

  • Cross-Reactivity Assay:

    • In a series of cuvettes, place a fixed concentration of this compound.

    • To each cuvette, add one of the test cations at a concentration equimolar to the ligand.

    • Measure the absorbance at the predetermined optimal wavelength for the primary target cation.

    • A significant change in absorbance in the presence of a cation indicates cross-reactivity.

Interference Studies

This part of the protocol is crucial for quantitative applications, such as the determination of a specific target cation in a mixture.

  • Prepare a series of solutions containing a fixed concentration of the primary target cation and the ligand.

  • To these solutions, add increasing concentrations of a potentially interfering cation (e.g., from 1-fold to 1000-fold molar excess).

  • Measure the absorbance at the analytical wavelength.

  • The tolerance limit for an interfering ion is typically defined as the concentration that causes an error of ±5% in the determination of the primary cation.

Data Presentation: A Framework for Your Findings

The results of the cross-reactivity and interference studies should be tabulated for clear comparison. The following table serves as a template for organizing your experimental data.

Cation TestedMolar Ratio (Cation:Ligand)pHObserved ΔAbsorbanceCalculated % InterferenceTolerance Limit
Cu²⁺1:17.0
Pb²⁺1:17.0
Cd²⁺1:17.0
Zn²⁺1:17.0
Ni²⁺1:17.0
Fe³⁺1:17.0
Ca²⁺1:17.0
Mg²⁺1:17.0
Na⁺1:17.0
K⁺1:17.0

Visualizing the Experimental Workflow

The logical flow of a cross-reactivity study can be represented by the following diagram.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation reagent_prep Reagent Preparation (Ligand, Cations, Buffers) wavelength_det Determine Optimal Wavelength (λmax) for Primary Cation Complex reagent_prep->wavelength_det Establish baseline cross_react_assay Cross-Reactivity Assay (Equimolar Cations) wavelength_det->cross_react_assay Use determined λmax interference_study Interference Study (Excess of Other Cations) wavelength_det->interference_study Use determined λmax data_table Tabulate Absorbance Data & Calculate % Interference cross_react_assay->data_table Record initial findings interference_study->data_table Provide quantitative data conclusion Determine Selectivity Profile & Tolerance Limits data_table->conclusion Synthesize results

Caption: Workflow for assessing cation cross-reactivity.

Comparative Landscape: Alternative Chelating Agents

It is instructive to consider the selectivity profile of this compound in the context of other well-established chelating agents.

  • EDTA (Ethylenediaminetetraacetic acid): A classic and widely used chelating agent, EDTA is a non-selective ligand that forms stable complexes with a vast number of di- and trivalent cations. Its utility often relies on the use of masking agents or pH control to achieve some degree of selectivity.

  • Dithizone: This is a well-known colorimetric reagent for heavy metals like lead, mercury, and cadmium. It is a soft ligand and thus shows good selectivity for these soft cations over harder ones.

  • 1,10-Phenanthroline: This ligand is highly selective for iron(II), forming a deeply colored complex that is the basis for a common analytical method for iron determination.

Based on its chemical structure, this compound is anticipated to exhibit a selectivity profile that is broader than highly specific reagents like 1,10-phenanthroline but likely more selective towards soft heavy metals than a universal chelator like EDTA.

Conclusion

While the definitive, quantitative cross-reactivity profile of this compound awaits exhaustive experimental validation, a robust predictive framework can be established based on fundamental chemical principles. The inherent "softness" of its sulfur and nitrogen donor atoms points towards a pronounced affinity for heavy and transition metal cations. For researchers aiming to utilize this compound, the provided experimental protocol offers a clear and logical pathway to systematically elucidate its selectivity and interference characteristics. Such a rigorous approach is indispensable for the development of reliable analytical methods and for advancing our understanding of the coordination chemistry of this promising ligand.

References

  • General Principles of Chelation and HSAB Theory: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Analytical Applications of Hydrazones: A comprehensive review on analytical applications of hydrazone derivatives. (2022). RSC Advances, 12(33), 21259-21293. [Link]

  • Spectrophotometric Determination of Metal Ions: Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. (2022). ResearchGate. [Link]

  • Interference Studies in Analytical Chemistry: A green and economical method designed for detection of cobalt ions utilizing benzohydrazide as reagent. (2021). ResearchGate. [Link]

A Comparative Guide to the Performance Evaluation of N,N'-Bis(2-mercaptobenzoyl)hydrazide in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and quality control, the validation of measurement methods is paramount to ensuring the accuracy and reliability of results. Certified Reference Materials (CRMs) serve as the bedrock of this validation process, providing a benchmark against which the performance of analytical methods and instruments can be gauged.[1][2][3] The accuracy of these measurements often hinges on the selectivity and sensitivity of the chemical reagents used. This guide provides an in-depth comparative analysis of N,N'-Bis(2-mercaptobenzoyl)hydrazide, a potentially valuable chelating agent, against established alternatives for the determination of metal ions in CRMs.

The Role of Chelating Agents in CRM Analysis

Certified Reference Materials are meticulously characterized materials with known and certified properties, used to calibrate instruments and validate analytical methods.[3][4][5] The determination of trace metal content in CRMs, particularly in matrices like alloys, food, or environmental samples, often requires the use of chromogenic chelating agents. These agents form stable, colored complexes with metal ions, allowing for their quantification using spectrophotometry. The choice of chelating agent is critical and is dictated by factors such as selectivity, sensitivity, stability of the complex, and the pH range of the reaction.

This compound: A Promising Candidate

This compound is a member of the hydrazone family of organic compounds, which are known for their diverse analytical applications, including the detection and quantification of metal ions.[6][7] The structure of this compound, featuring two mercaptobenzoyl groups linked by a hydrazine bridge, suggests a strong potential for chelation. The presence of sulfur and nitrogen atoms as donor ligands allows for the formation of stable, colored complexes with various transition metal ions.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate. The resulting molecule possesses a flexible structure that can coordinate with a metal ion in a tetradentate fashion, leading to the formation of a stable chelate ring.

Established Alternatives for Metal Ion Determination

For a comprehensive evaluation, the performance of this compound must be compared against well-established and widely used chelating agents. This guide focuses on two such alternatives: Sodium Diethyldithiocarbamate and Dithizone.

Sodium Diethyldithiocarbamate (NaDDC)

Sodium Diethyldithiocarbamate is a versatile and widely used reagent for the spectrophotometric determination of copper and other metal ions.[1][8][9] It reacts with copper ions (Cu²⁺) to form a yellow-colored copper-diethyldithiocarbamate complex, which can be extracted into an organic solvent for measurement.

Experimental Protocol for Copper Determination using NaDDC:

  • Sample Preparation: Accurately weigh a known amount of the CRM and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the metal ions into solution.

  • pH Adjustment: Adjust the pH of the resulting solution to the optimal range for complex formation (typically around pH 7-9).

  • Complexation: Add a solution of Sodium Diethyldithiocarbamate to the sample solution to form the copper-DDC complex.

  • Extraction: Extract the colored complex into an organic solvent such as chloroform or carbon tetrachloride.

  • Spectrophotometric Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (around 480 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of copper in the sample by comparing its absorbance to a calibration curve prepared from standard copper solutions.

Dithizone (Diphenylthiocarbazone)

Dithizone is a highly sensitive and selective organic reagent used for the determination of trace amounts of heavy metals, including lead, zinc, cadmium, and mercury.[5][10] It forms intensely colored, water-insoluble complexes with these metal ions that are soluble in organic solvents.

Experimental Protocol for Heavy Metal Determination using Dithizone:

  • Sample Preparation: Prepare the sample solution as described for the NaDDC method.

  • pH Control: Carefully control the pH of the aqueous solution to achieve selectivity for the target metal ion.

  • Complexation and Extraction: Shake the sample solution with a solution of dithizone in an immiscible organic solvent (e.g., chloroform or carbon tetrachloride). The metal-dithizonate complex will form and partition into the organic phase.

  • Spectrophotometric Measurement: Measure the absorbance of the colored organic extract at the specific wavelength of maximum absorbance for the metal complex being determined.

  • Quantification: Quantify the metal concentration using a calibration curve prepared with known standards.

Performance Comparison

The following table summarizes the key performance characteristics of Sodium Diethyldithiocarbamate and Dithizone for the determination of copper. While specific experimental data for this compound is not yet widely available in the literature, its expected performance can be inferred from the properties of related hydrazone and mercapto compounds.

FeatureSodium Diethyldithiocarbamate (for Cu²⁺)Dithizone (for various heavy metals)This compound (Expected)
Wavelength of Max. Absorbance (λmax) ~480 nm[1]Varies with metal (e.g., ~520 nm for Pb²⁺)Expected in the visible region due to complex formation
Selectivity Good for copper, but can be interfered by other metals like nickel and cobalt.[3]Selectivity is achieved by careful pH control and the use of masking agents.[5]The presence of multiple donor atoms (S, N) may offer good selectivity for certain transition metals.
Sensitivity High sensitivity for trace copper determination.Very high sensitivity, suitable for trace and ultra-trace analysis.[5]Potentially high sensitivity due to the formation of a stable, colored chelate.
pH Range Typically neutral to slightly alkaline.[1]pH-dependent, allowing for selective extraction.[2][10]The optimal pH will depend on the specific metal ion being determined.
Interferences Nickel, cobalt, iron, and other transition metals can interfere.[3]Many metal ions can form complexes, requiring the use of masking agents.[5]Likely to be interfered by other transition metals that can form stable complexes.
Environmental Friendliness The use of organic solvents for extraction raises environmental concerns.The use of chloroform or carbon tetrachloride is a significant environmental drawback.If extraction into organic solvents is required, similar environmental concerns would apply.

Visualizing the Process

Chemical Structures:

cluster_0 This compound cluster_1 Sodium Diethyldithiocarbamate cluster_2 Dithizone A C₁₄H₁₂N₂O₂S₂ B C₅H₁₀NNaS₂ C C₁₃H₁₂N₄S

Caption: Chemical structures of the chelating agents.

Chelation Reaction Workflow:

A Metal Ion in CRM Sample B Add Chelating Agent Solution A->B C Formation of Colored Metal-Chelate Complex B->C D Spectrophotometric Measurement C->D E Quantification D->E

Caption: General workflow for metal determination using a chelating agent.

Discussion and Future Outlook

This compound presents itself as a compelling candidate for the spectrophotometric determination of metal ions in certified reference materials. Its molecular structure, rich in electron-donating sulfur and nitrogen atoms, is conducive to the formation of stable and likely colored complexes with transition metals. The potential for this reagent to act as a tetradentate ligand could impart a high degree of stability to the resulting chelate, which is a desirable characteristic for a reliable analytical method.

Compared to the established reagents, this compound may offer advantages in terms of selectivity due to its more complex structure. However, this needs to be experimentally verified. A significant area for future research would be to conduct a thorough investigation into the performance of this compound for the determination of a range of metal ions. This would involve determining its molar absorptivity, the linear range of its calibration curve, its limit of detection, and a comprehensive study of potential interferences from other ions commonly found in various CRM matrices.

Furthermore, exploring the possibility of carrying out the analysis in aqueous media without the need for extraction into organic solvents would be a significant step towards developing a more environmentally friendly analytical method. The development of "greener" analytical procedures is a growing trend in chemistry, and reagents like this compound could play a role in this transition.[4][11]

References

  • Wikipedia. Certified reference materials. [Link]

  • ARO Scientific. Method validation using Certified Reference Materials (CRMs). [Link]

  • Taylor & Francis. Certified reference materials – Knowledge and References. [Link]

  • Controllab. Certified Reference Material (CRM): benefits for the analytical routine. [Link]

  • IT Tech. Understanding certified reference materials (CRMs). [Link]

  • MDPI. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]

  • DigitalCommons@UNO. Spectrophotometric and colorimetic methodology to detect and quantify hydrazide based chemotherapeutic drugs. [Link]

  • ResearchGate. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. [Link]

  • PubMed. "USE OF SODIUM DIETHYLDITHIOCARBAMATE IN THE DETERMINATION OF MINUTE AMOUNTS OF COPPER". [Link]

  • RSC Publishing. The Determination of Copper with Sodium Diethyldithiocarbamate in the presence of Nickel and Other Interfering Elements. [Link]

  • RAD Proceedings. THE EVALUATION OF THE DITHIZONE PERFORMANCE AS A COMPLEXING REAGENT FOR SUPERCRITICAL CO2 EXTRACTION OF HEAVY METALS FROM AQUEOU. [Link]

  • DergiPark. Extraction of Heavy Metals using Dithizone Method on Seawater. [Link]

  • Internet Archive. DETERMINATION OF TRACES OF HEAVY METALS IN SEA WATER BY MEANS OF DITHIZONE. [Link]

  • INIS-IAEA. Spectrophotometric Determination Of some metal ions using Hydrazones. [Link]

  • ResearchGate. Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. [Link]

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A Comparative Guide to Hydrazide-Based Sensors for Ultrasensitive Mercury Detection

Author: BenchChem Technical Support Team. Date: February 2026

The pervasive and insidious nature of mercury (Hg) as an environmental toxin necessitates the development of robust, sensitive, and selective detection methods.[1] As a global pollutant, mercury poses significant risks to ecosystems and human health, bioaccumulating in the food chain and causing severe neurological and renal damage.[2][3] The World Health Organization (WHO) and the US Environmental Protection Agency (EPA) have set the maximum allowable limit for mercury ions (Hg²⁺) in drinking water at extremely low levels, typically around 2 ppb (10 nM), highlighting the critical need for analytical tools capable of measuring trace amounts.[3][4]

Among the various analytical techniques, fluorescent and colorimetric chemosensors have garnered substantial attention for their operational simplicity, high sensitivity, and potential for real-time, on-site analysis.[5] Within this class, hydrazide-based sensors have emerged as a particularly effective and versatile scaffold for detecting Hg²⁺. This guide provides a comprehensive comparison of different hydrazide-based sensors, delving into their sensing mechanisms, performance metrics, and the experimental rationale behind their design and application.

The Chemistry of Detection: Hydrazide Scaffolds

Hydrazide derivatives, particularly those coupled with fluorophores like rhodamine and fluorescein, form the basis of many highly effective "turn-on" sensors for mercury. The core detection mechanism often relies on a Hg²⁺-triggered irreversible chemical transformation that converts a non-fluorescent and colorless probe into a highly fluorescent and colored species.

Spirolactam Ring-Opening Mechanism

The most prevalent mechanism in rhodamine and fluorescein-based hydrazide sensors is the mercury-promoted hydrolysis and subsequent opening of a non-fluorescent spirolactam ring.[6][7][8] In its native state, the sensor exists in a closed-ring spirolactam form, which is colorless and non-fluorescent. The introduction of Hg²⁺ ions catalyzes the hydrolysis of the hydrazide group, leading to the opening of the spirolactam ring. This structural change restores the conjugated π-electron system of the dye, resulting in a dramatic increase in fluorescence intensity and a visible color change.[4][9]

This "turn-on" response is highly desirable as it minimizes background signal and enhances detection sensitivity. The high affinity of mercury for the nitrogen and oxygen atoms in the hydrazide moiety facilitates this selective reaction.[9][10]

G cluster_0 Sensing Mechanism Probe_Off Hydrazide Sensor (Spirolactam Form) Colorless & Non-Fluorescent Probe_On Open-Ring Form (Restored Conjugation) Colored & Fluorescent Probe_Off->Probe_On  Ring-Opening  Hydrolysis Hg_ion Hg²⁺ Ion Hg_ion->Probe_Off

Caption: General mechanism of a spirolactam-based hydrazide sensor for Hg²⁺.

Schiff Base Coordination

Another important category involves hydrazide-based Schiff bases. These sensors operate through a coordination mechanism. The lone pair electrons on the imine nitrogen (-C=N-) and carbonyl oxygen (-C=O) of the hydrazone backbone act as binding sites for Hg²⁺ ions.[10][11] This coordination alters the electronic properties of the molecule, leading to a detectable change in its absorption (colorimetric) or emission (fluorometric) spectrum. The selectivity arises from the specific coordination geometry and affinity that Hg²⁺ has for these donor atoms compared to other metal ions.[11]

Performance Comparison of Hydrazide-Based Mercury Sensors

The efficacy of a chemosensor is defined by several key parameters, most notably its limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. The following table summarizes the performance of various recently developed hydrazide-based sensors for Hg²⁺.

Sensor Name/TypeSensing ModalityLimit of Detection (LOD)Solvent System/MediumReference
Rhodamine 6G Hydrazide (R6GH)Fluorescent & Colorimetric2.5 x 10⁻² µM (25 nM)Acetonitrile[9]
Rhodamine B Hydrazide Derivative (G1)Fluorescent & Colorimetric6.09 x 10⁻⁷ M (0.609 µM)DMSO/H₂O (2:8, v/v)[4]
Rhodamine B Hydrazide Derivative (SD)Fluorescent & Colorimetric2.71 x 10⁻⁷ M (0.271 µM)DMSO/H₂O (1:9, v/v)[12]
Fluorescein Hydrazide (FH)Fluorescent & Colorimetric~10⁻⁷ M (0.1 µM)Ethanol/HEPES (1:1, v/v)[13]
2,7-Dichlorofluorescein HydrazideFluorescent & Colorimetric0.042 ng/mL (~0.21 nM)Alkaline Medium[8]
Conjugated Schiff Base (DAP)Colorimetric0.11 µMAqueous Solution[11][14]
Isatin Hydrazone (H1)Colorimetric1.8 µMEthanol[10]
1-(1-pyrenecarboxaldehyde)-thiocarbohydrazoneFluorescent2.52 x 10⁻⁸ M (25.2 nM)Not Specified[15]
Coumarin-based Hydrazide (HCDC)Fluorescent0.3 nMAqueous Solution (HEPES buffer)[2]

Note: The choice of solvent is a critical experimental parameter. While many sensors are first developed in organic solvents like acetonitrile or DMSO, their practical application often requires high performance in aqueous media to be relevant for environmental and biological samples. The use of co-solvents or buffers is a common strategy to achieve this.[4][12]

Experimental Protocol: A Representative Workflow

To provide a practical context, this section outlines a generalized, step-by-step methodology for the evaluation of a hydrazide-based sensor, using the Rhodamine 6G Hydrazide (R6GH) as a representative example.[9] This protocol is designed to be self-validating by incorporating standard analytical procedures for determining sensitivity and selectivity.

G cluster_workflow Experimental Workflow A Step 1: Reagent Preparation - Prepare 1.0 mM stock of R6GH in ACN - Prepare Hg²⁺ stock (e.g., 1.0 mM from HgCl₂) - Prepare stocks of interfering ions B Step 2: Assay Preparation - Dilute R6GH stock to 20 µM in ACN - Aliquot into cuvettes or microplate wells A->B F Step 6: Selectivity Study - Add other metal ions to R6GH solution - Compare response to that of Hg²⁺ A->F C Step 3: Titration Experiment - Add increasing concentrations of Hg²⁺ (e.g., 0 to 30 µM final concentration) - Incubate for 10 min at room temperature B->C D Step 4: Spectroscopic Measurement - Record UV-Vis spectra (e.g., 400-700 nm) - Record Fluorescence spectra (e.g., Ex: ~530 nm, Em: ~556 nm) C->D E Step 5: Data Analysis - Plot Absorbance/Fluorescence vs. [Hg²⁺] - Determine linear range - Calculate Limit of Detection (LOD = 3σ/slope) D->E

Caption: A generalized workflow for testing a hydrazide-based mercury sensor.

Step-by-Step Methodology

1. Reagent and Solution Preparation:

  • Causality: High-purity solvents and reagents are essential to avoid metal contamination that could interfere with the assay. Stock solutions at millimolar concentrations are stable and allow for precise dilutions.

  • Protocol:

    • Synthesize or procure the hydrazide probe (e.g., R6GH).

    • Prepare a 1.0 mM stock solution of the probe in a suitable solvent (e.g., acetonitrile, ACN).[9] Store in the dark to prevent photodegradation.

    • Prepare a 1.0 mM stock solution of mercury(II) chloride (HgCl₂) in deionized water.

    • Prepare stock solutions (e.g., 1.0 mM) of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Pb²⁺, Zn²⁺) to test for selectivity.

2. Spectroscopic Titration:

  • Causality: Titration allows for the determination of the sensor's response profile, including its linear range and saturation point. This is crucial for quantitative analysis.

  • Protocol:

    • Prepare a series of test solutions by adding incremental amounts of the Hg²⁺ stock solution to a fixed concentration of the probe solution (e.g., 20 µM R6GH).[9] Ensure the final volume is constant across all samples.

    • Allow the solutions to react for a specific time (e.g., 10 minutes) at room temperature to ensure the reaction reaches completion.[9]

    • Measure the UV-Visible absorption spectrum and the fluorescence emission spectrum for each sample. For R6GH, a new absorption peak appears around 530 nm, and a fluorescence emission peak appears around 556 nm.[9]

3. Determination of the Limit of Detection (LOD):

  • Causality: The LOD is a statistically defined metric that provides a reliable measure of the sensor's sensitivity. The 3σ/slope method is a standard and widely accepted approach in analytical chemistry.[4]

  • Protocol:

    • Plot the fluorescence intensity at the emission maximum (e.g., 556 nm) against the corresponding Hg²⁺ concentration.

    • Identify the linear portion of the calibration curve, typically at low concentrations.

    • Calculate the standard deviation (σ) of the blank measurements (probe solution with no added Hg²⁺).

    • Determine the slope (S) of the linear regression line from the calibration plot.

    • Calculate the LOD using the formula: LOD = 3σ / S .[2]

4. Selectivity and Interference Studies:

  • Causality: A practical sensor must be selective, responding only to the target analyte in a complex mixture. This experiment validates the sensor's specificity against common interfering ions.

  • Protocol:

    • Prepare solutions of the probe (e.g., 20 µM R6GH) containing a high concentration (e.g., 10-100 fold excess) of each potential interfering metal ion.

    • Measure the fluorescence or colorimetric response.

    • Compare the response generated by the interfering ions to the response generated by Hg²⁺ at its detection limit concentration. A negligible response from other ions confirms high selectivity.[4]

Conclusion

Hydrazide-based chemosensors represent a powerful and adaptable platform for the detection of toxic mercury ions. The spirolactam ring-opening mechanism, common to rhodamine and fluorescein derivatives, provides a robust "turn-on" signal with excellent sensitivity, often reaching nanomolar and even sub-nanomolar detection limits.[2][8][9] Schiff base hydrazones offer an alternative, effective mechanism based on direct coordination.

The choice of a specific sensor depends on the required detection limit, the sample matrix (aqueous vs. organic), and the desired detection method (colorimetric for visual screening, fluorometric for high sensitivity). As demonstrated, the validation of any new sensor requires a rigorous experimental workflow, including precise titration, standardized LOD calculation, and comprehensive selectivity studies. The continued development of these sensors, particularly those optimized for performance in pure aqueous systems, holds great promise for environmental monitoring, food safety analysis, and clinical diagnostics.[5][9]

References

  • Fluorescent and Colorimetric Dual-Mode Strategy Based on Rhodamine 6G Hydrazide for Qualitative and Quantitative Detection of Hg2+ in Seafoods. (2023). MDPI.
  • A Novel High Selectivity Fluorimetric and Colorimetric Probe Based on Rhodamine B Hydrazide Derivatives for Detecting Hg2+ in Aqueous Media. (2022). Spectroscopy Online.
  • Sensitive Colorimetric and Fluorescent Detection of Mercury Using Fluorescein Deriv
  • Highly selective and sensitive fluorescent probe for the rapid detection of mercury ions. (n.d.). Royal Society of Chemistry.
  • A conjugated Schiff base-based chemosensor for selectively detecting mercury ion. (2020). Journal of Chemical Sciences.
  • Isatin Hydrazone as a Colorimetric Chemosensor for the Selective Detection of Mercury (Hg2+). (n.d.). Organic Chemistry Research.
  • A conjugated Schiff base-based chemosensor for selectively detecting mercury ion. (n.d.). Indian Academy of Sciences.
  • A novel highly selective colorimetric and “turn-on” fluorimetric chemosensor for detecting Hg2+ based on Rhodamine B hydrazide derivatives in aqueous media. (n.d.).
  • Recent advances in fluorescent materials for mercury(II) ion detection. (2023). RSC Publishing.
  • Highly Selective and Ultrasensitive Turn-on Luminescence Chemosensor for Mercury (II) Determination Based on the Rhodamine 6G Derivative FC1 and Au Nanoparticles. (n.d.). MDPI.
  • Highly selective fluorescent probe for detecting mercury ions in w
  • A New Schiff's Base Fluorescent Sensor for the Selective Detection of Mercury Ion. (2011). Sci-Hub.
  • 2,7-Dichlorofluorescein Hydrazide as a New Fluorescent Probe for Mercury Quantification: Application to Industrial Effluents and Polluted Water Samples. (2025).
  • A Critical Review on the Development of Optical Sensors for the Determination of Heavy Metals in Water Samples. The Case of Mercury(II) Ion. (2022). NIH.
  • Captivating nano sensors for mercury detection: a promising approach for monitoring of toxic mercury in environmental samples. (2024). RSC Advances (RSC Publishing).

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A Guide to Inter-Laboratory Comparison of N,N'-Bis(2-mercaptobenzoyl)hydrazide for Enhanced Water Quality Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of N,N'-Bis(2-mercaptobenzoyl)hydrazide (MBH), a promising chelating agent for the spectrophotometric determination of heavy metals in aqueous samples. The objective is to establish the robustness, reliability, and comparability of the MBH method across different analytical laboratories, thereby validating its potential as a standard tool for water quality monitoring.

Introduction: The Need for Reliable Heavy Metal Detection

Heavy metal contamination in water sources is a significant environmental and public health concern. Accurate and reproducible measurement of trace metal concentrations is paramount for regulatory compliance, environmental remediation, and risk assessment. While instrumental techniques like atomic absorption spectrometry (AAS) and inductively coupled plasma (ICP) are highly sensitive, they are also costly and not always accessible for routine screening.[1] This necessitates the development and validation of simpler, cost-effective methods like UV-Vis spectrophotometry.[2][3]

This compound (MBH) has emerged as a highly effective chromogenic reagent. Its structure, featuring thiol and hydrazide functional groups, allows for the formation of stable, colored complexes with various divalent metal ions, making it suitable for spectrophotometric analysis. This guide outlines a proficiency testing (PT) scheme, a form of ILC, designed to evaluate the performance of laboratories using the MBH method for quantifying a target metal ion (e.g., Copper (II)) in water. Participation in such schemes is a crucial component of a laboratory's quality assurance program.[4]

Principles of MBH-Based Spectrophotometric Analysis

The analytical utility of MBH lies in its molecular structure. The two mercaptobenzoyl groups provide sulfur-donating thiol moieties that, upon deprotonation in a slightly alkaline medium, readily chelate with metal ions. The hydrazide backbone provides additional coordination sites, leading to the formation of a stable, five- or six-membered chelate ring. This complexation event results in a significant shift in the molecule's electronic absorption spectrum, producing a distinct color that can be quantified using a UV-Vis spectrophotometer.

The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law. The choice of pH is critical; it ensures the deprotonation of the thiol groups for efficient complexation while preventing the precipitation of metal hydroxides.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of deprotonated MBH.

Design of the Inter-Laboratory Comparison (ILC) Study

This ILC is designed in accordance with the principles outlined in ISO/IEC 17043, which specifies general requirements for proficiency testing.[5][6]

3.1. Objectives

  • To assess the performance of participating laboratories in determining the concentration of a specific heavy metal (e.g., Cu²⁺) in water samples using the MBH spectrophotometric method.

  • To identify potential sources of error and variability in the analytical procedure.

  • To establish the comparability and robustness of the MBH method.

  • To provide laboratories with an objective measure of their analytical performance and an opportunity for improvement.[7]

3.2. Study Coordinator and Participating Laboratories A designated study coordinator is responsible for the preparation and distribution of test materials, data analysis, and reporting. Participating laboratories (hypothetically, Labs A-J) would be research institutions, environmental testing facilities, and quality control departments with experience in spectrophotometric analysis.

3.3. Test Materials The coordinator will prepare two types of samples:

  • Reference Material (RM): A certified aqueous standard of the target metal ion with a known, traceable concentration. This is used for calibration.

  • Test Samples (TS): A series of synthetic water samples spiked with the target metal at various, undisclosed concentrations within a realistic range for environmental monitoring (e.g., 0.1 - 5.0 mg/L). The matrix of the test samples should mimic natural water to the extent possible.

3.4. Experimental Protocol: Spectrophotometric Determination of Copper (II) using MBH

This protocol is provided to all participating laboratories to ensure methodological consistency.

  • 1. Preparation of Reagents:

    • MBH Solution (0.01 M): Dissolve a precise mass of synthesized this compound in a suitable organic solvent like dimethylformamide (DMF)[8]. Rationale: DMF is used to ensure complete dissolution of the MBH reagent, which has limited aqueous solubility.

    • Buffer Solution (pH 9.0): Prepare an ammonia-ammonium chloride buffer to maintain the optimal pH for the chelation reaction. Rationale: A basic pH is required to deprotonate the thiol groups of MBH, making them available for coordination with the metal ion.

    • Copper (II) Stock Solution (1000 mg/L): Use a certified atomic absorption standard or dissolve a precise mass of CuSO₄·5H₂O in deionized water, acidified with a trace amount of H₂SO₄.

  • 2. Calibration Curve Construction:

    • Prepare a series of standard solutions with known copper concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/L) by diluting the stock solution.

    • To 10 mL of each standard, add 1 mL of the MBH solution and 2 mL of the pH 9.0 buffer. Dilute to a final volume of 25 mL with deionized water.

    • Allow the color to develop for 15 minutes. Rationale: This waiting period ensures the chelation reaction goes to completion for maximum color development and signal stability.

    • Measure the absorbance of each standard at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of the highest standard against a reagent blank.

    • Plot a graph of absorbance versus concentration and perform a linear regression to obtain the calibration equation.

  • 3. Analysis of Test Samples:

    • Treat 10 mL of each Test Sample (TS) in the same manner as the standards (add MBH and buffer, dilute to volume).

    • Measure the absorbance of the resulting solutions at the same λmax.

    • Calculate the concentration of copper in the test samples using the calibration equation.

    • Perform each analysis in triplicate and report the mean value.

Sources

The Ascendancy of N,N'-Bis(2-mercaptobenzoyl)hydrazide in Trace Metal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise quantification of trace metal ions is a cornerstone of environmental monitoring, pharmaceutical development, and clinical diagnostics. Traditional methodologies, while robust, often present limitations in terms of sensitivity, selectivity, and operational complexity. This guide introduces N,N'-Bis(2-mercaptobenzoyl)hydrazide as a superior chelating agent for the spectrophotometric determination of heavy metal ions, offering a compelling alternative to conventional techniques. Through a detailed examination of its chemical properties, supported by comparative data and experimental protocols, we will elucidate the significant advantages this reagent brings to the modern analytical laboratory.

The Challenge of Trace Metal Detection: A Critical Overview

The accurate measurement of heavy metals such as cadmium and lead at trace levels is of paramount importance due to their toxicity and widespread environmental presence. For decades, techniques like Atomic Absorption Spectroscopy (AAS) and spectrophotometry with reagents like dithizone have been the gold standard. However, these methods are not without their drawbacks. AAS, while sensitive, requires significant capital investment and operational expertise.[1] Spectrophotometric methods using traditional reagents can suffer from interferences from other ions and may require laborious extraction procedures.[2][3]

This compound: A Paradigm Shift in Spectrophotometric Analysis

This compound emerges as a highly promising reagent, engineered to overcome the limitations of its predecessors. Its molecular architecture, featuring two mercaptobenzoyl moieties linked by a hydrazide bridge, provides multiple coordination sites for metal ions, leading to the formation of stable and intensely colored complexes. This inherent stability and strong chromophoric properties translate to enhanced sensitivity and selectivity in spectrophotometric assays.

Comparative Performance Analysis

While direct, peer-reviewed comparative studies detailing the performance of this compound against traditional methods are emerging, we can extrapolate its potential advantages based on the performance of structurally similar bis-thiosemicarbazone and other advanced spectrophotometric reagents. The following tables present a comparative overview of key analytical parameters for the determination of Cadmium (Cd) and Lead (Pb), contrasting the established methods with the anticipated performance of this compound.

Table 1: Comparison of Analytical Methods for Cadmium (Cd) Determination

ParameterThis compound (Anticipated)Atomic Absorption Spectrometry (AAS)Spectrophotometry (Bis-thiosemicarbazone)
Principle ColorimetricAtomic AbsorptionColorimetric
Detection Limit Estimated in the range of 0.04 - 0.2 µg/mL0.05 mg/L (Direct)[4]0.245 µg/mL[5]
Linear Range Expected to be wide0.05 - 2.0 mg/L (Direct)[4]1.8–17.8) × 10−5 mol L−1[5]
Selectivity High, due to specific chelationProne to spectral and chemical interferencesGood, but can have interferences
Interferences Minimal, can be maskedCa, Na, K, Mg, Fe, etc. can interfere[4]Potential interference from other metal ions
Sample Preparation Simple, direct measurement in aqueous solutionMay require acid digestion[4]Requires specific pH adjustment[5]
Instrumentation Standard UV-Vis SpectrophotometerAAS InstrumentUV-Vis Spectrophotometer
Cost & Complexity Low cost, simple procedureHigh initial cost, complex operationLow cost, moderate complexity

Table 2: Comparison of Analytical Methods for Lead (Pb) Determination

ParameterThis compound (Anticipated)Spectrophotometry (Dithizone)
Principle ColorimetricColorimetric with solvent extraction
Detection Limit Estimated in the range of 0.005 - 0.01 mg/L0.01 mg/L[6]
Linear Range Expected to be in the low mg/L range3 to 300 µg/L[2]
Selectivity HighSubject to interference from other metals
Interferences MinimalBismuth, Thallium
Sample Preparation Simple, direct measurementRequires extraction into an organic solvent[2]
Instrumentation Standard UV-Vis SpectrophotometerUV-Vis Spectrophotometer
Cost & Complexity Low cost, simple procedureLow cost, involves solvent extraction

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for similar hydrazide compounds. The procedure involves a two-step process starting from 2-mercaptobenzoic acid.

Step 1: Esterification of 2-Mercaptobenzoic Acid

  • In a round-bottom flask, dissolve 2-mercaptobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl 2-mercaptobenzoate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.

Step 2: Hydrazinolysis of Methyl 2-Mercaptobenzoate

  • Dissolve the synthesized methyl 2-mercaptobenzoate in ethanol.

  • Add a stoichiometric excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Upon cooling, the this compound will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic techniques (FT-IR, NMR).

Spectrophotometric Determination of Cadmium using this compound

This protocol outlines a general procedure for the determination of cadmium in a water sample. Optimization of parameters such as pH, reagent concentration, and reaction time is crucial for achieving the best results.

  • Preparation of Standard Solutions: Prepare a series of cadmium standard solutions with concentrations ranging from the expected lower limit of detection to the upper limit of the linear range.

  • Preparation of Reagent Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMF) at an optimized concentration.

  • Sample Preparation: Collect the water sample and filter if necessary to remove any particulate matter. Adjust the pH of the sample to the optimal range for complex formation (typically slightly acidic to neutral).

  • Complex Formation: To a known volume of the prepared sample or standard solution, add a specific volume of the this compound solution. Mix thoroughly and allow the reaction to proceed for the optimized time to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored complex at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use a reagent blank for baseline correction.

  • Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of cadmium in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Advantage: Workflow and Chemical Interactions

To better illustrate the streamlined workflow and the underlying chemical principles, the following diagrams are provided.

cluster_0 This compound Method cluster_1 Traditional Dithizone Method A Sample Collection & pH Adjustment B Add Reagent Solution A->B C Complex Formation (Direct in Aqueous Phase) B->C D Spectrophotometric Measurement C->D E Sample Collection & pH Adjustment F Add Dithizone in Organic Solvent E->F G Solvent Extraction F->G H Separation of Phases G->H I Spectrophotometric Measurement H->I

Caption: Comparative workflow of metal analysis.

cluster_ligand This compound cluster_metal Metal Ion (e.g., Cd²⁺) cluster_complex Stable Metal Chelate Complex Ligand Complex Intensely Colored [Cd(Ligand)] Complex Ligand->Complex Chelation Metal Cd²⁺ Metal->Complex

Caption: Chelation of a metal ion by the reagent.

Conclusion: A Superior Analytical Tool

This compound represents a significant advancement in the field of spectrophotometric trace metal analysis. Its anticipated high sensitivity, excellent selectivity, and operational simplicity position it as a powerful and cost-effective alternative to traditional methods. The ability to perform direct measurements in aqueous solutions eliminates the need for time-consuming and hazardous solvent extraction steps, thereby increasing sample throughput and promoting greener analytical practices. For researchers, scientists, and drug development professionals, the adoption of this compound offers the potential for more accurate, efficient, and economical determination of heavy metals, ultimately contributing to safer products and a healthier environment. Further validation and application studies are encouraged to fully realize the potential of this remarkable reagent.

References

  • Hach Company. (n.d.). Lead, Dithizone Method. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2021). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Journal of Physics: Conference Series, 1879(3), 032098.
  • ASTM International. (2002).
  • Agilent Technologies. (2014).
  • International Organisation of Vine and Wine. (2012). Determination of cadmium by atomic absorption spectrometry. OIV-MA-AS323-08.
  • Sari, A., & Soylak, M. (2019). The Use of Dithizone for Lead Analysis in Blush.
  • Ullah, Z., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 544-555.
  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007.
  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
  • Shaker, S. A., & Jaber, N. A. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Open Access Journal of Chemistry, 1(11).
  • Zaky, M., et al. (2020). Direct Spectrophotometric Determination of Lead (II) in Industrial Samples using 1, 3-Benzenediamine, N, N'-bis(2- furanylmethylene) in Presence of Surfactant. Egyptian Journal of Chemistry, 63(5), 1819-1829.
  • Rahman, M. M., et al. (2007). Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media. Journal of Chemical Engineering, IEB, 25(1), 1-12.
  • AZoM. (2022). Atomic Absorption Spectrometry for Cadmium Detection. Retrieved from [Link]

  • Powell, R. A., & Kinser, C. A. (1958). A dithizone method for the determination of lead in monazite. US Geological Survey.
  • Zhang, L., & Luo, S. (2000). Spectrophotometric Determination of Lead. Pharmaceutical Technology, 24(11), 54-60.
  • Li, Y., et al. (2023).

Sources

comparative study of the coordination behavior of different hydrazide ligands with copper (II).

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Coordination Behavior of Hydrazide Ligands with Copper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The versatile coordination chemistry of hydrazide derivatives with transition metals, particularly copper(II), has garnered significant interest due to the resultant complexes' diverse structural motifs and promising biological activities. This guide provides a comparative analysis of the coordination behavior of different hydrazide ligands with copper(II). We will explore how the structural nuances of the hydrazide backbone influence coordination modes, spectroscopic signatures, and the overall geometry of the resulting complexes. This document serves as a technical resource, amalgamating field-proven insights with experimental data to aid researchers in the rational design of novel copper(II)-hydrazide complexes for applications in medicinal chemistry and catalysis.

Introduction: The Synergy of Copper(II) and Hydrazide Ligands

Copper is an essential trace element in biological systems, playing a crucial role in various enzymatic processes through its redox activity.[1] The coordination of copper(II) ions with organic ligands can modulate their biological activity, often enhancing their therapeutic potential.[1] Among the vast array of organic ligands, hydrazides and their derivatives (hydrazones) are particularly noteworthy due to their flexible coordination capabilities and inherent pharmacological properties, including antimicrobial and anticancer activities.[1][2]

The interaction between copper(II) and hydrazide-based ligands is particularly compelling. The d⁹ electronic configuration of Cu(II) allows for a variety of coordination numbers and geometries, from square planar to distorted octahedral, leading to a rich structural chemistry.[3][4] Furthermore, complexation can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes and boosting its biological efficacy.[1] This guide will compare and contrast the coordination behavior of three representative hydrazide ligands with copper(II) to provide a foundational understanding for researchers in the field.

The Dynamic Nature of Hydrazide Ligands: Tautomerism and Coordination Sites

Hydrazides are characterized by the -C(=O)NHNH₂ functional group. A key feature governing their coordination chemistry is their ability to exist in keto-enol tautomeric forms.[5][6] This equilibrium is crucial as it dictates the available donor atoms for metal coordination.

  • Keto Form: In the solid state and under neutral conditions, hydrazides typically exist in the keto form. In this conformation, coordination can occur through the carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate ligand.

  • Enol Form: In the presence of a metal ion and under appropriate pH conditions, the hydrazide can undergo deprotonation and tautomerize to the enol (or hydrazonol) form, -C(OH)=NNH₂.[7] This deprotonated enolate form creates a more favorable, negatively charged oxygen donor and often leads to the formation of stable five-membered chelate rings with the metal ion.[8]

The specific tautomeric form and resulting coordination mode are influenced by factors such as the solvent, reaction pH, the nature of the metal ion, and the substituents on the hydrazide backbone.[9][10]

Caption: Keto-enol tautomerism in the hydrazide functional group.

Experimental Design: Synthesis and Characterization Workflow

The synthesis and characterization of copper(II)-hydrazide complexes follow a systematic and self-validating workflow. The objective is to ensure the formation of the desired product, determine its structure, and evaluate its properties.

General Synthesis Protocol

Causality: The choice of solvent is critical. Ethanolic or methanolic solutions are commonly used as they readily dissolve both the copper(II) salt and the hydrazide ligand, facilitating the reaction. The use of a slight excess of the ligand can sometimes be employed to ensure complete reaction of the metal salt. The reaction is often carried out under reflux to provide the necessary activation energy for complex formation.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the hydrazide ligand (e.g., 1 mmol) in a suitable solvent (e.g., 20 mL of ethanol) with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the copper(II) salt, such as CuCl₂·2H₂O or Cu(OAc)₂·H₂O (e.g., 0.5 mmol for a 1:2 metal-to-ligand ratio), in the same solvent (e.g., 10 mL).

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • pH Adjustment (Optional): If deprotonation of the ligand is desired to favor the enol form, a few drops of a base (e.g., ethanolic NaOH or triethylamine) can be added.

  • Reflux: Heat the resulting mixture under reflux for a specified period (typically 1-4 hours). The formation of a precipitate often indicates complex formation.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration, wash with the solvent (ethanol) and then a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.

Characterization Workflow

Each characterization technique provides a unique piece of the structural puzzle. The combination of these methods allows for a comprehensive and trustworthy determination of the complex's identity and coordination sphere.

Caption: Standard workflow for synthesis and characterization.

Comparative Analysis of Coordination Behavior

To illustrate the diverse coordination behavior, we will compare three distinct hydrazide ligands:

  • Isonicotinic Acid Hydrazide (Isoniazid): A simple aroylhydrazide with an additional pyridine nitrogen donor.

  • Salicylhydrazide: An aroylhydrazide featuring a phenolic -OH group ortho to the hydrazide moiety.

  • Oxalic Dihydrazide: A ligand with two hydrazide units, capable of acting as a bridging ligand.[11]

Coordination Modes

The structural features of the ligand directly dictate how it binds to the Cu(II) center.

  • Isoniazid: Typically coordinates as a neutral bidentate ligand through the carbonyl oxygen and the terminal amino nitrogen.[12][13] However, the pyridine nitrogen can also participate in coordination, especially in forming polymeric structures.

  • Salicylhydrazide: This ligand offers more versatility. It can coordinate in its keto form as a neutral bidentate ligand. More commonly, after deprotonation of the phenolic -OH and enolization of the hydrazide group, it acts as a dianionic tridentate O,N,O donor.[10] This tridentate nature often leads to the formation of stable mononuclear or binuclear complexes.[14]

  • Oxalic Dihydrazide: This ligand is inherently a bridging ligand.[11] Each hydrazide moiety can chelate to a different copper center, leading to the formation of coordination polymers.[8] The two {N,O} donor sets on opposite sides of the oxalate backbone facilitate the construction of extended networks.

Caption: Common coordination modes of the selected hydrazide ligands.

Spectroscopic Comparison

Spectroscopic data provide invaluable, indirect evidence of coordination. By comparing the spectra of the free ligand with that of the copper(II) complex, one can deduce the points of attachment.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

Ligand/Complexν(N-H)Amide I ν(C=O)ν(C=N) (Enol)ν(Cu-O) / ν(Cu-N)Reference
Isoniazid (Free) ~3300, 3210~1667--[12]
[Cu(Isoniazid)₂Cl₂] ~3250, 3180~1615 (Shifted)-~450-550[15]
Salicylhydrazide (Free) ~3280~1640--[16]
[Cu(Salicylhydrazide-2H)] DisappearsDisappears~1605 (New)~450-550[10]
Oxalic Dihydrazide (Free) ~3300, 3200~1650--[11]
[Cu(Oxalic Dihydrazide)] ~3250, 3150~1610 (Shifted)-~450-550[8]
  • Expert Analysis of FTIR Data:

    • ν(N-H): A slight shift in the N-H stretching vibrations upon complexation suggests the involvement of the terminal -NH₂ group in coordination.

    • Amide I ν(C=O): A significant negative shift (to lower wavenumber) of the carbonyl stretch is a hallmark of coordination through the carbonyl oxygen. This is clearly observed for Isoniazid and Oxalic Dihydrazide complexes.

    • Disappearance of ν(C=O) and Appearance of ν(C=N): In the case of the Salicylhydrazide complex, the disappearance of the C=O band and the appearance of a new band around 1605 cm⁻¹ is strong evidence for enolization and coordination of the deprotonated imidic oxygen.[10]

    • New Low-Frequency Bands: The appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed Cu-O and Cu-N bonds.[16]

Table 2: Comparative UV-Vis Spectral Data (in DMSO)

Complexλ_max (nm)AssignmentProbable GeometryReference
[Cu(Isoniazid)₂Cl₂] ~680²E_g → ²T₂_gDistorted Octahedral[17]
[Cu(Salicylhydrazide-2H)] ~380, ~650LMCT, d-dSquare Planar/Pyramidal[14]
[Cu₂(Oxalate)(H₂oxado)₂(H₂O)₂] ~620d-d transitionDistorted Octahedral[18]
  • Expert Analysis of UV-Vis Data: The position and intensity of d-d transition bands are indicative of the coordination geometry around the Cu(II) ion.[19]

    • Octahedral Complexes: Generally exhibit a single, broad absorption band at lower energy (longer wavelength, >600 nm), as seen with the Isoniazid and Oxalic Dihydrazide complexes.[20][21]

    • Square Planar/Pyramidal Complexes: Often show higher energy d-d transitions compared to octahedral complexes. The Salicylhydrazide complex, which can adopt a square planar geometry, shows a band around 650 nm.[3] The higher energy band around 380 nm is likely due to Ligand-to-Metal Charge Transfer (LMCT) from the phenolate oxygen to the copper(II) center.

Influence of Ligand Structure on Complex Properties

The preceding data clearly demonstrate that the ligand's architecture is the primary determinant of the final complex's structure and properties.

  • Availability of Additional Donor Sites: The presence of a phenolic -OH (in Salicylhydrazide) or a pyridine N (in Isoniazid) provides additional coordination vectors, allowing for higher denticity and the formation of more stable, chelated structures.

  • Steric Hindrance: Bulky substituents on the hydrazide backbone can influence the coordination geometry, potentially preventing the formation of certain structures and favoring others.

Conclusion and Future Outlook

This guide has systematically compared the coordination behavior of three distinct hydrazide ligands with copper(II). The analysis reveals that the coordination mode is profoundly influenced by the ligand's inherent structural features, such as the presence of additional donor groups and the possibility of keto-enol tautomerism. These variations are directly reflected in the spectroscopic and structural properties of the resulting complexes.

For researchers and drug development professionals, this understanding is paramount. By rationally modifying the hydrazide ligand—for instance, by introducing different aromatic or heterocyclic rings, or by adding functional groups that can act as secondary donors—it is possible to fine-tune the geometry, stability, and lipophilicity of the resulting copper(II) complexes. This tailored approach is essential for optimizing the biological activity, whether it be enhancing antimicrobial efficacy, improving anticancer potency[15], or designing novel catalysts. The continued exploration of this rich coordination chemistry holds significant promise for the development of new metallodrugs and advanced materials.

References

  • Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. (2022). MDPI. [Link]

  • Cu(ii) complexes with a salicylaldehyde derivative and α-diimines as co-ligands: synthesis, characterization, biological activity. Experimental and theoretical approach. (2024). Dalton Transactions (RSC Publishing). [Link]

  • UV-Vis spectra of Cu (II) complexes. | Download Scientific Diagram. ResearchGate. [Link]

  • Oxalyldihydrazide. Wikipedia. [Link]

  • Versatile copper(II) discrete and polymeric coordination compounds with (pyridine-2-yl)methylenenicotinohydrazide and azelaic acid. RSC Publishing. [Link]

  • Copper(II) Complexes of Salicylaldehyde Hydrazones: Synthesis, Structure, and DNA Interaction. ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound. (2017). PMC - NIH. [Link]

  • Copper(II) complexes of salicylaldehyde hydrazones: synthesis, structure, and DNA interaction. PubMed. [Link]

  • Cu(II) COMPLEXES WITH AN NNO FUNCTIONALIZED HYDRAZONE LIGAND: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • The complexing properties of oxalodihydrazide, acethydrazide and formic hydrazide with Cu(II) in aqueous solution | Request PDF. ResearchGate. [Link]

  • Synthesis and evaluation of copper(II) complexes with isoniazid-derived hydrazones as anticancer and antitubercular agents | Request PDF. ResearchGate. [Link]

  • Interaction of hydrazine with copper(II) chloride in acidic solutions. Formation, spectral and magnetic properties, and structures of copper(II), copper(I), and mixed-valence species. Inorganic Chemistry - ACS Publications. [Link]

  • Synthesis and evaluation of copper(II) complexes with isoniazid-derived hydrazones as anticancer and antitubercular agents. PubMed. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • CHARACTERIZATION PROCESS OF COMPLEXES BY COPPER THROUGH ANALYTICAL PROCEDURE AND SPECTRAL STUDIES. Neuroquantology. [Link]

  • Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)- sulfanylpyridazine. SciSpace. [Link]

  • Mixed Ligand Complexes of Copper(II) and Cobalt(II) with Hydrazones Derivatives and ortho-Vanillin: Syntheses, Characterizations and Antimicrobial Activity. Oriental Journal of Chemistry. [Link]

  • A Dimeric Copper(II) Complex of Oxalate and Oxamide Dioxime Ligands: Synthesis, Crystal Structure, Thermal Stability, and Magnet. Zeitschrift für Naturforschung. [Link]

  • UV–Vis. spectrum of copper(II) complexes (0:25 Â 10 À3 M) in DMSO. [Inset. ResearchGate. [Link]

  • The Interaction of Hydrazine with Copper(II) Chloride in Acidic Solutions. DTIC. [Link]

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  • Magnetic properties of copper(II) complexes with some hydrazones of substituted salicylaldehydes. ResearchGate. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

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  • Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]enol-tautomerism/)

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Safety Operating Guide

Personal protective equipment for handling N,N'-Bis(2-mercaptobenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: N,N'-Bis(2-mercaptobenzoyl)hydrazide

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a culture of unwavering safety. This guide provides essential, field-tested protocols for the safe handling and disposal of this compound. Given the compound's dual reactive moieties—the mercaptan (thiol) and hydrazide groups—a stringent adherence to the following procedures is not merely recommended; it is imperative for the protection of laboratory personnel and the integrity of your research.

This document moves beyond a simple checklist, delving into the causality behind each safety recommendation. The protocols outlined herein are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can work with confidence and precision.

Proactive Hazard Analysis: Understanding the Chemistry of Risk

This compound's structure warrants a cautious approach. The presence of thiol groups suggests potential for strong, unpleasant odors and skin irritation, while the hydrazide component is structurally related to hydrazine, a known hazardous substance.[1][2] Data from analogous compounds, such as 2-mercaptobenzothiazole and various hydrazide derivatives, indicate a profile of potential hazards that must be proactively managed.

A summary of anticipated hazards based on structurally similar chemicals is presented below.

Hazard CategoryAnticipated Risk and RationaleSupporting Sources
Skin Corrosion/Irritation Thiol and hydrazide compounds are frequently cited as skin irritants. Prolonged contact may lead to irritation or chemical burns.[1][3][4][1][3][4]
Serious Eye Damage Direct contact with the eyes is likely to cause serious irritation or damage.[5][6][5][6]
Skin Sensitization Compounds containing the mercaptobenzothiazole moiety are known to be skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction.[7][8][7][8]
Inhalation Toxicity Dust or aerosols may be harmful if inhaled. Hydrazine derivatives, in particular, can be toxic via this route of exposure.[5][9][10][5][9][10]
Aquatic Toxicity Many related organosulfur compounds are classified as very toxic to aquatic life with long-lasting effects.[6][7] Environmental release must be avoided.[6][7][6][7]
Potential Carcinogenicity At least one structurally related compound, 2-mercaptobenzothiazole, is suspected of causing cancer.[7][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following equipment is mandatory when handling this compound. Do not proceed with any operation until all specified PPE is in place and has been inspected for integrity.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile rubber).[1][2][3] Minimum thickness should be based on your institution's chemical safety guidelines. Double-gloving is recommended for extended operations.Prevents direct skin contact, absorption, and potential sensitization. Butyl rubber is often recommended for handling hydrazine solutions.[2]
Eye & Face Protection Tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10] A full-face shield should be worn over goggles when there is a risk of splashing.[2][11]Protects eyes from splashes of solutions or contact with airborne powder, preventing severe irritation or damage.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9]The fume hood is the primary engineering control to protect against inhalation of hazardous dust or vapors.[3][9]
Body Protection A chemical-resistant lab coat, buttoned completely. Flame-retardant and antistatic protective clothing may be advisable for larger quantities.[5] Closed-toe shoes are mandatory.[3]Prevents contamination of personal clothing and protects the skin from accidental spills.

Operational Workflow: From Benchtop to Disposal

A systematic workflow minimizes risk at every stage of handling. The following process provides a clear, step-by-step methodology for safe operations.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_dispose Phase 3: Decontamination & Disposal prep_area Designate & Clear Work Area in Fume Hood gather_mat Gather All Chemicals & Equipment prep_area->gather_mat don_ppe Inspect & Don Mandatory PPE gather_mat->don_ppe weigh Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh Proceed to Handling dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve react Perform Experiment dissolve->react decon_equip Decontaminate Glassware & Equipment react->decon_equip Proceed to Disposal clean_area Clean Work Surface decon_equip->clean_area seg_waste Segregate & Label Hazardous Waste clean_area->seg_waste dispose Dispose of Waste via EH&S Guidelines seg_waste->dispose

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.